2,3,6-Tri-o-methyl-d-glucose
Description
Structure
3D Structure
Properties
CAS No. |
4234-44-0 |
|---|---|
Molecular Formula |
C9H18O6 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal |
InChI |
InChI=1S/C9H18O6/c1-13-5-6(11)8(12)9(15-3)7(4-10)14-2/h4,6-9,11-12H,5H2,1-3H3/t6-,7+,8-,9-/m1/s1 |
InChI Key |
PWBXSZOZBWBLEW-BZNPZCIMSA-N |
Isomeric SMILES |
COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)O)O |
Canonical SMILES |
COCC(C(C(C(C=O)OC)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Guide to the Molecular Structure of 2,3,6-Tri-O-methyl-D-glucose
Introduction:
2,3,6-Tri-O-methyl-D-glucose is a partially methylated derivative of D-glucose, a fundamental monosaccharide in biochemistry and organic chemistry. In this derivative, specific hydroxyl groups on the glucose backbone are replaced by methyl ether groups. This modification is crucial in carbohydrate research, particularly in methylation analysis, for determining the linkage positions in polysaccharides and oligosaccharides. Understanding its precise structure is essential for interpreting experimental results in glycobiology and related fields.
Core Molecular Framework
The foundational structure of this compound is the D-glucose molecule. D-glucose is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group (in its open-chain form). In solution, glucose predominantly exists as a cyclic hemiacetal, forming a six-membered ring known as a pyranose ring. This ring is formed by the reaction of the hydroxyl group on carbon 5 (C5) with the aldehyde group on carbon 1 (C1).
The "D" designation refers to the stereochemistry at carbon 5. In the Fischer projection of the open-chain form, the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) is on the right side.
Methylation Pattern
The name "2,3,6-Tri-O-methyl" specifies the exact locations of the three methyl groups. The "O" indicates that the methyl group is attached to an oxygen atom, forming an ether linkage (-OCH₃).
-
C2 Position: The hydroxyl group on the second carbon is replaced by a methoxy (B1213986) group.
-
C3 Position: The hydroxyl group on the third carbon is replaced by a methoxy group.
-
C6 Position: The hydroxyl group on the sixth carbon (the primary alcohol) is replaced by a methoxy group.
Consequently, the hydroxyl groups at the C1 (anomeric) and C4 positions remain unmodified and are available for further reaction or interaction.
Anomeric Forms and Conformation
Like D-glucose, this compound exists in two anomeric forms in solution, designated as alpha (α) and beta (β). These anomers differ in the stereochemical configuration at the anomeric carbon (C1).
-
α-anomer: The hydroxyl group at C1 is in an axial position (pointing down in the standard chair conformation).
-
β-anomer: The hydroxyl group at C1 is in an equatorial position (pointing out from the side in the standard chair conformation).
These two forms are in equilibrium with each other and a minuscule amount of the open-chain aldehyde form via a process called mutarotation. The most stable conformation for the pyranose ring is the chair conformation.
Physicochemical Properties
The key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₆ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1][3] |
| IUPAC Name | (2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal | [1] |
| CAS Number | 4234-44-0 | [1][4] |
Structural Visualization
The following diagram illustrates the chemical structure of the β-anomer of 2,3,6-Tri-O-methyl-D-glucopyranose.
Figure 1: Chemical structure of β-D-2,3,6-Tri-O-methyl-glucopyranose.
References
An In-depth Technical Guide to the Chemical Properties of 2,3,6-Tri-O-methyl-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2,3,6-Tri-O-methyl-D-glucose, a partially methylated monosaccharide. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and discusses its potential applications in research and development. Due to the limited availability of direct experimental data for this specific isomer, information from closely related compounds is included to provide a broader context.
Physicochemical Properties
This compound is a derivative of D-glucose with methyl ethers at positions 2, 3, and 6. Its chemical structure retains free hydroxyl groups at the anomeric (C1) and C4 positions, which are key to its reactivity.[1]
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal | [1] |
| Molecular Formula | C₉H₁₈O₆ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| CAS Number | 4234-44-0 | [1] |
| Synonyms | 2,3,6-tri-o-methyl glucose, UNII-60HFA1PEK0 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Predicted to be soluble in water and polar organic solvents. | [2] |
| XLogP3-AA | -1.8 | [1] |
| Topological Polar Surface Area | 85.2 Ų | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a general multi-step synthesis can be proposed based on established carbohydrate chemistry methodologies, involving the strategic use of protecting groups to achieve regioselective methylation.
2.1. Generalized Synthesis of a Partially Methylated Glucose Derivative
The following protocol is a representative example of how a partially methylated glucose derivative can be synthesized. This multi-step process involves protection of specific hydroxyl groups, methylation of the unprotected positions, and subsequent deprotection.
Materials:
-
D-glucose
-
Sulfuric acid (catalyst)
-
Benzyl (B1604629) bromide
-
Sodium hydride (NaH)
-
Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)
-
Aqueous acid (for hydrolysis)
-
Palladium on carbon (Pd/C) (for hydrogenolysis)
-
Appropriate organic solvents (e.g., DMF, THF, Methanol)
Procedure:
-
Protection of C1, C2, C5, and C6: D-glucose is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose by reacting it with acetone in the presence of an acid catalyst. This protects all hydroxyl groups except the one at C3.
-
Protection of C3: The remaining free hydroxyl group at C3 is protected, for instance, by benzylation using benzyl bromide and a strong base like sodium hydride.
-
Selective Deprotection: The 5,6-O-isopropylidene group is selectively removed by mild acidic hydrolysis, yielding a compound with free hydroxyls at C5 and C6.
-
Selective Methylation: At this stage, targeted methylation of specific hydroxyl groups would be performed. To achieve 2,3,6-tri-O-methylation, a different protecting group strategy would be necessary from the start. A more plausible route to this compound would involve starting with a precursor where the C4 hydroxyl is protected, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside.
-
Methylation of C2 and C3: The hydroxyl groups at C2 and C3 are methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
-
Removal of Benzylidene Acetal: The benzylidene protecting group is removed by catalytic hydrogenolysis (e.g., using H₂ and Pd/C) to expose the hydroxyls at C4 and C6.
-
Selective Protection of C4: The hydroxyl at C4 would need to be selectively protected.
-
Methylation of C6: The primary hydroxyl at C6 is then methylated.
-
Final Deprotection: All remaining protecting groups are removed to yield the final product, this compound.
-
Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography.
2.2. Characterization Workflow
The synthesized product must be rigorously characterized to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure, including the specific positions of the methyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the remaining hydroxyl groups.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis and characterization of partially methylated glucose derivatives.
Caption: Generalized synthetic workflow for a partially methylated glucose.
Caption: Logical workflow for the analytical characterization of the product.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Anomeric H (H1) | ~5.2 (α), ~4.6 (β) | Doublet | The chemical shift is highly dependent on the anomeric configuration. |
| H2, H3 | 3.2 - 3.8 | Multiplet | Shifted downfield compared to unsubstituted glucose due to methylation. |
| H4, H5 | 3.4 - 4.0 | Multiplet | H4 is adjacent to a free hydroxyl, which may influence its shift. |
| H6, H6' | 3.6 - 3.9 | Multiplet | Part of a -CH₂-OMe group. |
| -OCH₃ (C2, C3, C6) | 3.3 - 3.6 | Singlets (3) | Three distinct singlets are expected, each integrating to 3 protons. |
| -OH (C1, C4) | Variable | Broad Singlet | Chemical shift is dependent on solvent, concentration, and temperature. |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Anomeric C (C1) | ~93 (α), ~97 (β) | The chemical shift is characteristic of the anomeric form. |
| C2, C3 | 80 - 88 | Significantly shifted downfield due to the ether linkage. |
| C4 | ~70 | Expected to be similar to unsubstituted glucose. |
| C5 | ~72 | |
| C6 | ~72 | Shifted downfield compared to unsubstituted glucose. |
| -OCH₃ | 58 - 62 | Three distinct signals are expected for the three methyl carbons. |
Mass Spectrometry: In an electron ionization (EI) mass spectrum, this compound would be expected to undergo fragmentation, leading to a complex pattern. The molecular ion peak (M⁺) at m/z 222 might be weak or absent. Characteristic fragments would arise from the cleavage of C-C bonds and the loss of methoxy (B1213986) groups (-OCH₃) or methanol (B129727) (CH₃OH). Analysis is often performed on derivatized forms, such as the acetylated[3] or trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and provide clearer fragmentation patterns.
Reactivity and Biological Significance
Reactivity: The chemical reactivity of this compound is primarily dictated by the two remaining free hydroxyl groups at the C1 (anomeric) and C4 positions.
-
Glycosylation: The anomeric hydroxyl allows the molecule to act as a glycosyl donor, forming glycosidic bonds with other molecules.
-
Acylation/Alkylation: The hydroxyl group at C4 can be further functionalized through reactions such as acylation (e.g., with acetic anhydride) or alkylation.
-
Oxidation/Reduction: The aldehyde group in the open-chain form can be oxidized to a carboxylic acid or reduced to an alcohol.
Biological Significance and Applications: While direct biological roles of this compound are not well-documented, partially methylated sugars are of significant interest in several areas of research:
-
Carbohydrate Chemistry: It serves as a valuable building block in the synthesis of more complex oligosaccharides and glycoconjugates. The specific pattern of methylation allows for controlled, regioselective reactions at the remaining free hydroxyls.[4]
-
Metabolic Studies: Methylated glucose analogs, such as 3-O-methyl-D-glucose, are crucial tools for studying glucose transport across cell membranes.[5] These analogs are recognized by glucose transporters but are not metabolized, allowing researchers to isolate and measure the transport process itself.[5][6] It is plausible that this compound could be used in similar studies to probe the specificity of different glucose transporters.
-
Glycobiology: Methylation is a natural modification of sugars in various organisms, playing roles in molecular recognition and modulating the physical properties of glycans. Studying synthetic methylated sugars helps in understanding these biological functions.
There is also emerging research on how glucose levels in cells can influence epigenetic modifications like DNA methylation through a process called O-GlcNAcylation, which regulates the activity of enzymes like DNA methyltransferase 1 (DNMT1).[7][8] While this is a distinct process from direct O-methylation of glucose, it highlights the intricate link between glucose metabolism and cellular regulation that is of high interest in drug development, particularly in metabolic diseases and oncology.
References
- 1. This compound | C9H18O6 | CID 22212995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phytobank.ca [phytobank.ca]
- 3. Glucose, 2,3,6-trimethyl, acetylated [webbook.nist.gov]
- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
2,3,6-Tri-o-methyl-d-glucose molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties of 2,3,6-Tri-O-methyl-D-glucose, a methylated derivative of D-glucose. This document is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, drug development, and metabolic studies.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₆ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1] |
| IUPAC Name | (2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal | [1] |
| CAS Number | 4234-44-0 | [1][3] |
Experimental Protocols and Methodologies
General Synthetic Approach for Methylated Glucopyranosides
A common strategy for the synthesis of selectively methylated glucose derivatives involves a multi-step process. This often begins with the protection of specific hydroxyl groups, followed by methylation of the unprotected hydroxyls, and finally deprotection. For instance, a synthesis might proceed as follows:
-
Protection of Anomeric Carbon: The synthesis often starts with a glucopyranoside, such as methyl α-D-glucopyranoside, where the anomeric carbon is already protected.
-
Selective Protection of Hydroxyl Groups: Orthogonal protecting groups are used to selectively protect certain hydroxyl groups, leaving the desired positions (in this case, C-2, C-3, and C-6) available for methylation. This can be a challenging step requiring specific reaction conditions.
-
Methylation: The unprotected hydroxyl groups are then methylated using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride.
-
Deprotection: Finally, the protecting groups from the other hydroxyls are removed to yield the desired this compound.
Analytical Methods for Methylated Glucose Derivatives
The analysis of this compound and similar compounds is crucial for confirming its structure and purity. A common and powerful analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS). This method is frequently used for the quantitative analysis of methylated monosaccharides in biological samples. The general workflow for such an analysis is outlined in the diagram below.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the analysis of methylated glucose derivatives using GC-MS.
Caption: Generalized workflow for the GC-MS analysis of methylated glucose derivatives.
Biological Significance and Applications
Methylated glucose derivatives, including this compound, are valuable tools in biochemical and physiological research. Because they are often transported by the same mechanisms as glucose but are not readily metabolized, they can be used to study glucose transport across cell membranes and the blood-brain barrier. For instance, 3-O-methyl-D-glucose is a well-established probe for investigating glucose transport kinetics. While specific metabolic pathways involving this compound are not extensively documented, its structural similarity to glucose suggests potential interactions with glucose transporters and enzymes. Further research into the biological activities of this specific isomer could yield valuable insights for drug development, particularly in the context of metabolic disorders.
References
An In-depth Technical Guide to the Synthesis of 2,3,6-Tri-o-methyl-d-glucose Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a multi-step synthesis for the preparation of 2,3,6-Tri-o-methyl-d-glucose, a valuable standard for research and development in carbohydrate chemistry and related fields. The synthesis relies on a strategic application of protecting groups to achieve regioselective methylation of the D-glucose molecule. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Introduction
Partially methylated glucose derivatives, such as this compound, are crucial tools in the structural elucidation of complex carbohydrates and play a significant role as standards in analytical applications. The selective synthesis of these compounds is a key challenge in carbohydrate chemistry due to the similar reactivity of the multiple hydroxyl groups on the glucose ring. This guide details a robust and well-documented synthetic route that overcomes these challenges through a series of protection, methylation, and deprotection steps.
Synthetic Strategy Overview
The synthesis of this compound commences with the protection of the anomeric carbon (C1) and the hydroxyl groups at the C4 and C6 positions of D-glucose. This is achieved by converting D-glucose into methyl 4,6-O-benzylidene-α-D-glucopyranoside. This step leaves the hydroxyl groups at C2 and C3 available for methylation. Following the methylation of these positions, the benzylidene protecting group is removed, liberating the hydroxyl groups at C4 and C6. The greater reactivity of the primary hydroxyl group at C6 allows for its selective methylation. Finally, the methyl glycoside at the anomeric center is hydrolyzed to yield the target molecule, this compound.
Experimental Protocols
This section provides detailed methodologies for each key step in the synthesis of this compound.
Step 1: Synthesis of Methyl α-D-glucopyranoside
This initial step activates the anomeric position for subsequent protection.
-
Reaction: D-glucose is reacted with methanol (B129727) in the presence of an acid catalyst.
-
Procedure:
-
Suspend anhydrous D-glucose (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., acetyl chloride or hydrochloric acid).
-
Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from methanol.
-
Step 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This step protects the hydroxyl groups at C4 and C6.
-
Reaction: Methyl α-D-glucopyranoside is reacted with benzaldehyde (B42025) dimethyl acetal (B89532) in the presence of an acid catalyst.
-
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add benzaldehyde dimethyl acetal (1.3 eq) and a catalytic amount of camphor-10-sulfonic acid.[1]
-
Heat the mixture at 50°C for several hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and neutralize the catalyst with triethylamine.[1]
-
Dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[1]
-
The crude product can be purified by recrystallization.
-
Step 3: Methylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This step methylates the free hydroxyl groups at C2 and C3.
-
Reaction: The diol from the previous step is treated with a methylating agent in the presence of a strong base.
-
Procedure:
-
Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous DMF or tetrahydrofuran (B95107) (THF).
-
Cool the solution in an ice bath and add sodium hydride (2.2 eq) portion-wise under an inert atmosphere.
-
Stir the mixture for 30-60 minutes at 0°C.
-
Add methyl iodide (2.5 eq) dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methyl 2,3-di-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside by column chromatography on silica (B1680970) gel.
-
Step 4: Removal of the Benzylidene Protecting Group
This step liberates the hydroxyl groups at C4 and C6.
-
Reaction: The benzylidene acetal is cleaved under acidic conditions.
-
Procedure:
-
Dissolve the methylated product from the previous step in a mixture of acetic acid and water.
-
Heat the solution at reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize the acetic acid with a base such as sodium bicarbonate.
-
Concentrate the solution under reduced pressure to remove the solvents.
-
The resulting methyl 2,3-di-O-methyl-α-D-glucopyranoside can be purified by column chromatography.
-
Step 5: Selective Methylation of the 6-OH Group
This step selectively methylates the primary hydroxyl group at C6. The primary hydroxyl group at C6 is sterically less hindered and therefore more reactive than the secondary hydroxyl group at C4, allowing for regioselective methylation under controlled conditions.
-
Reaction: The diol is treated with a methylating agent under conditions that favor reaction at the primary hydroxyl group.
-
Procedure:
-
Dissolve the diol from the previous step (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a methylating agent such as methyl trifluoromethanesulfonate (B1224126) (MeOTf) (1.1 eq) in the presence of a sterically hindered base like 2,6-di-tert-butylpyridine.
-
Monitor the reaction closely by TLC to avoid over-methylation.
-
Once the starting material is consumed, quench the reaction with methanol.
-
Allow the mixture to warm to room temperature, dilute with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product, methyl 2,3,6-tri-O-methyl-α-D-glucopyranoside, by column chromatography.
-
Step 6: Hydrolysis of the Methyl Glycoside
This final step removes the methyl group at the anomeric center to yield the target compound.
-
Reaction: The methyl glycoside is hydrolyzed under acidic conditions.
-
Procedure:
-
Dissolve methyl 2,3,6-tri-O-methyl-α-D-glucopyranoside in a dilute aqueous acid solution (e.g., 1 M HCl or trifluoroacetic acid).
-
Heat the mixture at a moderate temperature (e.g., 80-100°C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).
-
Concentrate the solution under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel.
-
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reactants and Conditions for the Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) |
| 1 | D-Glucose | Methanol, Acetyl Chloride (cat.) | Methanol | Reflux | Varies |
| 2 | Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal, Camphor-10-sulfonic acid (cat.) | DMF | 50 | 6[1] |
| 3 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Sodium Hydride, Methyl Iodide | DMF/THF | 0 to RT | Overnight |
| 4 | Methyl 2,3-di-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside | Acetic Acid, Water | Acetic Acid/Water | Reflux | Varies |
| 5 | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | Methyl Trifluoromethanesulfonate, 2,6-di-tert-butylpyridine | Dichloromethane | -78 | Varies |
| 6 | Methyl 2,3,6-tri-O-methyl-α-D-glucopyranoside | Dilute HCl or TFA | Water | 80-100 | Varies |
Table 2: Expected Yields and Purification Methods
| Step | Product | Expected Yield (%) | Purification Method |
| 1 | Methyl α-D-glucopyranoside | High | Recrystallization |
| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | ~76[1] | Recrystallization |
| 3 | Methyl 2,3-di-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside | High | Column Chromatography |
| 4 | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | Moderate to High | Column Chromatography |
| 5 | Methyl 2,3,6-tri-O-methyl-α-D-glucopyranoside | Moderate | Column Chromatography |
| 6 | This compound | Moderate to High | Column Chromatography |
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₈O₆ |
| Molecular Weight | 222.24 g/mol [1] |
| Appearance | Colorless syrup or solid |
| ¹H NMR (CDCl₃) | Characteristic peaks for methoxy (B1213986) groups and sugar protons. |
| ¹³C NMR (CDCl₃) | Characteristic peaks for sugar carbons and methoxy carbons. |
| Mass Spectrometry | [M+Na]⁺ or other appropriate adducts confirming the molecular weight. |
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the overall experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Overall experimental workflow for the synthesis.
References
CAS number for 2,3,6-Tri-o-methyl-d-glucose
An In-Depth Technical Guide to 2,3,6-Tri-o-methyl-d-glucose for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a methylated derivative of D-glucose. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound in glycobiology, metabolic studies, and as a tool for investigating glucose transport mechanisms.
Chemical and Physical Properties
This compound is a monosaccharide derivative where the hydroxyl groups at positions 2, 3, and 6 of D-glucose have been replaced by methoxy (B1213986) groups. This modification significantly alters its chemical properties and biological reactivity compared to its parent molecule.
| Property | Value | Source |
| CAS Number | 4234-44-0 | [1] |
| Molecular Formula | C9H18O6 | [2][3] |
| Molecular Weight | 222.24 g/mol | [2][3] |
| IUPAC Name | 2,3,6-tri-O-methyl-aldehydo-D-gluco-hexose | [2] |
| Canonical SMILES | COC1C(C(C(C(C1O)O)OC)O)OC | [2] |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical pathway based on common techniques in carbohydrate synthesis.
-
Starting Material: Methyl α-D-glucopyranoside. The anomeric methyl group protects the C1 hydroxyl.
-
Protection of 4,6-Hydroxyls: React methyl α-D-glucopyranoside with benzylidene bromide in the presence of pyridine (B92270) to form methyl 4,6-O-benzylidene-α-D-glucopyranoside. This protects the C4 and C6 hydroxyl groups.
-
Methylation of 2,3-Hydroxyls: Treat the product from step 2 with a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., DMF). This will yield methyl 4,6-O-benzylidene-2,3-di-O-methyl-α-D-glucopyranoside.
-
Removal of Benzylidene Acetal (B89532): The benzylidene group is removed by catalytic hydrogenation (e.g., H2, Pd/C) or mild acid hydrolysis to expose the hydroxyl groups at C4 and C6. This results in methyl 2,3-di-O-methyl-α-D-glucopyranoside.
-
Selective Protection of C4-Hydroxyl: This is a challenging step requiring a bulky protecting group that will preferentially react at the more accessible C6-hydroxyl. Alternatively, a selective opening of a 4,6-O-stannylene acetal can be used to functionalize the C6 position.
-
Methylation of C6-Hydroxyl: After protecting the C4 position, the C6 hydroxyl is methylated using MeI and NaH.
-
Deprotection: Removal of the C4 protecting group and the anomeric methyl glycoside under appropriate conditions will yield the final product, this compound.
-
Purification and Characterization: The final compound should be purified using column chromatography and characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Potential Research Applications and Experimental Workflows
The specific methylation pattern of this compound makes it a valuable tool for several areas of research. Unlike D-glucose, its methylated nature may prevent it from being fully metabolized, allowing it to act as a tracer or inhibitor in various biological systems.
Glucose Transport Studies
Methylated glucose analogs, such as 3-O-methyl-D-glucose, are well-known for their use in studying glucose transport across cell membranes, as they are recognized by glucose transporters but are poor substrates for glycolysis.[4][5][6] this compound could be used to investigate the specificity and kinetics of various glucose transporters (GLUTs).
References
- 1. 4234-44-0_2,3,6-tri-O-methyl-D-glucoseCAS号:4234-44-0_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. This compound | C9H18O6 | CID 22212995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3-O-methyl-D-glucose improves desiccation tolerance of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment with 3-O-methyl-D-glucose or 2-deoxy-D-glucose attenuates the post-mortem rise in rat brain lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
An In-depth Technical Guide to the Discovery of Partially Methylated Glucose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Partially methylated glucose derivatives represent a pivotal class of molecules at the intersection of chemistry and biology. Their unique structural features, where specific hydroxyl groups on the glucose scaffold are selectively replaced by methoxy (B1213986) groups, play a crucial role in a multitude of biological processes. This selective methylation significantly influences molecular recognition, bioavailability, and metabolic stability, making these compounds highly attractive targets for drug discovery and development.[1] The precise positioning of methyl groups can modulate the interaction of carbohydrates with their receptors, impacting signaling pathways and cellular responses.[1] This technical guide provides a comprehensive overview of the discovery of partially methylated glucose derivatives, detailing their synthesis, characterization, and biological significance.
Synthesis of Partially Methylated Glucose Derivatives
The synthesis of partially methylated glucose derivatives with high regioselectivity is a significant challenge in carbohydrate chemistry. The presence of multiple hydroxyl groups with similar reactivity necessitates the use of carefully designed synthetic strategies.
The Haworth Methylation Method
A classical approach to glucose methylation is the Haworth method, which involves the treatment of glucose with dimethyl sulfate (B86663) and a base, typically sodium hydroxide (B78521).[2] This method often leads to a mixture of products with varying degrees of methylation at different positions.[1] While effective for producing a range of methylated derivatives for analytical standards, achieving high selectivity for a single, partially methylated isomer is challenging under these conditions.[1]
Regioselective Synthesis Using Protecting Groups
To achieve regioselective methylation, a more controlled approach employing protecting groups is necessary. This strategy involves the selective protection of all but the target hydroxyl group(s), followed by methylation and subsequent deprotection. The choice of protecting groups is critical and depends on their stability under methylation conditions and the ease of their selective removal.
Typical Protecting Group Strategy:
-
Protection of Anomeric Carbon: The anomeric hydroxyl group is typically protected first, often as a methyl glucoside, to prevent the formation of anomeric mixtures in subsequent steps.
-
Selective Protection of Hydroxyl Groups: A variety of protecting groups can be employed to differentiate the remaining hydroxyl groups. For instance, trityl chloride is often used for the selective protection of the primary hydroxyl group at C-6 due to its steric bulk. Acetal and ketal protecting groups, such as benzylidene, can be used to protect vicinal diols (e.g., C-4 and C-6).
-
Methylation: The unprotected hydroxyl group(s) are then methylated using reagents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride).
-
Deprotection: The protecting groups are removed under specific conditions that do not affect the newly introduced methyl ether(s). For example, acid-labile protecting groups like trityl and benzylidene are removed under acidic conditions, while benzyl (B1604629) ethers are typically removed by hydrogenolysis.
Experimental Protocols
General Protocol for Regioselective Synthesis of 3-O-Methyl-D-Glucose
This protocol outlines a representative synthesis of a partially methylated glucose derivative, 3-O-methyl-D-glucose, utilizing protecting group chemistry.
Materials:
-
D-glucose
-
Anhydrous methanol (B129727)
-
Acetyl chloride
-
Trityl chloride
-
Methyl iodide
-
Sodium hydride
-
Hydrochloric acid
-
Solvents (DMF, Chloroform, etc.)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Methyl α-D-glucopyranoside: D-glucose is dissolved in anhydrous methanol containing a catalytic amount of acetyl chloride and refluxed to produce methyl α-D-glucopyranoside. The product is purified by crystallization.
-
Protection of the C-6 Hydroxyl Group: Methyl α-D-glucopyranoside is reacted with trityl chloride in pyridine to selectively protect the primary hydroxyl group at the C-6 position, yielding methyl 6-O-trityl-α-D-glucopyranoside.
-
Protection of C-2 and C-4 Hydroxyl Groups: The C-2 and C-4 hydroxyl groups are then protected, for example, by forming a benzylidene acetal.
-
Methylation of the C-3 Hydroxyl Group: The resulting compound with a free hydroxyl group at C-3 is dissolved in an anhydrous solvent like DMF. Sodium hydride is added, followed by methyl iodide, to methylate the C-3 hydroxyl group.
-
Deprotection: The trityl and benzylidene protecting groups are removed by acid hydrolysis to yield 3-O-methyl-α-D-glucopyranoside.
-
Hydrolysis of the Glycoside: The methyl glycoside is hydrolyzed with dilute acid to afford the final product, 3-O-methyl-D-glucose.
-
Purification: The final product is purified by column chromatography on silica gel.
Haworth Methylation of Glucose
Materials:
-
D-glucose
-
Dimethyl sulfate
-
30% Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
D-glucose is dissolved in water, and 30% sodium hydroxide solution and dimethyl sulfate are added portion-wise with vigorous stirring and cooling to maintain the reaction temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The reaction is then carefully acidified with hydrochloric acid.
-
The methylated glucose derivatives are extracted with a suitable organic solvent.
-
The solvent is evaporated, and the resulting mixture of partially methylated glucoses can be separated by chromatography.
Characterization of Partially Methylated Glucose Derivatives
The unambiguous identification of partially methylated glucose isomers requires a combination of analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of partially methylated glucose derivatives, typically after their conversion to more volatile derivatives such as partially methylated alditol acetates (PMAAs).[3] The retention time in the gas chromatogram provides information on the specific isomer, while the mass spectrum reveals the fragmentation pattern, which is indicative of the methylation positions.[3][4]
General Fragmentation Rules for PMAAs:
-
Cleavage of the carbon-carbon bond in the alditol chain is the primary fragmentation pathway.[3][4]
-
Fission between two methoxylated carbons is more favorable than between a methoxylated and an acetoxylated carbon, which in turn is more favorable than cleavage between two acetoxylated carbons.[3]
-
The resulting fragments can help deduce the positions of the methyl and acetyl groups.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of partially methylated glucose derivatives.
-
¹H NMR: The chemical shifts and coupling constants of the protons provide detailed information about the stereochemistry and substitution pattern of the glucose ring. The signals of protons attached to methylated carbons are typically shifted downfield.
-
¹³C NMR: The ¹³C chemical shifts are highly sensitive to the substitution pattern. Methylation of a hydroxyl group causes a significant downfield shift of the attached carbon and smaller upfield or downfield shifts of adjacent carbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for the purification and analysis of partially methylated glucose derivatives.[1] Reversed-phase HPLC can be used to separate different isomers based on their polarity.
Quantitative Data
Synthetic Yields
The yields of partially methylated glucose derivatives are highly dependent on the synthetic strategy and reaction conditions. Regioselective methods employing protecting groups generally offer higher yields of a specific isomer compared to direct methylation methods like the Haworth procedure.
| Derivative | Synthetic Method | Reported Yield (%) | Reference |
| 1,6-di-O-acetyl-3-O-benzyl-D-glucose | Regioselective acetylation | 90 | [5] |
| Methyl 6-O-trityl-α-D-glucopyranoside | Tritylation | 61 | [6] |
| 6-O-acetyl-D-glucopyranose | Regioselective silylation and acetylation | Not specified | [5] |
| 3,4,6-Tri-O-methyl-D-glucose | Multi-step synthesis with protecting groups | Not specified | [7][8] |
| 2,3,4,6-Tetramethyl-d-glucose | Haworth Methylation | 46-55 | [9] |
| α-Methyl-d-glucoside | Fischer glycosidation | 48.5-49.5 | [10] |
Biological Activity
Partially methylated glucose derivatives have shown promising biological activities, particularly in the context of cancer therapy. The following table summarizes the IC50 values of some derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (lung carcinoma) | 5.988 ± 0.12 | [11] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (breast cancer) | 39.0 | [11] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (breast cancer) | 35.1 | [11] |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MCF-7 (breast cancer) | 37 | [12] |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MDA-MB-231 (breast cancer) | 48 | [12] |
| Quercetin | MCF-7 (breast cancer) | 73 | [12] |
| Quercetin | MDA-MB-231 (breast cancer) | 85 | [12] |
| Thiazolidinedione derivative 7c | MCF-7 (breast cancer) | 7.78 | [13] |
| Thiazolidinedione derivative 6c | HCT116 (colon cancer) | 7.11 | [13] |
Signaling Pathways and Biological Roles
Partially methylated glucose derivatives are key players in molecular recognition events, particularly in the context of glycan-binding proteins such as lectins. The methylation pattern on a glycan can significantly alter its binding affinity and specificity to a lectin, thereby modulating downstream signaling pathways.
The Lectin Pathway of the Complement System
The lectin pathway is an essential component of the innate immune system that is activated by the binding of mannose-binding lectin (MBL) or ficolins to carbohydrate patterns on the surface of pathogens.[14][15][16][17] MBL specifically recognizes terminal mannose, N-acetylglucosamine, and glucose residues with equatorial 3- and 4-hydroxyl groups.[14] The presence and position of methyl groups on these sugars can influence MBL binding and subsequent complement activation.
The binding of MBL to a pathogen surface initiates a cascade of enzymatic reactions involving MBL-associated serine proteases (MASPs), leading to the cleavage of complement components C4 and C2.[15][16] This results in the formation of the C3 convertase (C4b2a), which is a central enzyme in the complement system that amplifies the immune response by cleaving C3 into C3a and C3b.[15]
Caption: The Lectin Pathway of the Complement System.
Experimental Workflow for Synthesis and Characterization
The overall process for the discovery and analysis of a partially methylated glucose derivative can be summarized in a logical workflow.
Caption: General workflow for the synthesis and evaluation of partially methylated glucose derivatives.
Conclusion
The discovery and development of partially methylated glucose derivatives is a dynamic and promising field of research. The ability to precisely control the methylation pattern on the glucose scaffold opens up new avenues for the design of novel therapeutic agents with enhanced specificity and efficacy. The detailed synthetic protocols, characterization techniques, and understanding of their biological roles, as outlined in this guide, provide a solid foundation for researchers, scientists, and drug development professionals to advance the exploration of these fascinating molecules and unlock their full therapeutic potential. Continued innovation in synthetic methodologies and a deeper understanding of the intricate signaling pathways they modulate will undoubtedly lead to the development of next-generation carbohydrate-based drugs.
References
- 1. [Preparation of partially methylated glucose] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haworth Methylation [drugfuture.com]
- 3. 5. Mass Spectrometry of Partially Methylated Alditol Acetates [stenutz.eu]
- 4. Partially Methylated Acetylated Alditols: Advantages & Limitations. - Glycopedia [glycopedia.eu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Lectin pathway - Wikipedia [en.wikipedia.org]
- 15. sinobiological.com [sinobiological.com]
- 16. youtube.com [youtube.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
The Pivotal Role of 2,3,6-Tri-O-methyl-D-glucose in Modern Carbohydrate Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the structural elucidation of complex polysaccharides is a paramount challenge. Among the arsenal (B13267) of analytical techniques, methylation analysis stands out as a cornerstone method, and within this technique, 2,3,6-Tri-O-methyl-D-glucose emerges as a critical derivative for pinpointing specific glycosidic linkages. This technical guide provides a comprehensive overview of the role of this compound, its synthesis, and its application in the structural analysis of polysaccharides, tailored for researchers, scientists, and professionals in drug development.
Core Principles: Unmasking Polysaccharide Architecture
The fundamental principle behind methylation analysis is to convert all free hydroxyl groups in a polysaccharide to methyl ethers. Subsequent acid hydrolysis cleaves the glycosidic bonds, yielding partially methylated monosaccharides. The positions of the remaining free hydroxyl groups on these monosaccharides correspond to the points of glycosidic linkage in the original polymer. This compound is a key product of this analysis, indicating a glucose residue that was linked through its 1 and 4 positions, a common linkage in many important polysaccharides like cellulose (B213188) and amylose.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its identification and quantification. The following table summarizes key computed data for this compound.[1]
| Property | Value |
| Molecular Formula | C₉H₁₈O₆ |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal |
| CAS Number | 4234-44-0 |
| XLogP3-AA (Computed) | -1.8 |
| Hydrogen Bond Donor Count (Computed) | 2 |
| Hydrogen Bond Acceptor Count (Computed) | 6 |
| Rotatable Bond Count (Computed) | 7 |
| Exact Mass (Computed) | 222.11033829 Da |
| Monoisotopic Mass (Computed) | 222.11033829 Da |
| Topological Polar Surface Area (Computed) | 85.2 Ų |
| Heavy Atom Count (Computed) | 15 |
Experimental Protocols
Accurate and reproducible experimental procedures are the bedrock of reliable structural analysis. This section details the synthesis of this compound as a reference standard and the comprehensive methylation analysis of a polysaccharide.
Synthesis of this compound (Reference Standard)
The selective methylation of glucose to produce this compound requires a strategic use of protecting groups to mask the hydroxyl groups at the C-1 and C-4 positions. A general approach involves the following steps[2]:
-
Protection of C-1 and C-4 Hydroxyls: A common strategy is to first form a methyl glucoside to protect the anomeric hydroxyl group (C-1). Subsequent protection of the C-4 hydroxyl can be achieved through the formation of a cyclic acetal (B89532), for instance, a benzylidene acetal that spans C-4 and C-6, followed by regioselective opening to free the C-6 hydroxyl.
-
Methylation: The unprotected hydroxyl groups at C-2, C-3, and C-6 are then methylated using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
-
Deprotection: The protecting groups at C-1 and C-4 are subsequently removed under specific conditions that do not affect the newly formed methyl ethers. For example, the methyl glycoside can be hydrolyzed with dilute acid.
Methylation Analysis of Polysaccharides
This protocol outlines the complete workflow for the methylation analysis of a polysaccharide, leading to the formation of partially methylated alditol acetates (PMAAs) for GC-MS analysis.
Materials:
-
Polysaccharide sample (dried)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Sodium hydroxide (B78521) (powdered)
-
Methyl iodide (CH₃I)
-
Trifluoroacetic acid (TFA)
-
Sodium borodeuteride (NaBD₄)
-
Acetic anhydride (B1165640)
-
1-methylimidazole
-
Dichloromethane (DCM)
-
Water (deionized)
Procedure:
-
Permethylation:
-
Dissolve the dried polysaccharide sample in anhydrous DMSO.
-
Add powdered sodium hydroxide and stir the suspension.
-
Slowly add methyl iodide and continue stirring at room temperature.
-
Quench the reaction with water and extract the permethylated polysaccharide with dichloromethane.
-
Wash the organic layer with water and evaporate the solvent.
-
-
Hydrolysis:
-
Hydrolyze the permethylated polysaccharide with 2M trifluoroacetic acid at 121°C for 2 hours.
-
Remove the acid by evaporation under a stream of nitrogen.
-
-
Reduction:
-
Dissolve the resulting partially methylated monosaccharides in water.
-
Add an aqueous solution of sodium borodeuteride (NaBD₄) to reduce the monosaccharides to their corresponding alditols. The use of deuteride (B1239839) at the C-1 position aids in the later mass spectral identification.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Neutralize the reaction with acetic acid and evaporate to dryness. Co-evaporate with methanol (B129727) several times to remove borates.
-
-
Acetylation:
-
Acetylate the partially methylated alditols by adding acetic anhydride and 1-methylimidazole.
-
Heat the mixture at 100°C for 1 hour.
-
After cooling, add water and extract the partially methylated alditol acetates (PMAAs) into dichloromethane.
-
Wash the organic layer, dry it, and concentrate for GC-MS analysis.
-
Visualizing the Workflow and Chemical Transformations
The following diagrams, generated using the DOT language, illustrate the logical workflow of methylation analysis and the key chemical transformations involved.
Caption: Workflow of Polysaccharide Methylation Analysis.
Caption: Key Chemical Transformations in Methylation Analysis.
Data Presentation and Interpretation
The final step in methylation analysis is the separation and identification of the PMAAs by gas chromatography-mass spectrometry (GC-MS). The retention time of each PMAA is characteristic of the parent monosaccharide and its methylation pattern. The mass spectrum provides information on the positions of the methyl and acetyl groups, allowing for the unambiguous determination of the linkage positions. For example, the mass spectrum of the alditol acetate of this compound will show characteristic fragmentation patterns that confirm the locations of the methyl ethers and the acetyl groups (at the former linkage sites).
Role in Drug Development and Biological Research
While this compound itself does not appear to have a direct role in biological signaling or metabolic pathways, its formation as a product of methylation analysis is crucial for the structural characterization of polysaccharides with therapeutic potential. Many biologically active polysaccharides, including those with immunomodulatory, anti-cancer, or anti-viral properties, derive their function from their specific three-dimensional structure, which is dictated by their glycosidic linkages. Therefore, the accurate determination of these linkages, facilitated by the identification of derivatives like this compound, is an indispensable step in the development of carbohydrate-based drugs and therapies. The metabolic stability of some O-methylated glucose derivatives, such as 3-O-methyl-D-glucose, has been studied to validate their use as tracers in metabolic research, but this compound is primarily recognized as an analytical tool.[3]
Conclusion
This compound is a cornerstone molecule in the field of carbohydrate chemistry, serving as a critical indicator of 1,4-glycosidic linkages in polysaccharides. A comprehensive understanding of its properties, synthesis, and role in methylation analysis is essential for researchers and scientists working on the structural elucidation of complex carbohydrates. The detailed protocols and conceptual frameworks provided in this guide are intended to equip professionals in academia and industry with the knowledge required to effectively utilize this powerful analytical approach in their research and development endeavors.
References
foundational principles of polysaccharide methylation analysis
An In-depth Technical Guide to the Foundational Principles of Polysaccharide Methylation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysaccharide methylation analysis is a powerful and fundamental technique for the structural elucidation of complex carbohydrates.[1][2][3] It provides detailed information about the glycosidic linkages between monosaccharide residues within a polysaccharide, including the positions of branching points.[4] This knowledge is crucial in various fields, including glycobiology, materials science, and drug development, where the structure of a polysaccharide dictates its function and biological activity. This guide provides an in-depth overview of the core principles, methodologies, and data interpretation involved in this analytical process.
Core Principles of Methylation Analysis
The central concept of methylation analysis is to chemically label the free hydroxyl (-OH) groups on the sugar residues of a polysaccharide. The positions that are not methylated are those involved in glycosidic linkages or constitute the pyranose/furanose ring structure. The entire process can be broken down into four key stages: permethylation, hydrolysis, reduction, and acetylation.[1][4]
-
Permethylation: In this initial and critical step, all free hydroxyl groups on the polysaccharide are converted to methyl ethers (-OCH₃) using a methylating agent. This must be a complete reaction to ensure accurate results.
-
Hydrolysis: The permethylated polysaccharide is then hydrolyzed, typically with a strong acid, to break the glycosidic bonds and release the constituent partially methylated monosaccharides.
-
Reduction: The aldehyde group at the C1 position of the resulting monosaccharides is reduced to a primary alcohol, converting the sugars into their corresponding alditols. This step prevents the formation of multiple anomeric forms in the subsequent gas chromatography analysis. Using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), introduces a deuterium (B1214612) label at C1, which aids in mass spectrometry interpretation.[5]
-
Acetylation: The newly formed hydroxyl groups (from the broken glycosidic linkages and the reduced C1) are then acetylated. This creates volatile derivatives known as Partially Methylated Alditol Acetates (PMAAs), which are amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]
Methylation Methods
Over the years, various methods for polysaccharide methylation have been developed.
Modern Method: Ciucanu and Kerek
The most widely used modern technique is the method developed by Ciucanu and Kerek.[5][6] This method utilizes powdered sodium hydroxide (B78521) (NaOH) as the base and methyl iodide (CH₃I) as the methylating agent in a dimethyl sulfoxide (B87167) (DMSO) solvent.[5][7] The strong basicity of the powdered NaOH in DMSO is highly effective at deprotonating all hydroxyl groups, leading to a rapid and complete permethylation, which is crucial for accurate linkage analysis.[5][7] This method is particularly advantageous for its efficiency and its ability to methylate even complex and crystalline polysaccharides.[5]
Historical Methods
-
Haworth Methylation: Developed by Walter Norman Haworth, this method employs dimethyl sulfate (B86663) and sodium hydroxide.[8] While foundational, it often requires multiple reaction cycles to achieve complete methylation.[8]
-
Purdie Methylation: Thomas Purdie and James Irvine developed a method using methyl iodide with silver oxide.[9][10] This technique is milder than the Haworth method but can also be slow and require repeated treatments.[9][10]
Analysis of Partially Methylated Alditol Acetates (PMAAs) by GC-MS
The resulting mixture of PMAAs is separated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][11]
-
Gas Chromatography (GC): The volatile PMAA derivatives are separated based on their boiling points and interactions with the GC column. The retention time of each peak can be compared to known standards for initial identification.[7]
-
Mass Spectrometry (MS): As the separated PMAAs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each PMAA. The fragmentation pattern, which primarily occurs between the carbon atoms of the alditol chain, reveals the positions of the methyl and acetyl groups.[12][13] Specifically, cleavage is favored between two methoxylated carbons, followed by cleavage between a methoxylated and an acetoxylated carbon. Cleavage between two acetoxylated carbons is the least likely.[12] By interpreting these fragmentation patterns, the original positions of the glycosidic linkages can be deduced.[12][14] The Complex Carbohydrate Research Center (CCRC) maintains a spectral database of PMAAs that is a valuable resource for identifying unknown derivatives.[15]
Detailed Experimental Protocols
The following are generalized protocols for the key steps in polysaccharide methylation analysis. Researchers should optimize these protocols based on the specific characteristics of their polysaccharide samples.
Protocol 1: Permethylation (Ciucanu and Kerek Method)
-
Sample Preparation: Dry 1-5 mg of the polysaccharide sample thoroughly and place it in a reaction vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial. The sample should be stirred or sonicated until it is fully dissolved or well-suspended. For poorly soluble polysaccharides, heating at 60°C may be necessary.[5]
-
Base Addition: Add approximately 20 mg of freshly powdered sodium hydroxide to the sample solution.
-
Methylation: Add 0.5 mL of methyl iodide (CH₃I) to the mixture.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for at least 1 hour. The reaction can also be facilitated by sonication in a water bath.[7]
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the permethylated polysaccharide with a suitable organic solvent, such as dichloromethane. The organic phase is then washed with water to remove any remaining reagents.
-
Purification: The organic layer containing the permethylated product is dried and the solvent is evaporated. The completeness of methylation can be checked by Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the hydroxyl (-OH) stretching band.[16]
Protocol 2: Hydrolysis
-
Acid Addition: To the dried permethylated polysaccharide, add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Hydrolysis Reaction: Seal the vial and heat it at 120°C for 2 hours to cleave the glycosidic linkages.
-
Acid Removal: Cool the vial and evaporate the TFA under a stream of nitrogen or with a rotary evaporator. To ensure complete removal of the acid, methanol (B129727) can be added and co-evaporated several times.[17]
Protocol 3: Reduction
-
Reductant Preparation: Prepare a solution of 10 mg/mL sodium borodeuteride (NaBD₄) in 1 M ammonium (B1175870) hydroxide.
-
Reduction Reaction: Dissolve the dried, partially methylated monosaccharides in 0.5 mL of the NaBD₄ solution and allow the reaction to proceed at room temperature for at least 2 hours.
-
Quenching: Quench the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.
-
Borate (B1201080) Removal: Evaporate the sample to dryness. Remove the resulting borate salts by repeated co-evaporation with a solution of 10% acetic acid in methanol, followed by co-evaporation with methanol alone.[17]
Protocol 4: Acetylation
-
Acetylation Reagents: Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine (B92270) to the dried, partially methylated alditols.
-
Acetylation Reaction: Seal the vial and heat at 100°C for 10-20 minutes.[18]
-
Workup: Cool the reaction mixture. Evaporate the excess reagents under a stream of nitrogen. Add toluene (B28343) and evaporate to aid in the removal of residual acetic anhydride.
-
Extraction: Partition the resulting PMAAs between water and dichloromethane. Collect the organic layer containing the PMAAs.
-
Final Preparation: Dry the organic layer, evaporate the solvent, and redissolve the final PMAA products in a suitable solvent (e.g., acetone (B3395972) or hexane) for GC-MS analysis.
Data Presentation
The quantitative data obtained from GC-MS analysis is typically presented as the relative molar percentage of each identified PMAA. This provides insight into the prevalence of different linkage types within the polysaccharide.
Table 1: Example Glycosidic Linkage Composition of a Hypothetical Xylan Polysaccharide Determined by Methylation Analysis.
| PMAA Derivative | Inferred Linkage | Relative Molar % |
| 2,3,5-tri-O-methyl-1,4-di-O-acetyl-xylitol | Terminal Xylopyranose (T-Xylp) | 5.2 |
| 2,3-di-O-methyl-1,4,5-tri-O-acetyl-xylitol | 4-linked Xylopyranose (4-Xylp) | 78.5 |
| 2-O-methyl-1,3,4,5-tetra-O-acetyl-xylitol | 3,4-linked Xylopyranose (3,4-Xylp) | 16.3 |
Mandatory Visualization
The following diagram illustrates the complete workflow of polysaccharide methylation analysis.
Caption: Workflow of polysaccharide glycosidic linkage analysis.
References
- 1. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylation analysis of polysaccharides: Technical advice [agris.fao.org]
- 4. ast.uga.edu [ast.uga.edu]
- 5. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds [mdpi.com]
- 6. Ciucanu, I. and Kerek, K. (1984) A Simple and Rapid Method for the Permethylation of Carbohydrates. Carbohydrate Research, 131, 209-217. - References - Scientific Research Publishing [scirp.org]
- 7. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 8. Haworth Methylation [drugfuture.com]
- 9. Purdie Methylation [drugfuture.com]
- 10. Purdie Methylation [drugfuture.com]
- 11. daneshyari.com [daneshyari.com]
- 12. 5. Mass Spectrometry of Partially Methylated Alditol Acetates [stenutz.eu]
- 13. scispace.com [scispace.com]
- 14. Partially Methylated Acetylated Alditols: Advantages & Limitations. - Glycopedia [glycopedia.eu]
- 15. CCRC Spectral Database -- PMAA [glygen.ccrc.uga.edu]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Methylation analysis with carboxyl reduction of the native polysaccharide [stenutz.eu]
Preliminary Investigation of 2,3,6-Tri-O-methyl-D-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive preliminary investigation of 2,3,6-Tri-O-methyl-D-glucose, a partially methylated derivative of D-glucose. While not extensively characterized in biological systems, its structural features suggest significant potential as a tool in carbohydrate research and as a synthetic building block. This document outlines the known chemical and physical properties of the compound, proposes a detailed multi-step synthesis protocol based on established carbohydrate chemistry, and describes its primary application in the structural elucidation of polysaccharides via methylation analysis. Furthermore, this guide explores its potential biological role as a metabolic probe for studying glucose transport and glycolysis, drawing parallels with other methylated glucose analogs. The information is intended to serve as a foundational resource for researchers in glycobiology, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound is a derivative of D-glucose with methyl ethers at positions 2, 3, and 6. The presence of free hydroxyl groups at positions 1 (as a hemiacetal) and 4 dictates its chemical reactivity and potential for further derivatization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₆ | PubChem[1] |
| Molecular Weight | 222.24 g/mol | PubChem[1] |
| IUPAC Name | (2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal | PubChem[1] |
| CAS Number | 4234-44-0 | ChemSrc[2] |
| Canonical SMILES | COC--INVALID-LINK--OC)OC)O">C@HO | PubChem[1] |
| Computed XLogP3 | -1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 222.11033829 g/mol | PubChem[1] |
| Monoisotopic Mass | 222.11033829 g/mol | PubChem[1] |
Synthesis and Experimental Protocols
A direct, one-pot synthesis of this compound is challenging due to the similar reactivity of the hydroxyl groups. A plausible synthetic route involves a multi-step process utilizing protecting groups to achieve regioselective methylation. The following protocol is a proposed pathway based on established methods in carbohydrate chemistry.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned starting from a suitably protected glucose derivative, such as methyl α-D-glucopyranoside. The strategy involves protecting the C-4 hydroxyl group, methylating the remaining free hydroxyls at C-2, C-3, and C-6, and subsequently deprotecting the C-4 position.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials: Methyl α-D-glucopyranoside, benzaldehyde (B42025) dimethyl acetal, p-toluenesulfonic acid (catalyst), sodium hydride (NaH), methyl iodide (CH₃I), N,N-dimethylformamide (DMF), sodium cyanoborohydride (NaCNBH₃), hydrochloric acid (HCl), and appropriate solvents for reaction and purification.
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Dissolve methyl α-D-glucopyranoside in anhydrous DMF.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature under reduced pressure to remove methanol.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with triethylamine (B128534) and concentrate under vacuum.
-
Purify the product by recrystallization or column chromatography.
Step 2: Methylation of C-2 and C-3 Hydroxyl Groups
-
Dissolve the product from Step 1 in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.
-
After hydrogen evolution ceases, add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol.
-
Extract the product with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product.
Step 3: Regioselective Opening of the Benzylidene Acetal
-
Dissolve the methylated product from Step 2 in a suitable solvent (e.g., THF) containing molecular sieves.
-
Add sodium cyanoborohydride and slowly add a solution of ethereal HCl.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction, filter, and concentrate the filtrate.
-
Purify the resulting methyl 2,3-di-O-methyl-6-O-benzyl-α-D-glucopyranoside.
Step 4: Methylation of the C-6 Hydroxyl Group
-
Repeat the methylation procedure described in Step 2 on the product from Step 3 to methylate the C-6 hydroxyl group.
Step 5: Deprotection and Hydrolysis
-
The benzyl (B1604629) group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
The resulting methyl 2,3,6-tri-O-methyl-α-D-glucopyranoside is then subjected to acid hydrolysis (e.g., with dilute HCl or trifluoroacetic acid) to cleave the glycosidic bond.
-
Neutralize the reaction mixture and purify the final product, this compound, by chromatography.
Applications in Research and Drug Development
Structural Analysis of Polysaccharides
A primary application of this compound is as a reference standard in the methylation analysis of polysaccharides. This technique is crucial for determining the linkage patterns of monosaccharide units within a complex carbohydrate.
Experimental Workflow for Polysaccharide Methylation Analysis:
-
Permethylation: The polysaccharide is treated with a methylating agent (e.g., methyl iodide and sodium hydride) to convert all free hydroxyl groups to methyl ethers.
-
Hydrolysis: The permethylated polysaccharide is hydrolyzed to break the glycosidic linkages, yielding a mixture of partially methylated monosaccharides.
-
Reduction and Acetylation: The mixture is then reduced (e.g., with sodium borohydride) and acetylated (with acetic anhydride) to produce partially methylated alditol acetates (PMAAs).
-
GC-MS Analysis: The resulting PMAAs are volatile and can be separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identification: The fragmentation pattern of the PMAAs in the mass spectrometer and their retention times are compared to those of authentic standards, such as the alditol acetate (B1210297) of this compound. The identification of this specific derivative would indicate the presence of a (1→4)-linked glucose residue within the original polysaccharide that was not a branch point.[3][4][5]
Caption: General workflow of polysaccharide methylation analysis.
Potential Biological Activity and Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature detailing the specific biological activities of this compound or its involvement in signaling pathways. However, based on the known metabolism of glucose and the properties of other methylated glucose analogs, we can infer its likely behavior and potential applications as a research tool.
Potential as a Metabolic Probe
The initial step of glycolysis involves the phosphorylation of glucose at the C-6 position by hexokinase, followed by isomerization which involves the C-1 and C-2 positions. Methylation at positions 2, 3, and 6 would likely render this compound resistant to metabolism through the glycolytic pathway.
-
Inhibition of Phosphorylation: The methyl group at C-6 may sterically hinder or prevent phosphorylation by hexokinase.
-
Blocked Isomerization: Methylation at C-2 would block the conversion of glucose-6-phosphate to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase.
Therefore, this compound could potentially serve as a non-metabolizable probe for studying glucose transport. Similar to 3-O-methyl-D-glucose, which is widely used for this purpose, the 2,3,6-isomer could be used to investigate the kinetics and inhibition of glucose transporters (GLUTs) without the confounding effects of downstream metabolism.[6][7][8] This makes it a potentially valuable tool in cancer research, where aberrant glucose metabolism and transport are hallmarks.[9][10][11][12]
Caption: Hypothesized interaction of this compound with the glycolytic pathway.
Conclusion and Future Directions
This compound is a valuable, albeit understudied, chemical entity. Its primary established role is as a standard in the structural analysis of complex carbohydrates. The proposed synthetic pathway, based on established methodologies, provides a roadmap for its preparation in the laboratory.
The most significant area for future investigation lies in the exploration of its biological properties. Its predicted resistance to glycolysis suggests its potential as a specific probe for studying glucose transport mechanisms. Research in this area could have implications for understanding and targeting diseases characterized by altered glucose metabolism, such as cancer and diabetes. Further studies are warranted to confirm its interaction with glucose transporters and its metabolic fate in various cell types. This would solidify its role as a tool for researchers in the fields of biochemistry, pharmacology, and drug development.
References
- 1. This compound | C9H18O6 | CID 22212995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:4234-44-0 | Chemsrc [chemsrc.com]
- 3. Structural Analysis of a Polysaccharide A polysaccharide of unknown struc.. [askfilo.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 10. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Physical Characteristics of 2,3,6-Tri-O-methyl-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2,3,6-Tri-O-methyl-D-glucose. A partially methylated derivative of D-glucose, this compound is of significant interest in carbohydrate chemistry, particularly as a reference standard in the structural elucidation of polysaccharides and glycoconjugates. This document compiles available quantitative data, outlines detailed experimental protocols for the determination of its physical properties, and presents logical workflows relevant to its application in structural analysis.
Physical and Chemical Properties
This compound is a monosaccharide derivative in which methyl groups have replaced the hydrogen atoms of the hydroxyl groups at positions 2, 3, and 6. This modification alters its chemical properties, particularly its solubility and reactivity, making it a crucial analyte in methylation analysis for determining glycosidic linkages in complex carbohydrates.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. It should be noted that while computational data is available, specific experimental values for properties such as melting and boiling points are not extensively reported in common chemical databases.
| Property | Value | Source |
| IUPAC Name | (2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal | [1] |
| Molecular Formula | C₉H₁₈O₆ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Exact Mass | 222.11033829 Da | [1] |
| CAS Number | 4234-44-0 | [1] |
| XLogP3-AA (Computed) | -1.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 8 | [1] |
Experimental Protocols for Characterization
The following sections detail the standard methodologies for determining the primary physical characteristics of a purified solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder and gently tapped on a hard surface to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[2]
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[3]
-
Measurement: The apparatus is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20°C below the approximate point, then reducing the heating rate to 1-2°C per minute.[4]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.[3][4]
Solubility Assessment
Solubility provides insights into the polarity and functional groups of a molecule.
Objective: To determine the solubility of this compound in various standard solvents.
Methodology:
-
Sample and Solvent Preparation: Approximately 10-25 mg of the solid sample is placed into a small test tube.[5][6]
-
Test Procedure: 0.5-0.75 mL of a selected solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) is added to the test tube.[5][6]
-
Observation: The tube is agitated vigorously for 1-2 minutes. The compound is classified as "soluble" if it forms a homogeneous solution and "insoluble" if a separate phase remains.[7]
-
Systematic Approach: A hierarchical approach is typically used. Solubility is first tested in water. If soluble, the pH of the solution is checked with litmus (B1172312) or pH paper. If insoluble in water, tests are sequentially performed in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic functional groups.[8][9]
Specific Rotation Measurement (Polarimetry)
As a chiral molecule, this compound is optically active and will rotate the plane of polarized light. The specific rotation is a standardized measure of this property.[10]
Objective: To measure the specific rotation [α] of the compound under defined conditions.
Methodology:
-
Solution Preparation: A precise mass of the sample is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., water, ethanol) to achieve a known concentration (c), typically expressed in g/mL or g/100mL.[11][12]
-
Polarimeter Calibration: The polarimeter is turned on and the light source (commonly a sodium D-line at 589 nm) is allowed to stabilize. The sample tube is filled with the pure solvent, placed in the instrument, and the reading is zeroed.[11]
-
Sample Measurement: The sample tube is rinsed and filled with the prepared solution, ensuring no air bubbles are in the light path. The tube is placed in the polarimeter, and the observed angle of rotation (α) is measured.[12]
-
Calculation: The specific rotation [α] is calculated using Biot's Law: [α]Tλ = α / (l × c) Where:
Applications and Logical Workflows
This compound is a key product in the methylation analysis of polysaccharides, a classic and powerful technique for determining the positions of glycosidic linkages.
Visualizations
The following diagrams illustrate the relationship of this compound to its parent molecule and its role in the analytical workflow of polysaccharide structural analysis.
References
- 1. This compound | C9H18O6 | CID 22212995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www1.udel.edu [www1.udel.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. cdn.pasco.com [cdn.pasco.com]
- 12. iitr.ac.in [iitr.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for Methylation Analysis of Glycosidic Linkages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylation analysis is a powerful and widely used technique for the elucidation of glycosidic linkage positions in polysaccharides and other complex carbohydrates.[1][2][3] This method provides crucial structural information by identifying which hydroxyl groups on a monosaccharide residue are involved in glycosidic bonds. The process involves the exhaustive methylation of all free hydroxyl groups, followed by acid hydrolysis of the glycosidic linkages. The newly liberated hydroxyl groups correspond to the positions of the original linkages. Subsequent reduction and acetylation produce partially methylated alditol acetates (PMAAs) that can be separated and identified by gas chromatography-mass spectrometry (GC-MS).[4][5][6] The identification of specific PMAAs, such as those derived from 2,3,6-Tri-O-methyl-D-glucose, allows for the determination of the substitution pattern of the original monosaccharide residues within the polymer.
Principle of the Method
The fundamental principle of methylation analysis is to protect the free hydroxyl groups of a polysaccharide with a stable methyl ether linkage.[2] When the glycosidic bonds are subsequently cleaved by acid hydrolysis, hydroxyl groups will be present only at the positions that were previously involved in linkages. These partially methylated monosaccharides are then reduced to their corresponding alditols and acetylated. The resulting partially methylated alditol acetates (PMAAs) are volatile derivatives suitable for GC-MS analysis. The fragmentation patterns of the PMAAs in the mass spectrometer provide definitive information about the positions of the methyl and acetyl groups, thereby revealing the linkage pattern of the original polysaccharide.[1][7]
Experimental Workflow
The following diagram illustrates the overall workflow for the methylation analysis of a polysaccharide sample.
Caption: Experimental workflow for glycosidic linkage analysis.
Detailed Experimental Protocol
This protocol is adapted from established methods for the preparation of partially methylated alditol acetates (PMAAs) for GC-MS analysis.[8][9]
Materials and Reagents:
-
Polysaccharide sample (1-5 mg)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Powdered sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH₃I)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Trifluoroacetic acid (TFA), 2 M
-
Sodium borodeuteride (NaBD₄)
-
Ammonia (B1221849) solution
-
Acetic anhydride
-
Ethyl acetate
-
Ultrapure water
Procedure:
-
Permethylation:
-
Dry the polysaccharide sample (1-5 mg) in a screw-capped tube under vacuum.
-
Add 1 mL of anhydrous DMSO and dissolve the sample by sonicating for 30-60 minutes.
-
Add approximately 20 mg of powdered NaOH.
-
Add 0.5 mL of methyl iodide and stir the reaction mixture vigorously at room temperature for 6-8 hours in a well-ventilated fume hood.
-
Stop the reaction by slowly adding 1 mL of water.
-
Extract the permethylated polysaccharide by partitioning the mixture with 2 mL of dichloromethane. Repeat the extraction three times.
-
Combine the organic layers and wash them five times with 4 mL of ultrapure water.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Hydrolysis:
-
To the dried permethylated sample, add 1 mL of 2 M trifluoroacetic acid.
-
Seal the tube and heat at 121°C for 2 hours.
-
Cool the tube and evaporate the TFA under a stream of nitrogen. Add methanol (B129727) and evaporate again to remove residual TFA.
-
-
Reduction:
-
Dissolve the hydrolyzed sample in 0.5 mL of 1 M ammonia solution containing 10 mg/mL of sodium borodeuteride.
-
Incubate at 60°C for 1 hour.
-
Destroy the excess NaBD₄ by adding a few drops of glacial acetic acid until bubbling ceases.
-
Evaporate the sample to dryness under nitrogen.
-
-
Acetylation:
-
Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine to the dried sample.
-
Seal the tube and incubate at 100°C for 30 minutes.
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
-
Extraction and Sample Preparation for GC-MS:
-
Partition the resulting partially methylated alditol acetates (PMAAs) between 1 mL of dichloromethane and 1 mL of water.
-
Collect the lower organic layer.
-
Wash the organic layer twice with 1 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic phase to a new vial and evaporate to a suitable volume (e.g., 100 µL) for GC-MS analysis.
-
Data Presentation and Interpretation
The GC-MS analysis of the PMAA mixture will produce a chromatogram where each peak corresponds to a specific methylated and acetylated alditol. The identity of each peak is determined by its retention time and its electron impact (EI) mass spectrum. The fragmentation pattern in the mass spectrum is characteristic of the positions of methylation and acetylation, which in turn reveals the original linkage of the monosaccharide.
For example, the detection of 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol in the GC-MS analysis would indicate the presence of a (1→4)-linked D-glucose residue in the original polysaccharide. The acetyl groups at positions 1, 4, and 5 arise from the reduction of the aldehyde at C-1, the original glycosidic linkage at C-4, and the ring structure involvement of C-5, respectively. The methyl groups at positions 2, 3, and 6 indicate that these hydroxyl groups were free in the native polysaccharide.
Table 1: Common PMAAs Derived from D-Glucose and Their Corresponding Linkages.
| PMAA Derivative (as Alditol Acetate) | Original Linkage of Glucose Residue |
| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol | Terminal Glucose |
| 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-glucitol | (1→2)-linked Glucose |
| 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-glucitol | (1→3)-linked Glucose |
| 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol | (1→4)-linked Glucose |
| 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-glucitol | (1→6)-linked Glucose |
| 1,2,4,5-tetra-O-acetyl-3,6-di-O-methyl-glucitol | (1→2, 1→4)-linked Branch Point |
| 1,3,4,5-tetra-O-acetyl-2,6-di-O-methyl-glucitol | (1→3, 1→4)-linked Branch Point |
Table 2: Hypothetical Quantitative Analysis of a Glucan Sample.
| Linkage Type | Molar Ratio (%) |
| Terminal Glucose | 5.2 |
| (1→4)-linked Glucose | 85.3 |
| (1→6)-linked Glucose | 4.1 |
| (1→4, 1→6)-linked Branch Point | 5.4 |
| Total | 100.0 |
Signaling Pathway Diagram
While methylation analysis is a structural elucidation technique and not directly a study of signaling pathways, the structural information obtained is crucial for understanding the biological function of polysaccharides, which can be involved in cellular signaling. For instance, the specific branching pattern of a polysaccharide can determine its interaction with cell surface receptors. The logical relationship in interpreting the mass spectral data can be visualized as follows:
Caption: Logic diagram for mass spectrum interpretation.
Conclusion
Methylation analysis followed by GC-MS is a robust and informative method for determining the glycosidic linkage patterns of complex carbohydrates.[6] The identification of specific partially methylated alditol acetates, such as the derivative of this compound, provides precise information about the connectivity of the monosaccharide units. This detailed structural information is essential for structure-function studies of polysaccharides in various fields, including biology and drug development.
References
- 1. Partially Methylated Acetylated Alditols: Advantages & Limitations. - Glycopedia [glycopedia.eu]
- 2. Principles of Structural Analysis and Sequencing of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glycosidic Linkage Determination → Term [esg.sustainability-directory.com]
- 4. Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ast.uga.edu [ast.uga.edu]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. 5. Mass Spectrometry of Partially Methylated Alditol Acetates [stenutz.eu]
- 8. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (ii) Glycosidic linkage analysis of mushroom polysaccharides by GC-MS. [bio-protocol.org]
Application Notes and Protocols for the GC-MS Analysis of 2,3,6-Tri-O-methyl-D-glucose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 2,3,6-Tri-O-methyl-D-glucose derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The primary focus is on the analysis of this derivative in the form of its partially methylated alditol acetate (B1210297) (PMAA), a common method for glycosidic linkage analysis in polysaccharides and glycoconjugates.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For carbohydrate analysis, derivatization is essential to increase the volatility of the polar sugar molecules. One of the most robust methods for determining the linkage positions of monosaccharides within a polysaccharide is through methylation analysis. This process involves the complete methylation of all free hydroxyl groups, followed by acid hydrolysis to break the glycosidic bonds, reduction of the resulting monosaccharides to their corresponding alditols, and subsequent acetylation of the newly exposed hydroxyl groups. The resulting partially methylated alditol acetates (PMAAs) are volatile and can be readily analyzed by GC-MS.
The analysis of this compound as its alditol acetate derivative (1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol) provides information about a glucose residue that was linked at the C-1, C-4, and C-5 positions in the original polysaccharide.
Experimental Protocols
The following protocols detail the steps for the preparation of partially methylated alditol acetates from a polysaccharide sample for GC-MS analysis.
Protocol 1: Permethylation of the Polysaccharide
This protocol is based on the widely used Ciucanu and Kerek method.
Materials:
-
Dry polysaccharide sample (1-5 mg)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Powdered Sodium Hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Screw-cap vials with PTFE-lined septa
-
Ultrasonic bath
Procedure:
-
Place the dry polysaccharide sample (1-5 mg) in a screw-cap vial.
-
Add 0.5 mL of anhydrous DMSO and dissolve the sample by sonicating for 30 minutes at room temperature.
-
Add approximately 20 mg of powdered NaOH to the vial.
-
Add 0.1 mL of methyl iodide (CH₃I).
-
Seal the vial tightly and place it in an ultrasonic bath at room temperature for 30 minutes.
-
Quench the reaction by slowly adding 1 mL of deionized water.
-
Extract the permethylated polysaccharide by adding 1 mL of dichloromethane (CH₂Cl₂) and vortexing thoroughly.
-
Allow the layers to separate and carefully transfer the lower organic (dichloromethane) layer to a new vial.
-
Repeat the extraction of the aqueous layer with another 1 mL of dichloromethane and combine the organic layers.
-
Wash the combined organic phase with 1 mL of deionized water three times to remove any remaining DMSO and salts.
-
Evaporate the dichloromethane under a stream of nitrogen to obtain the dry, permethylated polysaccharide.
Protocol 2: Hydrolysis of the Permethylated Polysaccharide
Materials:
-
Dry permethylated polysaccharide
-
2 M Trifluoroacetic acid (TFA)
-
Heating block or oven
Procedure:
-
To the dried permethylated polysaccharide, add 0.5 mL of 2 M TFA.
-
Seal the vial and heat at 121°C for 2 hours to hydrolyze the glycosidic linkages.
-
Cool the vial to room temperature.
-
Evaporate the TFA under a stream of nitrogen.
-
Add 0.5 mL of methanol and evaporate to dryness. Repeat this step twice to ensure complete removal of TFA.
Protocol 3: Reduction of Partially Methylated Monosaccharides
Materials:
-
Dried partially methylated monosaccharides
-
Sodium borodeuteride (NaBD₄) solution (10 mg/mL in 2 M NH₄OH)
-
Glacial acetic acid
Procedure:
-
Dissolve the dried partially methylated monosaccharides in 0.2 mL of the NaBD₄ solution.
-
Incubate the reaction at room temperature for 2 hours.
-
Terminate the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 0.5 mL of methanol and evaporate to dryness. Repeat this step three times to remove the borate (B1201080) salts as volatile methyl borate.
Protocol 4: Acetylation of Partially Methylated Alditols
Materials:
-
Dried partially methylated alditols
-
Acetic anhydride (B1165640)
-
Heating block
Procedure:
-
Add 0.2 mL of acetic anhydride and 0.2 mL of pyridine to the dried partially methylated alditols.
-
Seal the vial and heat at 100°C for 1 hour.
-
Cool the vial to room temperature.
-
Evaporate the acetic anhydride and pyridine under a stream of nitrogen.
-
Partition the resulting partially methylated alditol acetates (PMAAs) between 1 mL of dichloromethane and 1 mL of deionized water.
-
Vortex and centrifuge to separate the layers.
-
Transfer the lower dichloromethane layer containing the PMAAs to a new vial for GC-MS analysis.
GC-MS Analysis
Instrumentation and Parameters:
The following are typical GC-MS parameters for the analysis of PMAAs. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: SP-2330 or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.20 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 170°C at a rate of 30°C/min.
-
Ramp 2: Increase to 240°C at a rate of 4°C/min, hold for 15 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Presentation
The identification of this compound as its alditol acetate derivative is based on its retention time and mass spectrum.
Table 1: Representative Quantitative Data for 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol
| Derivative Name | Retention Time (min) | Key Mass Fragments (m/z) |
| 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol | (Varies with system) | 43, 45, 87, 101, 117, 129, 145, 161, 189, 205, 233, 261 |
Note: The retention time is highly dependent on the specific GC system, column, and temperature program used. The provided mass fragments are characteristic of the cleavage patterns of partially methylated alditol acetates.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and analysis of partially methylated alditol acetates.
Fragmentation Pathway
The mass spectral fragmentation of partially methylated alditol acetates occurs primarily through the cleavage of C-C bonds. The positive charge is preferentially stabilized on the carbon atom bearing a methoxy (B1213986) group. The following diagram illustrates the expected primary fragmentation pattern for 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol.
Application Notes: Preparation of Partially Methylated Alditol Acetates (PMAAs) for Glycosidic Linkage Analysis
Introduction
Glycosidic linkage analysis is a cornerstone technique in glycobiology and structural chemistry, essential for elucidating the complex architecture of polysaccharides and glycoconjugates. The most robust and widely used method for this purpose is the analysis of Partially Methylated Alditol Acetates (PMAAs) by Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique allows for the determination of the specific positions through which monosaccharide units are linked within a larger carbohydrate structure.[1][2]
The overall process involves a four-step chemical derivatization of the polysaccharide:
-
Permethylation: All free hydroxyl groups are converted to methyl ethers.
-
Hydrolysis: The glycosidic linkages between the monosaccharide units are cleaved.
-
Reduction: The resulting partially methylated monosaccharides are reduced to their corresponding alditols.
-
Acetylation: The newly exposed hydroxyl groups (at the sites of the original glycosidic linkages) are acetylated.
The final PMAA derivatives are volatile and can be separated by GC and identified by MS.[3] The fragmentation patterns in the mass spectrometer reveal the positions of the methyl and acetyl groups, thereby unambiguously identifying the original linkage points. This methodology is critical for the structural characterization of glycoproteins, glycolipids, and bacterial polysaccharides, which is fundamental in drug development, immunology, and materials science.[1]
Experimental Workflow
The preparation of PMAAs follows a sequential multi-step chemical process, beginning with the intact polysaccharide and concluding with analysis by GC-MS. The workflow is designed to chemically mark the free and linked hydroxyl groups to allow for their differentiation.
References
Application of 2,3,6-Tri-O-methyl-d-glucose in Polysaccharide Linkage Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysaccharides are complex carbohydrates composed of monosaccharide units linked together by glycosidic bonds. The structural elucidation of these macromolecules is crucial for understanding their biological functions and for the development of new therapeutics. A key aspect of this structural analysis is the determination of the glycosidic linkage positions between the monosaccharide residues. Methylation analysis is a powerful and widely used chemical method for this purpose. This application note details the role of a specific methylated derivative, 2,3,6-Tri-O-methyl-d-glucose, in identifying 1,4-glycosidic linkages in polysaccharides and provides comprehensive protocols for its analysis.
The principle of methylation analysis involves the exhaustive methylation of all free hydroxyl groups in a polysaccharide.[1] The permethylated polysaccharide is then hydrolyzed to yield partially methylated monosaccharides. The positions of the free hydroxyl groups on these monomers correspond to the positions involved in the original glycosidic linkages. These partially methylated monosaccharides are subsequently reduced and acetylated to form partially methylated alditol acetates (PMAAs), which are volatile and amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2]
The identification of this compound as a product of this process is a definitive indicator of a (1→4)-linked glucopyranosyl residue in the original polysaccharide. This is because the hydroxyl groups at C-2, C-3, and C-6 were free to be methylated, implying that the hydroxyl groups at C-1 and C-4 were involved in the glycosidic bond, and the hydroxyl at C-5 was involved in the ring structure.
Experimental Workflow and Signaling Pathway
The overall workflow for polysaccharide linkage analysis is a multi-step chemical process that culminates in the identification of partially methylated alditol acetates (PMAAs). The logical progression of this workflow is depicted below.
Caption: Workflow for Polysaccharide Linkage Analysis.
The chemical transformations involved in converting a 1,4-linked glucose residue to its corresponding PMAA are illustrated in the following diagram.
Caption: Derivatization of a 1,4-linked glucose residue to its PMAA.
Experimental Protocols
The following protocols provide a detailed methodology for the linkage analysis of polysaccharides, with a focus on the identification of this compound derivatives.
Protocol 1: Permethylation of Polysaccharide (Hakomori Method)
This protocol is adapted from the Hakomori method, which is widely used for the complete methylation of carbohydrates.[3]
Materials:
-
Dried polysaccharide sample (1-5 mg)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Dimsyl sodium (methylsulfinylmethide) in DMSO or Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Water (deionized)
-
Dialysis tubing (if required for purification)
-
Small reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Sample Preparation: Place the dried polysaccharide sample into a clean, dry reaction vial. Add a small magnetic stir bar.
-
Dissolution: Add anhydrous DMSO (1-2 mL) to the vial. Seal the vial and stir the mixture at room temperature until the polysaccharide is completely dissolved. This may take several hours. Gentle heating (50-60°C) can be applied if necessary, but care should be taken to avoid degradation.
-
Alkoxide Formation:
-
Using Dimsyl Sodium: Add an excess of dimsyl sodium solution dropwise to the polysaccharide solution while stirring under an inert atmosphere (e.g., nitrogen or argon). The solution will become viscous and may change color. Stir for 1-2 hours at room temperature.
-
Using Sodium Hydride: Carefully add an excess of NaH powder to the polysaccharide solution under an inert atmosphere. The mixture will evolve hydrogen gas. Stir at room temperature for 1-2 hours, or until the gas evolution ceases.
-
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add an excess of methyl iodide dropwise via a syringe. A precipitate of sodium iodide may form. Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the permethylated polysaccharide with chloroform. Wash the chloroform layer several times with water to remove residual DMSO and salts.
-
Purification: The chloroform layer containing the permethylated product can be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated. For further purification, the permethylated polysaccharide can be dialyzed against water and then lyophilized.
-
Confirmation of Complete Methylation: The completion of methylation can be checked by Fourier-Transform Infrared (FT-IR) spectroscopy. The disappearance of the broad hydroxyl (-OH) stretching band around 3400 cm⁻¹ indicates successful permethylation.[4]
Protocol 2: Hydrolysis, Reduction, and Acetylation to form PMAAs
This protocol outlines the steps to convert the permethylated polysaccharide into a mixture of volatile PMAAs.[5]
Materials:
-
Permethylated polysaccharide sample
-
Trifluoroacetic acid (TFA), 2 M
-
Sodium borodeuteride (NaBD₄) or Sodium borohydride (B1222165) (NaBH₄)
-
Acetic acid, glacial
-
Acetic anhydride
-
Dichloromethane (B109758) (DCM) or Chloroform
-
Nitrogen gas supply
-
Heating block or water bath
Procedure:
-
Hydrolysis:
-
Place the dried permethylated polysaccharide in a screw-cap vial.
-
Add 2 M TFA (1-2 mL).
-
Seal the vial tightly and heat at 121°C for 2-3 hours to hydrolyze the glycosidic bonds.
-
Cool the vial and evaporate the TFA to dryness under a stream of nitrogen. Add methanol and evaporate again (repeat 2-3 times) to ensure complete removal of the acid.
-
-
Reduction:
-
Dissolve the dried hydrolysate in a small amount of 1 M ammonium (B1175870) hydroxide (B78521) or a mixture of methanol and water.
-
Add an excess of sodium borodeuteride (NaBD₄) (or NaBH₄) and let the reaction proceed at room temperature for 2-3 hours or overnight. The use of NaBD₄ is recommended as it introduces a deuterium (B1214612) label at C-1, which aids in the mass spectral identification of the resulting alditols.
-
Quench the excess borodeuteride by the dropwise addition of glacial acetic acid until gas evolution ceases.
-
Evaporate the solution to dryness. Add methanol and evaporate several times to remove the borate (B1201080) salts as volatile methyl borate.
-
-
Acetylation:
-
To the dried, reduced sample, add acetic anhydride (0.5 mL) and pyridine (0.5 mL).
-
Seal the vial and heat at 100°C for 1-2 hours.
-
Cool the reaction mixture and evaporate the excess reagents under a stream of nitrogen. Co-evaporation with toluene (B28343) can aid in the complete removal of pyridine.
-
Partition the resulting PMAAs between dichloromethane (or chloroform) and water. Collect the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Carefully evaporate the solvent to obtain the PMAA mixture, which is now ready for GC-MS analysis.
-
Protocol 3: GC-MS Analysis of PMAAs
This protocol provides general conditions for the separation and identification of PMAAs by GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating polar compounds. A common choice is a 30 m x 0.25 mm i.d. column with a 0.25 µm film of 5% phenyl methylpolysiloxane (e.g., DB-5, HP-5ms).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples. Injector temperature: 250-280°C.
-
Oven Temperature Program: An example program is: initial temperature of 80-140°C, hold for 2 minutes, then ramp at 2-5°C/min to 250-280°C, and hold for 5-10 minutes.[6][7]
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Procedure:
-
Sample Preparation: Dissolve the dried PMAA mixture in a small volume of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane).
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identification: Identify the PMAAs by comparing their retention times and mass spectra with those of authentic standards or with data from established libraries and literature.
Data Presentation
The identification of this compound is achieved by analyzing the GC-MS data of the resulting PMAA, which is 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol. The following tables summarize the key quantitative data for the identification of this and other common glucose linkages.
Table 1: GC-MS Data for Partially Methylated Alditol Acetates (PMAAs) of Glucose
| Linkage in Original Polysaccharide | Resulting Methylated Glucose Derivative | Partially Methylated Alditol Acetate (PMAA) | Relative Retention Time (RRT)* | Key Mass Fragments (m/z) |
| Terminal | 2,3,4,6-tetra-O-methyl-D-glucose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol | 1.00 (Reference) | 43, 45, 87, 101, 117, 129, 145, 161, 205 |
| (1→3) | 2,4,6-tri-O-methyl-D-glucose | 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-glucitol | ~1.15 | 43, 87, 101, 117, 129, 161, 189, 233 |
| (1→4) | This compound | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol | ~1.20 | 43, 45, 87, 101, 117, 129, 161, 233 [8] |
| (1→6) | 2,3,4-tri-O-methyl-D-glucose | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol | ~1.25 | 43, 87, 101, 117, 129, 145, 205, 261 |
| (1→4,6) Branch Point | 2,3-di-O-methyl-D-glucose | 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol | ~1.40 | 43, 87, 117, 129, 189, 261 |
*Relative Retention Times (RRTs) are approximate and can vary depending on the specific GC conditions and column used. They are relative to 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol.
Table 2: Interpretation of Mass Fragmentation Patterns for 1,4,5-Tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol
| m/z | Interpretation |
| 43 | [CH₃CO]⁺ |
| 45 | [CH₃OCH₂]⁺ |
| 87 | [CH₃OCH=CHOCH₃]⁺ |
| 101 | Primary fragment from cleavage between C2 and C3 |
| 117 | [AcOCH₂CH(OAc)]⁺ |
| 129 | Primary fragment from cleavage between C3 and C4 |
| 161 | Primary fragment from cleavage between C4 and C5 |
| 233 | [M - CH₃CO₂CH₂]⁺ |
Data derived from mass spectral analysis of PMAAs.[8]
Conclusion
The identification of this compound, through its PMAA derivative 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol, is a cornerstone of polysaccharide linkage analysis. This specific methylated sugar provides unambiguous evidence for the presence of (1→4)-glycosidic linkages involving glucose residues. The detailed protocols and data provided in this application note offer a comprehensive guide for researchers in the fields of glycobiology, natural product chemistry, and drug development to accurately determine the structure of complex carbohydrates. The careful application of these methods will facilitate a deeper understanding of the structure-function relationships of polysaccharides and aid in the development of novel carbohydrate-based products.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and mass spectra of 4-O-acetyl-1,5-anhydro-2,3,6-tri-O -(methoxycarbonylmethyl)-D-glucitol and the positional isomers of 4- O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methyl-D-glucitol and 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)-di-O-methyl-D-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Gas Chromatography of 2,3,6-Tri-o-methyl-d-glucose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2,3,6-Tri-o-methyl-d-glucose for analysis by gas chromatography-mass spectrometry (GC-MS). The following sections outline two common and effective derivatization techniques: the formation of alditol acetates and methoximation followed by trimethylsilylation.
Introduction
Partially methylated monosaccharides, such as this compound, are common products of the methylation analysis of polysaccharides and glycoproteins. Gas chromatography (GC) is a powerful technique for the separation and quantification of these compounds. However, due to their low volatility and high polarity, direct analysis of free sugars by GC is not feasible.[1][2] Derivatization is therefore a critical step to convert these analytes into volatile and thermally stable compounds suitable for GC analysis.[2]
This guide details two robust derivatization workflows:
-
Partially Methylated Alditol Acetate (B1210297) (PMAA) Derivatization: This classic method involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the free hydroxyl groups. This procedure yields a single derivative for each monosaccharide, simplifying chromatographic analysis.[1]
-
Methoximation-Trimethylsilylation (MeOx-TMS): This two-step procedure first involves the reaction of the carbonyl group with methoxyamine hydrochloride to form a methoxime, which reduces the number of anomeric isomers.[3] Subsequently, the remaining hydroxyl groups are silylated to increase volatility.[3]
Data Presentation
The choice of derivatization method and GC conditions will influence the retention time of the analyte. Below is a table summarizing typical relative retention times for the alditol acetate derivative of this compound on various GC columns, relative to 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol.
| Derivative | Methylation Position | GC Column Phase | Relative Retention Time |
| Glucitol, 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl- | 2,3,6 | ECNSS-M | 3.83 |
| OV-225 | 3.32 | ||
| OS-138 | 3.65 | ||
| SP-1000 | 3.48 |
Data adapted from "A. Retention times of partially methylated alditol acetates"[1]
Experimental Workflows
Partially Methylated Alditol Acetate (PMAA) Derivatization Workflow
Caption: Workflow for the derivatization of this compound to its alditol acetate.
Methoximation-Trimethylsilylation (MeOx-TMS) Derivatization Workflow
Caption: Workflow for the methoximation and trimethylsilylation of this compound.
Experimental Protocols
Protocol 1: Partially Methylated Alditol Acetate (PMAA) Derivatization
This protocol is adapted from established methods for monosaccharide analysis.
Materials and Reagents:
-
This compound sample (dried)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Acetic acid, glacial
-
1-methylimidazole
-
Acetic anhydride
-
Dichloromethane
-
Deionized water
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Reduction to Alditol:
-
To the dried this compound sample (typically 10-100 µg) in a reaction vial, add 100 µL of 2 M sodium borohydride in DMSO.
-
Incubate the mixture at 40°C for 90 minutes.
-
To terminate the reaction, carefully add 100 µL of glacial acetic acid to neutralize the excess sodium borohydride.
-
-
Acetylation:
-
To the reduced sample, add 200 µL of 1-methylimidazole followed by 1 mL of acetic anhydride.
-
Mix thoroughly and allow the reaction to proceed for 10 minutes at room temperature.
-
-
Work-up and Extraction:
-
Carefully add 2 mL of deionized water to the reaction mixture to quench the excess acetic anhydride.
-
Add 2 mL of dichloromethane and vortex vigorously for 1 minute.
-
Centrifuge the mixture to separate the layers and carefully remove the upper aqueous layer.
-
Wash the lower organic layer with 2 mL of deionized water twice.
-
Transfer the lower dichloromethane layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of ethyl acetate or another appropriate solvent for GC-MS analysis.
-
Transfer the sample to a GC vial for injection.
-
Protocol 2: Methoximation-Trimethylsilylation (MeOx-TMS) Derivatization
This two-step protocol is widely used in metabolomics for the analysis of sugars.
Materials and Reagents:
-
This compound sample (dried)
-
Methoxyamine hydrochloride
-
Pyridine, anhydrous
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methoximation (MeOx):
-
Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried this compound sample.
-
Seal the vial and incubate at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Trimethylsilylation (TMS):
-
To the methoximated sample, add 80 µL of MSTFA or BSTFA.
-
Seal the vial and incubate at 60°C for 30-60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Sample Preparation for Injection:
-
The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate solvent.
-
Recommended GC-MS Conditions
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| GC Column | Medium polarity column, e.g., DB-225, OV-225, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp at 8°C/min to 220°C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-500 |
| Solvent Delay | 3-5 minutes |
Note: The oven temperature program should be optimized to achieve good separation of all components of interest.
References
Application Notes: Identification of 1,4-Glycosidic Linkages in Glucans using 2,3,6-Tri-O-methyl-D-glucose
References
- 1. Comprehensive structural analysis of a set of various branched glucans by standard methylation analysis, 1H NMR spectroscopy, ESI-mass spectrometry, and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ast.uga.edu [ast.uga.edu]
Application Notes & Protocols for the Quantitative Analysis of 2,3,6-Tri-O-methyl-D-glucose by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of polar molecules like sugars, derivatization is a critical step to increase their volatility and thermal stability, making them amenable to GC analysis.[1][2] This document provides a detailed protocol for the quantitative analysis of 2,3,6-Tri-O-methyl-D-glucose, a partially methylated monosaccharide often encountered in carbohydrate research, such as in the structural elucidation of polysaccharides.[3][4] The methodologies described herein are based on established derivatization techniques, including the formation of partially methylated alditol acetates (PMAAs) and trimethylsilyl (B98337) (TMS) derivatives, which are widely used for the analysis of methylated sugars.[2][4][5]
Experimental Protocols
A successful quantitative analysis of this compound by GC-MS relies on a robust and reproducible experimental workflow. This involves careful sample preparation, derivatization, and optimization of GC-MS parameters.
Protocol 1: Alditol Acetate (B1210297) Derivatization
This is a common method for the analysis of methylated monosaccharides, resulting in a single peak for each sugar, which simplifies quantification.[2]
1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., myo-inositol or a stable isotope-labeled analog)
-
Sodium borohydride (B1222165) (NaBH4) or sodium borodeuteride (NaBD4) solution (20 mg/mL in 2 M NH4OH)
-
Acetic anhydride (B1165640)
-
1-methylimidazole (catalyst)
-
Ultrapure water
-
Nitrogen gas supply
2. Sample Preparation and Reduction
-
Accurately weigh and dissolve the this compound standard and internal standard in ultrapure water to prepare stock solutions.
-
Create a series of calibration standards by serially diluting the stock solution.
-
To 100 µL of each standard or sample, add 50 µL of the NaBH4 or NaBD4 solution. The use of NaBD4 introduces a deuterium (B1214612) label at C-1, which can be useful for mass spectral interpretation.[4][5]
-
Incubate the mixture at room temperature for 2 hours to ensure complete reduction of the monosaccharide to its corresponding alditol.
-
Terminate the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.
3. Acetylation
-
Evaporate the samples to dryness under a stream of nitrogen gas.
-
Add 100 µL of acetic anhydride and 10 µL of 1-methylimidazole.
-
Vortex the mixture and incubate at room temperature for 30 minutes.
-
Add 500 µL of ultrapure water to quench the reaction.
-
Partition the derivatized product by adding 500 µL of dichloromethane and vortexing vigorously.
-
Centrifuge and carefully transfer the lower organic layer containing the partially methylated alditol acetates to a clean vial for GC-MS analysis.
Protocol 2: Trimethylsilyl (TMS) Derivatization
TMS derivatization is another widely used technique. It is important to note that this method can produce multiple derivative peaks for a single sugar due to the presence of anomers, which can complicate quantification.[2] An oximation step is often included to reduce the number of isomers to two.[2]
1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., sorbitol)
-
Pyridine (anhydrous)
-
Hydroxylamine (B1172632) hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas supply
2. Oximation
-
Prepare calibration standards and samples and evaporate them to dryness under a stream of nitrogen.
-
Dissolve the dry residue in 200 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine.
-
Incubate the mixture at 90°C for 30 minutes.
3. Silylation
-
Cool the samples to room temperature.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Incubate at 60°C for 30 minutes to complete the silylation reaction.
-
The samples are now ready for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., VF-5ms, DB-5, or similar)[6] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[6] |
| Inlet Temperature | 250°C[7] |
| Injection Mode | Splitless (1 µL injection volume)[7] |
| Oven Program | Initial temperature of 140°C for 1 min, ramp at 2°C/min to 218°C, then ramp at 10°C/min to 280°C, hold for 2 min.[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Quantitative Data
For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The use of Selected Ion Monitoring (SIM) mode is highly recommended for quantification as it increases sensitivity and selectivity.[8]
Table 1: Example Calibration Data for this compound
| Standard Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,200 | 150,000 | 0.101 |
| 5 | 76,500 | 151,000 | 0.507 |
| 10 | 153,000 | 150,500 | 1.017 |
| 25 | 380,000 | 149,000 | 2.550 |
| 50 | 755,000 | 150,200 | 5.027 |
| Linearity (R²) | \multicolumn{3}{c | }{> 0.995} |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 95-105% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound by GC-MS.
Derivatization Pathway
The diagram below outlines the chemical transformation during the alditol acetate derivatization process.
References
- 1. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-wellington-7594921145.s3.amazonaws.com [pstorage-wellington-7594921145.s3.amazonaws.com]
- 5. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Confirmation of 2,3,6-Tri-O-methyl-D-glucose via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Tri-O-methyl-D-glucose is a partially methylated monosaccharide that serves as a crucial building block in carbohydrate chemistry and is a key reference compound in the structural analysis of complex carbohydrates and glycoconjugates. Its specific methylation pattern makes it an important intermediate in the synthesis of various biologically active molecules. Accurate structural confirmation and purity assessment are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of such molecules in solution.
This document provides detailed application notes and standardized protocols for the comprehensive NMR characterization of this compound. The methodologies cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HMBC) NMR experiments, essential for confirming the regiospecificity of methylation and the overall molecular structure.
Materials and Methods
1. Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Analyte: this compound
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O) are commonly used. The choice of solvent can slightly affect chemical shifts. For this protocol, we will refer to data obtained in CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) at 0.03% (v/v) for samples dissolved in CDCl₃.
-
Procedure:
-
Accurately weigh 15-25 mg of this compound for ¹H NMR analysis, or 50-75 mg for ¹³C NMR analysis, and transfer to a clean, dry vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent containing the internal standard.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube to prevent solvent evaporation and contamination.
-
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment.
-
Spectral Width (F1 and F2): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Relaxation Delay: 1.5 seconds.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment optimized for a long-range coupling of 8 Hz.
-
Spectral Width (F2): Same as ¹H NMR.
-
Spectral Width (F1): Same as ¹³C NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Results and Discussion
The structural confirmation of this compound relies on the careful analysis of the chemical shifts, coupling constants, and correlation peaks in the NMR spectra. The molecule exists as a mixture of α and β anomers in solution, which are distinguishable by their NMR signals, particularly that of the anomeric proton (H-1).
Data Processing and Referencing: The acquired spectra should be processed using appropriate software (e.g., MestReNova, TopSpin). The ¹H and ¹³C chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the anhydroglucose (B10753087) repeating unit of 2,3,6-tri-O-methylcellulose, which serve as a close approximation for this compound.[1] The presence of distinct sets of signals confirms the existence of both α and β anomers.
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Assignment | Expected Chemical Shift (δ) ppm (α-anomer) | Expected Chemical Shift (δ) ppm (β-anomer) | Multiplicity | Coupling Constant (J) Hz |
| H-1 | ~5.0 - 5.2 | ~4.4 - 4.6 | d | ~3.5 (α), ~8.0 (β) |
| H-2 | ~3.4 - 3.6 | ~3.2 - 3.4 | dd | |
| H-3 | ~3.6 - 3.8 | ~3.5 - 3.7 | t | |
| H-4 | ~3.3 - 3.5 | ~3.2 - 3.4 | t | |
| H-5 | ~3.7 - 3.9 | ~3.5 - 3.7 | m | |
| H-6a/6b | ~3.5 - 3.7 | ~3.4 - 3.6 | m | |
| OCH₃-2 | ~3.5 - 3.6 | ~3.4 - 3.5 | s | |
| OCH₃-3 | ~3.6 - 3.7 | ~3.5 - 3.6 | s | |
| OCH₃-6 | ~3.3 - 3.4 | ~3.2 - 3.3 | s |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Assignment | Expected Chemical Shift (δ) ppm (α-anomer) | Expected Chemical Shift (δ) ppm (β-anomer) |
| C-1 | ~97 - 99 | ~103 - 105 |
| C-2 | ~82 - 84 | ~84 - 86 |
| C-3 | ~84 - 86 | ~86 - 88 |
| C-4 | ~78 - 80 | ~79 - 81 |
| C-5 | ~70 - 72 | ~74 - 76 |
| C-6 | ~71 - 73 | ~71 - 73 |
| OCH₃-2 | ~59 - 61 | ~59 - 61 |
| OCH₃-3 | ~60 - 62 | ~60 - 62 |
| OCH₃-6 | ~58 - 60 | ~58 - 60 |
Structural Elucidation using 2D NMR
-
COSY: This experiment is fundamental for identifying the proton spin systems.[2] Cross-peaks in the COSY spectrum will establish the connectivity between adjacent protons in the glucose ring (H-1 to H-2, H-2 to H-3, etc.), allowing for the assignment of the ring protons.
-
HMBC: The HMBC spectrum is crucial for confirming the positions of the methyl groups. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. Key correlations to look for are:
-
The protons of the OCH₃ groups to their attached carbons (e.g., OCH₃-2 protons to C-2).
-
The anomeric proton (H-1) to C-5, confirming the pyranose ring structure.
-
Visualizations
Caption: Experimental workflow for NMR-based structural confirmation.
Caption: Key COSY and HMBC correlations for structural assignment.
Conclusion
The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HMBC) NMR spectroscopy provides a robust and reliable method for the complete structural confirmation of this compound. The protocols and reference data presented in this application note serve as a comprehensive guide for researchers to verify the identity, purity, and specific methylation pattern of this important carbohydrate derivative, ensuring its suitability for further applications in drug development and chemical synthesis. The clear differentiation of anomers and the unambiguous assignment of all proton and carbon signals underscore the power of modern NMR techniques in carbohydrate analysis.
References
Application Note: A Comprehensive Guide to Glycosidic Linkage Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise architecture of complex carbohydrates, or glycans, is a critical determinant of their biological function. The arrangement of monosaccharide units, defined by their sequence, anomeric configuration (α or β), and the specific hydroxyl groups involved in the glycosidic bonds, dictates the three-dimensional structure of these molecules and their interactions with other biomolecules. Consequently, detailed glycosidic linkage analysis is indispensable in fields ranging from fundamental glycobiology to the development of glycoprotein-based therapeutics and polysaccharide-based biomaterials. This application note provides a detailed overview and experimental protocols for the primary methodologies employed in glycosidic linkage analysis.
Core Methodologies
The determination of glycosidic linkages is a multi-faceted process that often requires the integration of several analytical techniques. The primary methods, each with its own strengths and limitations, include chemical derivatization followed by mass spectrometry, enzymatic digestion, and nuclear magnetic resonance (NMR) spectroscopy. The choice of method or combination of methods depends on the specific goals of the analysis, the amount and purity of the sample, and the level of structural detail required.
A logical workflow for a comprehensive glycosidic linkage analysis often involves a combination of these techniques to gain complementary information.
Methylation Analysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Methylation analysis is a robust and well-established chemical method for determining the positions of glycosidic linkages.[1][2] The workflow involves four key steps: permethylation, hydrolysis, reduction, and acetylation, resulting in the formation of partially methylated alditol acetates (PMAAs) that can be identified by GC-MS.[3][4]
Experimental Protocol: Methylation Analysis
A. Permethylation (Hakomori Method) [3]
-
Dry 100-200 µg of the carbohydrate sample in a screw-cap tube.
-
Add 200 µL of dry dimethyl sulfoxide (B87167) (DMSO) and sonicate for 30 minutes to dissolve the sample.
-
Prepare the dimsyl anion base by adding sodium hydride to DMSO under an inert atmosphere.
-
Add the dimsyl anion base to the dissolved sample, followed by the addition of methyl iodide.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Quench the reaction by the addition of water.
-
Extract the permethylated product with dichloromethane (B109758).
-
Wash the organic layer with water and then evaporate to dryness.
B. Hydrolysis
-
To the dried permethylated sample, add 2 M trifluoroacetic acid (TFA).
-
Incubate at 121°C for 2 hours to cleave the glycosidic bonds.
-
Remove the TFA by evaporation under a stream of nitrogen.
C. Reduction
-
Dissolve the hydrolyzed sample in 1 M ammonium (B1175870) hydroxide (B78521) containing 10 mg/mL sodium borodeuteride (NaBD4).
-
Incubate at room temperature for 2 hours.
-
Add glacial acetic acid to neutralize the reaction.
-
Evaporate to dryness and co-distill with methanol (B129727) several times to remove borates.
D. Acetylation
-
Add acetic anhydride (B1165640) and pyridine (B92270) to the dried sample.
-
Incubate at 100°C for 1 hour.
-
Evaporate the reagents to dryness.
-
Partition the resulting partially methylated alditol acetates (PMAAs) between dichloromethane and water.
-
Collect the organic layer and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for GC-MS analysis.
E. GC-MS Analysis
-
Column: DB-5 MS column (30 m × 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 100°C for 3 minutes, ramp at 4°C/min to 160°C, hold for 1 minute, ramp at 0.5°C/min to 180°C, and a final ramp at 20°C/min to 260°C, hold for 10 minutes.[5]
-
MS Ionization: Electron Impact (EI) at 70 eV.
Data Presentation
The identification of PMAAs is based on their retention times and mass spectra, which are compared to a library of standards. The relative abundance of each PMAA provides a quantitative measure of the corresponding linkage type.
Table 1: Example of Glycosidic Linkage Composition of a Polysaccharide Determined by GC-MS Methylation Analysis
| Partially Methylated Alditol Acetate | Linkage Type | Relative Molar Ratio (%) |
| 2,3,4,6-tetra-O-methyl-glucitol acetate | Terminal Glucose | 15.2 |
| 2,3,6-tri-O-methyl-glucitol acetate | 4-linked Glucose | 45.8 |
| 2,4,6-tri-O-methyl-glucitol acetate | 3-linked Glucose | 20.1 |
| 2,3-di-O-methyl-glucitol acetate | 4,6-linked Glucose | 18.9 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Analysis
Recent advancements in mass spectrometry have led to the development of highly sensitive and rapid LC-MS/MS methods for glycosidic linkage analysis.[6][7] A common workflow involves permethylation, hydrolysis, and derivatization with a tag that enhances chromatographic separation and ionization efficiency, such as 1-phenyl-3-methyl-5-pyrazolone (PMP).[8][9] The analysis is typically performed on a triple quadrupole mass spectrometer (QqQ-MS) in multiple reaction monitoring (MRM) mode, which allows for the simultaneous and quantitative detection of a wide range of linkage types.[6][8]
Experimental Protocol: LC-MS/MS Analysis
A. Permethylation and Hydrolysis
-
Follow the permethylation and hydrolysis steps as described in the GC-MS methylation analysis protocol (Sections 1A and 1B).
B. PMP Derivatization [10]
-
To the dried hydrolyzed sample, add 200 µL of a 0.2 M PMP solution in methanol and 200 µL of aqueous ammonia (B1221849) (28-30%).
-
Incubate the mixture at 70°C for 30 minutes.
-
Dry the sample by vacuum centrifugation.
-
Reconstitute the dried sample in 500 µL of water and wash twice with 500 µL of chloroform (B151607) to remove excess PMP.
-
The aqueous layer containing the PMP-derivatized monosaccharides is used for LC-MS analysis.
C. UHPLC-QqQ-MS Analysis [8]
-
UHPLC System: Agilent 1290 Infinity II UHPLC system.
-
Column: C18 column (e.g., ZORBAX RRHD Eclipse Plus, 2.1 × 150 mm, 1.8 µm).
-
Mobile Phase A: 25 mM Ammonium Acetate in 5% Acetonitrile/Water (v/v), pH 8.2.
-
Mobile Phase B: 95% Acetonitrile/Water (v/v).
-
Gradient: A 15-minute gradient optimized for the separation of PMP-derivatized monosaccharides.[6]
-
Mass Spectrometer: Agilent 6495A QqQ-MS.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Drying and Sheath Gas Temperatures: 290°C and 300°C, respectively.
-
Drying and Sheath Gas Flow Rates: 11 L/min and 12 L/min, respectively.
-
Nebulizer Pressure: 30 psi.
-
Capillary and Fragmentor Voltages: 1800 V and 380 V, respectively.
-
Collision Energy: Constant 35 V for collision-induced dissociation (CID).
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, using a pre-established library of precursor-product ion transitions for different linkage types.[6]
Data Presentation
The quantitative data is obtained by integrating the peak areas of the MRM chromatograms for each specific glycosidic linkage. The relative abundance of each linkage is then calculated.
Table 2: Relative Abundance of Glycosidic Linkages in a Polysaccharide Sample Determined by UHPLC/MRM-MS
| Glycosidic Linkage | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Relative Abundance (%) |
| Terminal-Fucose | 551.3 | 175.1 | 12.0 | 8.5 |
| 2-linked Galactose | 553.3 | 231.2 | 8.7 | 25.3 |
| 4-linked Glucose | 553.3 | 175.1 | 8.3 | 66.2 |
Enzymatic Digestion
Enzymatic methods utilize glycosidases, enzymes that exhibit high specificity for the type of monosaccharide and the anomeric configuration (α or β) of the glycosidic bond they cleave.[11] By treating a glycan with a panel of specific exoglycosidases (which cleave terminal residues) or endoglycosidases (which cleave internal linkages) and analyzing the resulting products, one can deduce the sequence and anomeric configuration of the linkages.[12]
Experimental Protocol: Enzymatic Digestion
-
Dissolve the carbohydrate sample in the appropriate reaction buffer for the chosen enzyme (e.g., 50 mM sodium acetate, pH 5.0 for cellulase).[13]
-
Add a specific glycosidase (e.g., α-amylase, β-amylase, cellulase) to the sample.
-
Incubate the reaction mixture under optimal conditions for the enzyme (e.g., 37°C for 16 hours).[13]
-
Terminate the reaction, for example, by heat inactivation.
-
Analyze the digestion products by methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), MALDI-TOF MS, or LC-MS to identify the released monosaccharides or smaller oligosaccharides.
Data Presentation
The results are typically presented by comparing the chromatograms or mass spectra of the sample before and after enzymatic treatment. The disappearance of a substrate peak and the appearance of product peaks indicate the presence of the specific linkage targeted by the enzyme.
Table 3: Analysis of a Trisaccharide by Sequential Exoglycosidase Digestion
| Treatment | Analytical Result | Interpretation |
| No Enzyme | A single trisaccharide peak is observed. | Intact trisaccharide. |
| α-Fucosidase | A disaccharide and fucose are detected. | The terminal sugar is an α-linked fucose. |
| β-Galactosidase (on the resulting disaccharide) | Galactose and N-acetylglucosamine are detected. | The next linkage is a β-linked galactose to N-acetylglucosamine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about glycans in solution, including the anomeric configuration, linkage position, and sequence of monosaccharides.[14][15] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.[14]
Experimental Protocol: 2D NMR Analysis
-
Dissolve the purified carbohydrate sample in D₂O.
-
Acquire a series of 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within a monosaccharide ring.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single monosaccharide spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for identifying linkages between monosaccharide units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons on adjacent monosaccharide residues, confirming linkage and providing conformational information.
-
Data Presentation
The interpretation of 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the determination of the glycosidic linkages.
Table 4: Key 2D NMR Correlations for Determining a Gal(β1-4)Glc Linkage
| 2D NMR Experiment | Key Correlation | Interpretation |
| HMBC | H1 of Gal to C4 of Glc | Galactose is linked to the 4-position of Glucose. |
| NOESY | H1 of Gal to H4 of Glc | Proximity of the anomeric proton of Galactose to the H4 proton of Glucose, confirming the (1-4) linkage. |
Conclusion
Glycosidic linkage analysis is a complex but essential aspect of carbohydrate characterization. The methodologies described in this application note, from the classical and robust GC-MS based methylation analysis to the rapid and sensitive LC-MS/MS techniques, and the detailed structural insights provided by enzymatic digestion and NMR spectroscopy, offer a powerful toolkit for researchers. The selection of the appropriate workflow, or a combination thereof, will enable a comprehensive understanding of the glycan structures and their biological significance in research, and drug development.
References
- 1. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 2. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permethylation linkage analysis techniques for residual carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis [bio-protocol.org]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. agilent.com [agilent.com]
- 14. escholarship.org [escholarship.org]
- 15. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
Application Notes and Protocols: 2,3,6-Tri-O-methyl-D-glucose as an Internal Standard in Carbohydrate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,6-Tri-O-methyl-D-glucose as an internal standard for the quantitative analysis of carbohydrates, particularly in linkage analysis studies using gas chromatography-mass spectrometry (GC-MS).
Introduction
Quantitative analysis of monosaccharides derived from complex carbohydrates is fundamental in glycobiology, food science, and biofuel development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity. However, the analysis of carbohydrates by GC requires chemical derivatization to increase their volatility.[1] Methylation analysis is a cornerstone technique for determining the linkage positions of monosaccharide residues in a polysaccharide.[2][3]
The multi-step nature of sample preparation for methylation analysis, including permethylation, hydrolysis, reduction, and acetylation, can introduce variability and potential loss of analyte. To correct for these variations and ensure accurate quantification, an internal standard (IS) is essential. An ideal internal standard should be structurally similar to the analytes of interest, not naturally present in the sample, and behave similarly during the derivatization and chromatographic analysis.
This compound is a suitable internal standard for carbohydrate analysis, particularly in studies involving methylation linkage analysis. Its partial methylation makes it structurally related to the partially methylated alditol acetates derived from the carbohydrate sample, ensuring similar behavior during extraction and analysis.
Principle of Application
This compound is added at a known concentration to the carbohydrate sample before the start of the sample preparation workflow. It undergoes the same derivatization steps (reduction and acetylation) as the monosaccharides released from the polysaccharide. By comparing the peak area of the derivatized internal standard to the peak areas of the derivatized monosaccharides from the sample, the concentration of each monosaccharide can be accurately determined, correcting for any losses or variations during the experimental procedure.
The use of an internal standard improves the precision and accuracy of quantitative results by accounting for variations in sample injection volume, derivatization efficiency, and instrument response.[4]
Experimental Protocols
The following is a representative protocol for the use of this compound as an internal standard in the methylation linkage analysis of a polysaccharide sample.
3.1. Materials and Reagents
-
Polysaccharide sample
-
This compound (Internal Standard)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH₃I)
-
Trifluoroacetic acid (TFA)
-
Sodium borodeuteride (NaBD₄)
-
Acetic anhydride (B1165640)
-
1-Methylimidazole
-
Dichloromethane (DCM)
-
Ultrapure water
3.2. Preparation of Internal Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., ultrapure water or DMSO) to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
3.3. Sample Preparation and Derivatization Workflow
-
Permethylation:
-
To 1-5 mg of the dried polysaccharide sample, add a known amount of the this compound internal standard (e.g., 50 µg).
-
Add 1 mL of anhydrous DMSO and stir until the sample is dissolved.
-
Add a fresh pellet of NaOH and stir for 30 minutes.
-
Add 0.5 mL of methyl iodide and react for 1 hour at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the permethylated polysaccharide with dichloromethane.
-
Wash the organic layer with water and evaporate to dryness.
-
-
Hydrolysis:
-
To the dried permethylated sample, add 1 mL of 2 M TFA.
-
Heat at 121°C for 2 hours to hydrolyze the glycosidic linkages.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Reduction:
-
Dissolve the hydrolyzed sample in 1 mL of 1 M ammonium (B1175870) hydroxide containing 10 mg/mL sodium borodeuteride.
-
Incubate at room temperature for 2 hours to reduce the monosaccharides to their corresponding alditols.
-
Add a few drops of glacial acetic acid to neutralize the excess NaBD₄.
-
-
Acetylation:
-
Evaporate the sample to dryness.
-
Add 0.5 mL of acetic anhydride and 0.5 mL of 1-methylimidazole.
-
Incubate at room temperature for 30 minutes.
-
Add water to quench the reaction.
-
Extract the resulting partially methylated alditol acetates (PMAAs) with dichloromethane.
-
Wash the organic layer with water and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) for GC-MS analysis.
-
3.4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp 1: 30°C/min to 170°C, hold for 2 min
-
Ramp 2: 4°C/min to 210°C, hold for 1 min
-
Ramp 3: 20°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Data Presentation
The following tables represent typical data obtained from a methylation linkage analysis using this compound as an internal standard.
Table 1: Retention Times and Key Mass Fragments of Derivatized Monosaccharides and Internal Standard.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Derivatized this compound (IS) | ~12.5 | 43, 45, 87, 117, 129, 161, 205 |
| Peracetylated 1,4-linked Glucitol | ~13.2 | 43, 87, 117, 129, 161, 233 |
| Peracetylated 1,6-linked Galactitol | ~13.5 | 43, 87, 103, 117, 129, 145, 205 |
| Peracetylated terminal Mannitol | ~12.8 | 43, 117, 129, 145, 189, 217 |
Table 2: Illustrative Quantitative Analysis of a Polysaccharide Sample.
| Monosaccharide Linkage | Peak Area (Analyte) | Peak Area (IS) | Response Factor (RF) | Mole % |
| Terminal Glucose | 1,250,000 | 2,500,000 | 1.05 | 10.5 |
| 4-linked Glucose | 5,800,000 | 2,500,000 | 1.00 | 48.3 |
| 6-linked Galactose | 2,100,000 | 2,500,000 | 1.10 | 19.3 |
| 4,6-linked Glucose (Branch) | 950,000 | 2,500,000 | 0.98 | 7.8 |
Note: Response factors (RF) should be determined experimentally by analyzing known concentrations of authentic standards against the internal standard.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.
Caption: Workflow for methylation linkage analysis using an internal standard.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Methylation analysis of polysaccharides: Technical advice [agris.fao.org]
- 3. pstorage-wellington-7594921145.s3.amazonaws.com [pstorage-wellington-7594921145.s3.amazonaws.com]
- 4. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
incomplete methylation of polysaccharides troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete polysaccharide methylation.
Troubleshooting Guide
This guide addresses common problems encountered during polysaccharide methylation experiments in a question-and-answer format.
Question: What are the primary indicators of incomplete methylation?
Answer: Incomplete methylation is typically indicated by several observations during and after the experimental workflow. A primary indicator is the presence of a broad hydroxyl (-OH) absorption peak between 3200-3700 cm⁻¹ in the Fourier-transform infrared (FT-IR) spectrum of the methylated product; a complete methylation would show a disappearance or significant reduction of this peak.[1][2] Another key indicator is the identification of multiple partially methylated alditol acetates (PMAAs) for a single monosaccharide residue during gas chromatography-mass spectrometry (GC-MS) analysis, which suggests that not all available hydroxyl groups were methylated. Additionally, poor solubility of the derivatized polysaccharide in non-polar solvents like chloroform (B151607) can also suggest incomplete methylation.
Question: My polysaccharide sample is not dissolving completely in DMSO. How can I improve its solubility?
Answer: Poor solubility in dimethyl sulfoxide (B87167) (DMSO) is a common hurdle that leads to incomplete methylation, as the reagents cannot access all the hydroxyl groups.[1][3][4] Several strategies can be employed to improve solubility:
-
Heating: Gently heating the polysaccharide in DMSO (e.g., at 60°C) with continuous stirring can enhance dissolution.[5]
-
Sonication: Using a bath sonicator after overnight hydration in DMSO can help to break down aggregates and improve solubility.
-
Glycerol (B35011) Pre-solubilization: Incorporating glycerol can increase the solubility of polysaccharides in DMSO before the methylation reaction.[1][6]
-
Fine Milling: Ball-milling the dry polysaccharide powder to a very fine consistency can create a more homogeneous suspension in DMSO.[5]
-
Microwave or Ultrasound Assistance: The application of microwaves or ultrasound can facilitate the dissolution of polysaccharides in DMSO.[1][2]
Question: I suspect the dimsyl sodium base is degrading. How can I ensure its activity?
Answer: The stability of the dimsyl sodium (methylsulfinyl methyl sodium) base is critical for a successful Hakomori methylation. It is known to be unstable and can degrade in the presence of moisture or atmospheric carbon dioxide. To circumvent this, it is recommended to produce the methylsulfinyl methyl sodium in situ by reacting sodium hydride with DMSO in the same flask as the polysaccharide sample.[3][4] This ensures that the base is freshly generated and readily available to react with the polysaccharide's hydroxyl groups.
Question: I am observing degradation of my polysaccharide during the methylation procedure. What can be done to minimize this?
Answer: Polysaccharide degradation can occur under the harsh alkaline conditions of some methylation methods. To minimize degradation, consider the following:
-
Milder Base: Using a comparatively milder base, such as potassium tert-butoxide, can reduce the degradation of the polymer.
-
Reaction Conditions: Carefully control the reaction temperature and time to avoid excessive exposure to harsh conditions.
-
Choice of Method: The Hakomori method is generally considered milder than the Ciucanu method and may be more suitable for delicate polysaccharides to avoid degradation, such as the oxidation of uronic acids.[5] However, the Ciucanu method is essential for the permethylation of crystalline polysaccharides.[5]
Question: How can I purify the methylated polysaccharide to remove reagents and byproducts?
Answer: Proper purification of the methylated polysaccharide is crucial for accurate downstream analysis. Common purification methods include:
-
Dialysis: Dialysis is an effective method for removing salts and other small molecule impurities from the methylated product.[3][4]
-
Solvent Extraction: Chloroform extraction can be used to separate the methylated polysaccharide from the reaction mixture.[1][2]
-
Solid-Phase Extraction: Sep-Pak C18 cartridges can be used for the recovery of methylated saccharides from reaction mixtures.[7]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of methylation analysis in polysaccharide research?
A1: Methylation analysis is a powerful technique used to determine the glycosidic linkages between monosaccharide residues in a polysaccharide.[8][9] The process involves methylating all free hydroxyl groups, hydrolyzing the polysaccharide into its constituent monosaccharides, reducing these to alditols, and then acetylating the newly formed hydroxyl groups. The resulting partially methylated alditol acetates (PMAAs) are then analyzed by GC-MS to identify the original linkage positions.[3][8]
Q2: What are the most common methylation methods for polysaccharides?
A2: The two most widely used methods are the Hakomori method and the Ciucanu method. The Hakomori method utilizes dimsyl sodium in DMSO as the base.[3] The Ciucanu method employs powdered sodium hydroxide (B78521) in DMSO.[5] While the Hakomori method is considered milder, the Ciucanu method is often more effective for crystalline or poorly soluble polysaccharides.[5]
Q3: My polysaccharide contains uronic acids. Are there any special considerations for methylation?
A3: Yes, polysaccharides containing uronic acids require a reduction step before methylation.[10] The carboxyl group of the uronic acid should be reduced to a primary alcohol. This is often achieved using sodium borodeuteride (NaBD4), which also isotopically labels the C-6 position, aiding in its identification during mass spectrometry analysis.[11] This prevents side reactions and ensures accurate linkage analysis.[10]
Q4: How can I confirm that the methylation reaction is complete?
A4: The completeness of the methylation reaction can be confirmed by FT-IR spectroscopy.[1][2] The disappearance of the broad hydroxyl (-OH) stretching band around 3200-3700 cm⁻¹ indicates that the hydroxyl groups have been successfully methylated.[1][2] Additionally, using [¹⁴C]methyl iodide allows for quantitative assessment of the extent of methylation.[12]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Formic Acid for Depolymerization | 90% (v/v) | Reflux at 100°C for 1 hour.[3] |
| Trifluoroacetic Acid (TFA) for Hydrolysis | 2 M - 4 M | Hydrolyze at 100°C - 120°C for 2-6 hours.[3][11] |
| PMP Derivatization Reaction | 70°C for 2 hours | For monosaccharide composition analysis.[11] |
| Sodium Borohydride (B1222165) (NaBH₄) Reduction | 18 hours at room temperature | For converting monosaccharides to alditols.[3] |
Experimental Protocols
Modified Hakomori Methylation Protocol
This protocol incorporates modifications to improve efficiency and reduce degradation.[3][4]
-
Sample Preparation: Dissolve approximately 10 mg of the dried polysaccharide sample in 1-2 mL of anhydrous DMSO. If solubility is an issue, gently heat (up to 60°C) or sonicate the mixture.
-
In Situ Base Formation: In the same reaction vessel, add sodium hydride (NaH) to the polysaccharide-DMSO solution. Allow the reaction to proceed until the evolution of hydrogen gas ceases, indicating the formation of dimsyl sodium.
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide (CH₃I) dropwise with stirring. Allow the reaction to proceed for several hours at room temperature. For complete methylation, this step can be repeated.
-
Quenching: Terminate the reaction by the slow addition of water.
-
Purification:
-
Dialyze the reaction mixture against distilled water for 48-72 hours to remove salts and unreacted reagents.
-
Alternatively, extract the methylated polysaccharide with chloroform. Wash the chloroform layer with water and then dry it over anhydrous sodium sulfate.
-
-
Hydrolysis: Evaporate the solvent from the purified product. Hydrolyze the methylated polysaccharide with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours.
-
Reduction: Remove the TFA by evaporation under a stream of nitrogen. Dissolve the residue in a small amount of water and reduce the partially methylated monosaccharides to their corresponding alditols by adding sodium borohydride (NaBH₄).
-
Acetylation: Acetylate the partially methylated alditols by adding acetic anhydride (B1165640) and pyridine (B92270) (1:1 v/v) and heating at 100°C for 1 hour.
-
Analysis: Extract the resulting partially methylated alditol acetates (PMAAs) with dichloromethane, and analyze by GC-MS.
Visualizations
Caption: Troubleshooting workflow for incomplete polysaccharide methylation.
Caption: General workflow for polysaccharide methylation analysis.
References
- 1. Structural Modification and Biological Activity of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. daneshyari.com [daneshyari.com]
- 9. Methylation analysis of polysaccharides: Technical advice [agris.fao.org]
- 10. Structural Elucidation, Modification, and Structure-Activity Relationship of Polysaccharides in Chinese Herbs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An improved procedure for the methylation analysis of oligosaccharides and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3,6-Tri-O-methyl-D-glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,6-Tri-O-methyl-D-glucose synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge lies in achieving regioselectivity. D-glucose has five hydroxyl groups with similar reactivity. The primary hydroxyl group at the C-6 position is the most reactive, followed by the anomeric hydroxyl at C-1, and then the secondary hydroxyls at C-2, C-3, and C-4. To methylate only the hydroxyl groups at the 2, 3, and 6 positions, a carefully planned protecting group strategy is essential to mask the hydroxyl groups at the C-1 and C-4 positions.
Q2: What is a common synthetic strategy to achieve the desired regioselectivity?
A2: A typical and effective strategy involves a multi-step process:
-
Protection: Start with a commercially available, partially protected glucose derivative, such as methyl α-D-glucopyranoside. The anomeric hydroxyl is already protected as a methyl glycoside. Then, selectively protect the C-4 and C-6 hydroxyls. A common method is to form a 4,6-O-benzylidene acetal (B89532).
-
Methylation: Methylate the remaining free hydroxyl groups at the C-2 and C-3 positions using a suitable methylating agent and base.
-
Selective Deprotection: Regioselectively open the benzylidene acetal to free the C-6 hydroxyl group.
-
Methylation: Methylate the newly freed C-6 hydroxyl group.
-
Final Deprotection: Remove the protecting group at C-1 (if necessary and depending on the desired final product) and any other remaining protecting groups.
Q3: Which analytical techniques are recommended for monitoring the reaction and confirming the final product?
A3: Thin-Layer Chromatography (TLC) is crucial for monitoring the progress of each reaction step. For final product confirmation and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable for verifying the structure and purity of this compound. High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment and purification.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Methylated Product
| Possible Cause | Suggestion | Explanation |
| Incomplete Reaction | - Increase reaction time. - Gradually increase the reaction temperature while monitoring with TLC. - Add fresh reagents in portions. | Methylation can be slow, especially on sterically hindered hydroxyl groups. Reagents may also degrade over the course of a long reaction.[1] |
| Degradation of Reagents | - Use freshly distilled or newly opened methyl iodide. - Ensure the base (e.g., NaH) is dry and active. | Methyl iodide is light-sensitive and can decompose. Sodium hydride is moisture-sensitive and will be quenched by water.[1] |
| Presence of Water | - Ensure all glassware is oven-dried. - Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). - Use anhydrous solvents. | Water will react with and consume the strong bases required for deprotonation of the hydroxyl groups, thus preventing methylation.[1] |
| Suboptimal Base/Solvent Combination | - For challenging methylations, consider a stronger base system like sodium hydride in DMSO (Hakomori methylation). | The effectiveness of the deprotonation of the hydroxyl groups is highly dependent on the strength of the base and the solvent system used.[1] |
Issue 2: Poor Regioselectivity / Mixture of Isomers
| Possible Cause | Suggestion | Explanation |
| Inappropriate Protecting Group Strategy | - Re-evaluate the protecting groups used. Ensure they are stable under the methylation conditions. - Consider alternative protecting groups that offer greater stability or different regioselectivity. | The choice of protecting groups is critical for directing the methylation to the desired positions. Some protecting groups can migrate under certain conditions. |
| Reaction Temperature Too High | - Lower the reaction temperature. - Monitor the reaction closely using TLC to prevent side reactions or deprotection. | High temperatures can sometimes lead to the partial removal or migration of protecting groups, resulting in a mixture of products. |
| Inefficient Purification | - Optimize the column chromatography conditions (e.g., solvent system, gradient). - Consider using HPLC for separating closely related isomers. | The physical properties of different methylated glucose isomers can be very similar, making their separation challenging.[1] |
Experimental Protocols
A plausible synthetic route starting from methyl α-D-glucopyranoside is outlined below.
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Suspend methyl α-D-glucopyranoside in an anhydrous solvent like dimethylformamide (DMF).
-
Add benzaldehyde (B42025) dimethyl acetal and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reduced pressure to remove the methanol (B129727) byproduct and drive the reaction to completion.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and neutralize the catalyst with a base (e.g., triethylamine).
-
Precipitate the product by adding the reaction mixture to a non-solvent like cold water.
-
Filter and dry the solid product. Recrystallization may be necessary for purification.
Step 2: Methylation of C-2 and C-3 Hydroxyls
-
Dissolve the product from Step 1 in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.
-
Allow the mixture to stir for a period to ensure complete deprotonation.
-
Add methyl iodide (MeI) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the disappearance of the starting material.
-
Quench the reaction carefully by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Reductive Opening of the Benzylidene Acetal
-
Dissolve the methylated product from Step 2 in an anhydrous solvent (e.g., THF).
-
Add a solution of a reducing agent that selectively cleaves the benzylidene acetal to give the 6-O-benzyl ether and a free hydroxyl at C-4. A common reagent for this is sodium cyanoborohydride (NaBH₃CN) in the presence of an acid catalyst, such as HCl in ether.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a suitable reagent.
-
Work up the reaction mixture and purify the product by column chromatography.
Step 4: Methylation of C-6 Hydroxyl and Deprotection
-
The product from Step 3 now has a free hydroxyl at C-4 and a benzyl (B1604629) ether at C-6. To obtain the target molecule, a different strategy is needed. An alternative to step 3 would be acidic hydrolysis of the benzylidene acetal to deprotect both C-4 and C-6 hydroxyls.
-
Then, selective methylation of the more reactive primary C-6 hydroxyl would need to be performed. This can be challenging.
-
A more robust strategy would involve protecting the C-2 and C-3 hydroxyls of a 4,6-unprotected glucoside derivative, followed by selective protection of the C-4 hydroxyl, methylation of C-2, C-3, and C-6, and finally deprotection of C-4.
Note: The synthesis of this compound is a complex process, and the specific conditions for each step may require optimization. The protocols provided are general guidelines.
Data Presentation
Table 1: Typical Reaction Conditions for Methylation of Glucose Derivatives
| Parameter | Condition | Reference |
| Methylating Agent | Methyl iodide (MeI), Dimethyl sulfate (DMS) | [1] |
| Base | Sodium hydride (NaH), Sodium hydroxide (B78521) (NaOH) | [1] |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Temperature | 0°C to room temperature (can be heated depending on reactivity) | [1] |
| Reaction Time | 2 - 24 hours (monitored by TLC) | [1] |
Visualizations
Caption: A potential synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Hydrolysis of Permethylated Polysaccharides
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the hydrolysis of permethylated polysaccharides for glycosidic linkage analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
Question: Why is the yield of my hydrolyzed monosaccharides unexpectedly low?
Answer: Low recovery of partially methylated monosaccharides is a frequent issue that can stem from several factors. The primary causes are typically incomplete hydrolysis of the permethylated polysaccharide or degradation of the released monosaccharides.
-
Incomplete Hydrolysis: The stability of glycosidic bonds varies significantly depending on the monosaccharide composition and linkage type. For instance, polysaccharides rich in uronic acids contain acid-resistant glycosidic linkages that are difficult to cleave.[1] Similarly, crystalline polysaccharides like cellulose (B213188) can be resistant to hydrolysis even after permethylation.[2] Incomplete permethylation can also lead to poor solubility in the reaction solvent, hindering the acid's access to glycosidic bonds.[3][4]
-
Monosaccharide Degradation: The very conditions required to break resilient glycosidic bonds can also degrade the released monosaccharides.[3] Sugars like fructose (B13574) are easily destroyed, especially under the harsh conditions of two-step acid hydrolysis.[1] Certain specialized monosaccharides, such as 3,6-anhydro-galactose found in red seaweed galactans, can be completely degraded by standard trifluoroacetic acid (TFA) hydrolysis.[2]
To diagnose and resolve this, consider the following steps outlined in the troubleshooting flowchart below.
Question: I am seeing multiple or unexpected peaks for a single monosaccharide in my GC-MS results. What is the cause?
Answer: The appearance of multiple peaks for a single type of monosaccharide derivative, or entirely unexpected peaks, usually points to incomplete derivatization at the permethylation stage or side reactions during hydrolysis.
-
Incomplete Permethylation: If some hydroxyl groups on the polysaccharide are not methylated prior to hydrolysis, the subsequent reduction and acetylation steps will produce a heterogeneous mixture of partially methylated alditol acetates (PMAAs) for a single sugar, leading to multiple GC peaks.[5][6]
-
Degradation Products: Harsh acid hydrolysis conditions can lead to the formation of degradation products like furfurals from pentoses and hexoses, which can appear as extraneous peaks in the chromatogram.
-
Contamination: Ensure all reagents and labware are scrupulously clean. Contaminants from solvents, reagents, or previous samples can introduce artifacts.
The first step should always be to confirm the completeness of the initial permethylation step, often via FTIR or NMR spectroscopy, before proceeding with hydrolysis.
Frequently Asked Questions (FAQs)
Question: What is the primary purpose of permethylation before hydrolysis?
Answer: Permethylation is a critical derivatization step in glycosidic linkage analysis for several reasons:[7][8]
-
Marks Linkage Points: It protects all free hydroxyl groups as stable methyl ethers. After hydrolysis, the newly formed hydroxyl groups at the original linkage positions can be acetylated. The positions of these acetate (B1210297) groups on the final PMAA derivative, as determined by GC-MS, reveal the original linkage points.[9][10]
-
Improves Solubility: Many polysaccharides are insoluble or form viscous gels in solvents used for hydrolysis.[3] Permethylation converts the hydrophilic polysaccharide into a more hydrophobic derivative that is soluble in solvents like DMSO or chloroform. This solubilization is key to achieving efficient and complete acid-catalyzed depolymerization.[3][4]
-
Enhances MS Detection: The methyl groups increase the hydrophobicity and volatility of the resulting sugar derivatives, which improves their ionization efficiency and signal intensity in mass spectrometry.[7][11]
-
Stabilizes Sugars: Permethylation stabilizes certain sugar residues, such as sialic acids, by converting their carboxylic acid groups into methyl esters, which can mitigate degradation during analysis.[7][11]
Question: How do I choose the correct acid and hydrolysis conditions?
Answer: The choice of hydrolysis conditions is a trade-off between achieving complete cleavage of glycosidic bonds and minimizing the degradation of the resulting monosaccharides.[12] The optimal conditions depend heavily on the polysaccharide's composition.
References
- 1. Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources [mdpi.com]
- 2. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds [mdpi.com]
- 3. Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-wellington-7594921145.s3.amazonaws.com [pstorage-wellington-7594921145.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. MALDI-TOF MS Analysis of Native and Permethylated or Benzimidazole-Derivatized Polysaccharides | MDPI [mdpi.com]
- 8. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ast.uga.edu [ast.uga.edu]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monosaccharide composition analysis of polysaccharides from natural sources: Hydrolysis condition and detection method development [agris.fao.org]
Technical Support Center: GC-MS Analysis of Methylated Glucose Isomers
Welcome to the technical support center for optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of methylated glucose isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing glucose isomers by GC-MS? A1: Sugars like glucose are highly polar and non-volatile, which makes them unsuitable for direct analysis by gas chromatography.[1][2] Derivatization is a chemical process that modifies the sugar molecules, increasing their volatility and thermal stability, allowing them to be vaporized and separated in the GC column before detection by the mass spectrometer.[2] Common methods include silylation and acetylation.[1][2]
Q2: Which derivatization method is best for separating methylated glucose isomers? A2: The choice depends on your analytical goals.
-
Oximation followed by Silylation (e.g., TMS-oximation) or Acetylation: This is a simple and effective approach that reduces the number of isomers to just two chromatographic peaks (syn and anti isomers), which can improve separation from other sample components.[1][3]
-
Alditol Acetylation: This method produces only a single peak for each sugar, simplifying the chromatogram.[1][4] However, a significant drawback is that different parent sugars (e.g., different aldoses and ketoses) can be reduced to the same alditol, leading to the same final product, which can make it impossible to distinguish certain isomers.[5]
Q3: What type of GC column (stationary phase) is recommended? A3: The separation of derivatized sugar isomers often requires a mid-polarity to high-polarity stationary phase.
-
Mid-Polarity Phases: Columns with a stationary phase like the Rtx-225 (a 225 phase column) have been successfully used for separating derivatized sugars, including alditol acetate (B1210297) derivatives.[1]
-
Low-Polarity Phases: A DB-5 or VF5-MS phase can also be used, though optimization of the temperature program is critical for achieving separation.[3][6]
-
Chiral Stationary Phases: For separating enantiomers (D- and L-isomers), a chiral stationary phase, such as one based on cyclodextrins, is necessary.[7][8]
Q4: My methylated glucose isomers are co-eluting. How can I improve the separation? A4: Co-elution of isomers is a common challenge. The best approach is to optimize the GC oven's temperature program.
-
Lower the Initial Temperature: Reducing the starting oven temperature often provides the largest improvement in resolution for early-eluting peaks.[9][10]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., decreasing from 10°C/min to 2-5°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly improve the separation of peaks in the middle of the chromatogram.[10][11]
-
Introduce a Mid-Ramp Hold: If a specific pair of isomers is proving difficult to separate, you can add an isothermal hold (a period with no temperature change) just before they elute to improve their resolution.[10][12]
Q5: How can I distinguish between isomers using the mass spectra if they have identical masses? A5: While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ due to their structural differences.
-
Fragmentation Analysis: The relative abundance of fragment ions can be a key differentiator. Different bond stabilities in the isomers can lead to preferential fragmentation pathways, resulting in unique mass spectra.[13] For example, the position of the methyl group will influence which fragments are formed.
-
Use a Database: Compare your experimental spectra against a spectral library (e.g., NIST, Wiley) for tentative identification. However, be aware that spectra for derivatized methylated isomers may be limited.
-
Soft Ionization: If electron ionization (EI) causes excessive fragmentation that obscures the molecular ion, using a softer ionization technique like chemical ionization (CI) can help confirm the molecular weight.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Resolution / Co-elution | 1. Temperature program is not optimal.[14] 2. Carrier gas flow rate is too high or too low. 3. Incorrect GC column phase for the analytes. | 1. Optimize the temperature program: Lower the initial temperature, reduce the ramp rate, or add a mid-ramp hold.[10][12] 2. Verify and optimize the carrier gas flow rate for your column dimensions. 3. Consider a column with a different polarity or a longer column for increased resolution. |
| Peak Tailing | 1. Active sites in the injector liner or column are interacting with the analytes.[14] 2. Column contamination. 3. Column is not installed correctly (dead volume).[15] | 1. Use a new, deactivated injector liner. Trim 10-20 cm from the inlet side of the column.[14] 2. Bake out the column at its maximum allowed temperature. 3. Re-install the column according to the manufacturer's instructions, ensuring the correct insertion distance into the inlet and detector.[15] |
| Peak Fronting | 1. Sample overload (concentration too high).[15] 2. Mismatch between sample solvent and stationary phase polarity.[15] 3. Poor analyte focusing at the start of the run. | 1. Dilute the sample or increase the split ratio in the injector.[14][15] 2. Ensure the solvent is compatible with the stationary phase. 3. Lower the initial oven temperature to be 20-30°C below the boiling point of your solvent.[12][16] |
| Inconsistent Retention Times | 1. Leaks in the system (inlet septum, column fittings).[14] 2. Fluctuations in carrier gas flow or pressure.[16] 3. Unstable oven temperature.[17] | 1. Perform a leak check of the system using an electronic leak detector. Replace the inlet septum and ferrules if necessary.[14] 2. Check the gas supply and regulators to ensure a constant pressure. 3. Allow the GC oven to fully equilibrate before starting a run. |
| Ghost Peaks (Contamination) | 1. Carryover from a previous injection.[18] 2. Contaminated syringe, solvent, or carrier gas.[14] 3. Septum bleed or column phase bleed.[16] | 1. Run a blank solvent injection. Add a high-temperature "bake-out" step at the end of your temperature program to clean the column.[15] 2. Replace the rinse solvent and clean or replace the syringe. Ensure high-purity gas and install traps if needed.[14] 3. Use a high-quality, low-bleed septum. Condition the column according to the manufacturer's instructions. |
Experimental Protocols & Data
Protocol 1: Derivatization by TMS-Oximation
This protocol is adapted for the derivatization of glucose isomers for GC-MS analysis.[1][4]
-
Sample Preparation: Dissolve approximately 1-2 mg of your dried sugar sample in 200 µL of pyridine (B92270) containing 40 mg/mL of ethylhydroxylamine hydrochloride (EtOx).
-
Oximation: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature for approximately 5 minutes.
-
Silylation: Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap the vial and heat again at 70°C for 30 minutes.
-
Final Dilution: After cooling, dilute the sample with 320 µL of ethyl acetate before injection into the GC-MS.
Example GC Parameters
The following tables provide starting points for method development. The optimal parameters will depend on your specific instrument, column, and isomers of interest.
Table 1: Example GC Oven Temperature Programs
| Program Type | Initial Temp. | Ramp 1 | Ramp 2 | Ramp 3 | Final Hold | Reference |
| Scouting | 40°C, hold 2 min | 10°C/min to 300°C | - | - | Hold for 10 min | [9][11] |
| High Resolution | 80°C | 2.5°C/min to 190°C | 2°C/min to 252°C | 25°C/min to 310°C | Hold for 15 min | [6] |
| Monosaccharide | 130°C, hold 0.5 min | 8°C/min to 195°C | 3°C/min to 204°C | 12°C/min to 290°C | Hold for 3 min | [3] |
Table 2: Recommended GC Column Specifications
| Parameter | Specification | Purpose |
| Stationary Phase | 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, VF-5ms) | General purpose, robust phase for initial method development. |
| 50% Phenyl / 50% Methylpolysiloxane (e.g., Rtx-225) | Mid-polarity phase for enhanced separation of polar derivatives.[1] | |
| Length | 30 - 60 m | Longer columns provide higher resolution but increase analysis time.[6] |
| Internal Diameter | 0.25 mm | Standard ID providing a good balance of efficiency and sample capacity. |
| Film Thickness | 0.25 µm | Standard film thickness suitable for most derivatized sugar analyses. |
Visualized Workflows and Logic
General Experimental Workflow
Caption: General workflow for GC-MS analysis of methylated glucose.
Troubleshooting Logic: Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. youtube.com [youtube.com]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. azom.com [azom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uni-saarland.de [uni-saarland.de]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. shopshimadzu.com [shopshimadzu.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 18. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
Technical Support Center: Purification of 2,3,6-Tri-O-methyl-D-glucose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,3,6-Tri-O-methyl-D-glucose from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process in a question-and-answer format.
Q1: My column chromatography separation of this compound is poor, and I'm getting mixed fractions. What could be the cause?
A1: Poor separation during column chromatography can stem from several factors:
-
Inappropriate Solvent System: The polarity of the eluent is critical for separating isomeric and other closely related impurities. A solvent system that is too polar will elute all compounds too quickly, while a system that is not polar enough will result in very slow elution and broad peaks. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.
-
Column Overloading: Loading too much crude material onto the column will exceed its separation capacity, leading to overlapping bands of different compounds.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to an uneven flow of the mobile phase and poor separation.
-
Structurally Similar Isomers: The reaction mixture likely contains other tri-O-methylated glucose isomers which have very similar polarities, making separation challenging.[1]
Q2: I'm having difficulty visualizing the spots of my methylated glucose on a TLC plate. What can I do?
A2: Most sugar derivatives are not UV-active. Therefore, you will need to use a staining solution to visualize the spots. A common and effective stain for carbohydrates is a p-anisaldehyde solution or a ceric sulfate (B86663) stain, followed by gentle heating.
Q3: After column chromatography, my purified this compound is a syrup and won't crystallize. How can I obtain a solid product?
A3: The syrupy nature of the product could be due to:
-
Residual Solvent: Ensure all chromatography solvents are thoroughly removed under high vacuum.
-
Presence of Impurities: Even small amounts of isomeric impurities can inhibit crystallization. Re-purification by column chromatography may be necessary.
-
Inherent Properties: Some partially methylated glucose derivatives are inherently difficult to crystallize.
-
Incorrect Crystallization Solvent: Experiment with different solvent systems for crystallization. For methylated sugars, non-polar solvents with a small amount of a slightly more polar co-solvent can be effective. A known method for a similar compound, 2,3,4,6-tetramethyl-d-glucose, is crystallization from petroleum ether.[1]
Q4: My overall yield of purified this compound is very low. Where might I be losing my product?
A4: Low yields can occur at several stages:
-
Incomplete Reaction: The synthesis of this compound may not have gone to completion, leaving unreacted starting material.
-
Work-up Losses: During the reaction work-up, the product may be lost during aqueous extractions if it has some water solubility.
-
Purification Losses: It is common to lose some product during column chromatography, especially if there are many fractions containing a mixture of the desired product and impurities.
-
Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions during work-up could potentially lead to some degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture when synthesizing this compound?
A1: The primary impurities are typically other partially methylated glucose isomers. Depending on the synthetic route, which often involves the use of protecting groups, you might encounter di-, other tri-, and tetra-O-methylated glucose derivatives. The specific isomers will depend on the starting material and the regioselectivity of the methylation reaction.
Q2: What is a good starting point for a solvent system for silica (B1680970) gel column chromatography of this compound?
A2: A good starting point for the separation of partially methylated sugars on silica gel is a mixture of a non-polar solvent and a polar solvent. Common solvent systems include gradients of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol. The optimal ratio should be determined by TLC analysis of the crude reaction mixture.
Q3: How can I confirm the identity and purity of my final this compound product?
A3: The identity and purity of your product should be confirmed by a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide structural information and confirm the positions of the methyl groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
Data Presentation
Table 1: Typical Chromatographic Conditions for the Purification of Partially Methylated Glucose Derivatives
| Parameter | Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Allows for the elution of compounds with a range of polarities. The gradient is optimized based on TLC. |
| Detection | Staining with p-anisaldehyde or ceric sulfate solution | Necessary for visualizing non-UV active sugar derivatives on TLC plates. |
| Typical State | Often a syrup, crystallization can be challenging | The presence of multiple anomers or trace impurities can prevent solidification. |
Experimental Protocols
Detailed Methodology for the Purification of this compound by Silica Gel Column Chromatography
This protocol provides a general procedure. The specific solvent system and gradient should be optimized based on TLC analysis of your crude reaction mixture.
-
Preparation of the Crude Sample:
-
Ensure your crude reaction mixture is free of any non-volatile reagents and byproducts from the work-up.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent).
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Spot the dissolved crude mixture onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol) to find a system that gives good separation of the desired product from impurities (a target Rf value of ~0.3 for the product is often ideal).
-
-
Column Packing:
-
Select an appropriately sized glass chromatography column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.
-
-
Sample Loading:
-
Carefully apply the concentrated crude sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica.
-
-
Elution:
-
Begin eluting the column with the initial, non-polar solvent system.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent according to your pre-determined gradient.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Fraction Pooling and Concentration:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
avoiding degradation of methylated sugars during acid hydrolysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for minimizing the degradation of methylated sugars during the acid hydrolysis step of glycosidic linkage analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of acid hydrolysis in glycosidic linkage analysis?
Acid hydrolysis is a critical step that cleaves the glycosidic bonds in a permethylated polysaccharide. This releases partially methylated monosaccharides. The positions of the newly freed hydroxyl groups (-OH) correspond to the original points of glycosidic linkage, which is essential for determining the carbohydrate's structure. This process is a key part of preparing Partially Methylated Alditol Acetates (PMAAs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]
Q2: What are the main causes of methylated sugar degradation during this process?
Degradation primarily occurs due to the harsh acidic conditions required to break the glycosidic bonds. Key factors include:
-
Acid Strength and Concentration: Stronger acids (e.g., Sulfuric Acid) or higher concentrations can accelerate degradation alongside hydrolysis.[4]
-
Temperature and Time: Prolonged exposure to high temperatures (e.g., >100°C) can cause the breakdown of the released monosaccharides into by-products like furfurals.[5][6]
-
Sugar Lability: Different monosaccharides exhibit varying stability. Fructose and uronic acids are particularly susceptible to degradation under acidic conditions compared to more stable sugars like glucose.[4][5][7]
-
Demethylation: Although less common with milder acids like Trifluoroacetic Acid (TFA), harsh conditions can sometimes cleave the protective methyl ether groups, leading to inaccurate linkage identification.
Q3: Which acid is best for hydrolysis? TFA, HCl, or H₂SO₄?
There is no single "best" acid, as the optimal choice depends on the polysaccharide's composition.
-
Trifluoroacetic Acid (TFA): TFA (typically 2M) is the most commonly used acid. It is effective for most neutral sugar linkages and is volatile, making it easy to remove by evaporation. However, it may be insufficient for completely hydrolyzing resistant linkages, such as those involving uronic acids.[4][7][8]
-
Hydrochloric Acid (HCl): Methanolic HCl is often used in a preliminary methanolysis step before TFA hydrolysis. This two-step method can be more effective for complex polysaccharides, especially those containing uronic acids, as it results in more complete liberation of all monosaccharides.[7][9]
-
Sulfuric Acid (H₂SO₄): While effective at hydrolysis, sulfuric acid is very harsh and often causes significant degradation of the released sugars, particularly 6-deoxy-sugars and uronic acids.[4] Its use is generally discouraged unless dealing with highly resistant materials like cellulose (B213188).
For most applications, 2M TFA is a good starting point. For complex or acidic polysaccharides, a two-step hydrolysis involving methanolic HCl followed by TFA is often superior.[7][9]
Troubleshooting Guide
Problem 1: Low yield of final PMAA derivatives.
| Possible Cause | Diagnostic Sign | Recommended Solution |
| Incomplete Permethylation | GC-MS analysis shows a high ratio of internal to terminal residues. | Ensure the polysaccharide is fully dissolved in DMSO (sonication can help). Use a fine suspension of NaOH base and ensure the reaction is anhydrous.[10] |
| Incomplete Hydrolysis | Presence of oligomeric products in the sample analysis. The recovery of sugars known to form resistant linkages (e.g., uronic acids) is disproportionately low. | Increase hydrolysis time or temperature cautiously. For resistant polysaccharides, switch to a two-step hydrolysis method (e.g., methanolic HCl followed by 2M TFA).[7] |
| Degradation of Sugars | Low overall recovery of all monosaccharides, especially known labile ones (e.g., fructose, arabinose). | Reduce hydrolysis time and/or temperature. Use a milder acid (e.g., switch from H₂SO₄ to TFA). Ensure prompt removal of acid post-hydrolysis.[5] |
| Sample Loss During Workup | Low signal for all components, including internal standard if used. | Ensure careful phase separation during liquid-liquid extractions. Avoid over-drying the sample on an evaporator, which can cause volatile derivatives to be lost. |
Problem 2: Unexpected or unidentifiable peaks in the GC-MS chromatogram.
| Possible Cause | Diagnostic Sign | Recommended Solution |
| Reagent Contamination | Non-sugar artifact peaks are present. | Use high-purity, fresh reagents, especially for dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640). Ensure all glassware is scrupulously clean. |
| Under-methylation | Peaks corresponding to partially methylated sugars with more than the expected number of acetylated hydroxyl groups. | Re-optimize the permethylation step. Ensure complete solubilization and sufficient reaction time. |
| Degradation Products | Broad or unidentified peaks, potentially from furfural (B47365) derivatives. | Optimize hydrolysis conditions to be milder (lower temperature or shorter time).[5] |
| Incomplete Reduction | Aldehyde or ketone groups remain, leading to multiple derivative peaks for a single sugar. | Ensure the sodium borohydride (B1222165) (NaBH₄) is fresh and active. Allow sufficient reaction time for the reduction step. |
Data Presentation: Impact of Hydrolysis Conditions
While precise recovery data is highly dependent on the specific polysaccharide and experimental setup, the following table synthesizes findings from multiple studies to illustrate the expected trends in monosaccharide recovery under different hydrolysis conditions. Harsher conditions tend to cleave more linkages but also increase degradation.
| Hydrolysis Condition | Relative Glycosidic Bond Cleavage Efficiency | Expected Recovery of Stable Sugars (e.g., Glucose, Mannose) | Expected Recovery of Labile Sugars (e.g., Fructose, Arabinose) | Expected Recovery of Uronic Acids |
| Mild (2M TFA, 100°C, 1h) | Moderate | High (>90%) | Moderate-High (~80-90%) | Low-Moderate (May be incomplete) |
| Standard (2M TFA, 120°C, 2h) | High | Good (~85-95%) | Moderate (~70-85%) | Moderate (Often incomplete) |
| Harsh (2M H₂SO₄, 100°C, 4h) | Very High | Moderate-Good (~75-90%) | Low (<60%) | Very Low (Significant degradation) |
| Two-Step (2M HCl/MeOH then 2M TFA) | Very High | High (>90%) | Good-High (~80-95%) | Good (Most effective method) |
Note: These values are illustrative estimates based on principles described in the literature.[4][5][7] Actual recovery will vary.
Experimental Protocols & Workflows
Overall Workflow for PMAA Linkage Analysis
The complete process from polysaccharide to analyzable derivatives involves several key stages.
Caption: Standard workflow for PMAA-based glycosidic linkage analysis.
Detailed Protocol: Two-Step Acid Hydrolysis
This protocol is recommended for complex polysaccharides containing acid-resistant linkages.
-
Methanolysis (Step 1)
-
Place the dried, permethylated polysaccharide sample (approx. 1-2 mg) in a screw-cap tube.
-
Add 1 mL of 2M HCl in anhydrous methanol (B129727).
-
Seal the tube tightly and heat at 80°C for 16 hours.
-
Cool the tube to room temperature and evaporate the methanolic HCl to dryness under a stream of nitrogen.
-
-
TFA Hydrolysis (Step 2)
-
To the dried residue from the methanolysis step, add 1 mL of 2M aqueous Trifluoroacetic Acid (TFA).[7][9]
-
Seal the tube and heat at 120°C for 1-2 hours.[8]
-
Cool the tube and evaporate the TFA to dryness under a stream of nitrogen. To ensure complete removal of the acid, add 500 µL of methanol and evaporate to dryness again; repeat this step twice.
-
-
Reduction
-
Dissolve the dried hydrolysate in 200 µL of a 1:1 mixture of water and methanol.
-
Add 200 µL of a freshly prepared solution of 10 mg/mL sodium borohydride (NaBH₄) in 1M ammonium (B1175870) hydroxide.
-
Incubate at room temperature for 2 hours.
-
Quench the reaction by carefully adding 100 µL of glacial acetic acid.
-
-
Borate (B1201080) Removal & Acetylation
-
Evaporate the sample to dryness under nitrogen.
-
Add 500 µL of 10% acetic acid in methanol and evaporate to dryness. Repeat this step three times to remove borate salts.
-
Add 200 µL of acetic anhydride and 200 µL of pyridine.
-
Seal the tube and incubate at 100°C for 20 minutes.
-
-
Workup and Preparation for GC-MS
-
Evaporate the acetylation reagents to dryness under nitrogen.
-
Partition the residue between 1 mL of dichloromethane (B109758) (DCM) and 1 mL of water. Vortex thoroughly.
-
Centrifuge and carefully remove the upper aqueous layer.
-
Wash the lower DCM layer twice more with 1 mL of water.
-
Transfer the final DCM layer to a clean GC vial and evaporate to dryness.
-
Reconstitute the sample in a suitable volume of an appropriate solvent (e.g., ethyl acetate (B1210297) or hexane) for GC-MS injection.
-
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for addressing common issues in linkage analysis experiments.
Caption: Decision tree for troubleshooting low-yield PMAA analysis.
References
- 1. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Sugar linkage analysis by permethylation (glycosphingolipid)]:Glycoscience Protocol Online Database [jcggdb.jp]
- 3. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative hydrolysis analysis of cellulose samples and aspects of its application in conservation science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis: Monosaccharide Recovery and By-Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behaviors of glucose decomposition during acid-catalyzed hydrothermal hydrolysis of pretreated Gelidium amansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
troubleshooting peak tailing in GC analysis of alditol acetates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of alditol acetates, with a specific focus on peak tailing.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve specific problems causing peak tailing in your chromatograms.
Issue: All peaks in the chromatogram are tailing
This often indicates a problem with the gas flow path or the overall system setup.
Q1: I am observing tailing for all my alditol acetate (B1210297) peaks. What should I check first?
A1: When all peaks, including the solvent peak, exhibit tailing, the issue is typically not chemical in nature but rather a physical problem within the GC system. Here is a checklist to follow:
-
Improper Column Installation: The column may be positioned incorrectly in the inlet or detector, creating dead volume.
-
Solution: Reinstall the column, ensuring the correct insertion depth as specified by your instrument manufacturer. A proper installation ensures a smooth, unimpeded flow path for the sample.
-
-
Poor Column Cut: A jagged or uneven column cut can cause turbulence in the carrier gas flow, leading to peak tailing.[1][2]
-
Solution: Trim 5-10 cm from the column inlet, ensuring a clean, square cut using a ceramic scoring wafer or a similar tool. Inspect the cut with a magnifying glass to confirm it is smooth and at a right angle.[2]
-
-
Leaks in the System: A leak in the inlet, such as a worn-out septum or a loose fitting, can disrupt the carrier gas flow and cause peak distortion.
-
Solution: Check for leaks using an electronic leak detector, paying close to attention to the septum, column fittings, and gas line connections. Replace the septum and ferrules if necessary.
-
Issue: Only some of the alditol acetate peaks are tailing
This usually points to a chemical interaction between specific analytes and the GC system.
Q2: Only my later-eluting alditol acetate peaks are tailing. What could be the cause?
A2: Selective peak tailing, especially for more polar or higher molecular weight compounds, often suggests an active site interaction within the system.
-
Contaminated Inlet Liner: The glass liner in the injection port can accumulate non-volatile residues from previous injections. These residues can create active sites (exposed silanol (B1196071) groups) that interact with the hydroxyl groups of incompletely derivatized alditols or other polar contaminants.
-
Solution: Replace the inlet liner with a new, deactivated liner. Regular replacement of the liner is a crucial part of preventative maintenance.
-
-
Column Contamination: The front end of the GC column can become contaminated with non-volatile sample matrix components, leading to active sites that cause peak tailing.
-
Incomplete Derivatization: This is a very common cause of peak tailing for alditol acetates. If the acetylation of the hydroxyl groups is not complete, the remaining free hydroxyls will strongly interact with the stationary phase of the column, leading to significant tailing.
-
Solution: Review your derivatization protocol. Ensure that the reagents are fresh, the reaction time and temperature are adequate, and that all reagents are added in the correct order and amounts. It is also critical to ensure the sample is completely dry before adding the derivatization reagents.
-
Frequently Asked Questions (FAQs)
Q3: Can the injection volume affect the peak shape of my alditol acetates?
A3: Yes, injecting too large a sample volume can lead to column overload, which can cause peak fronting or tailing.[4] If you suspect column overload, try diluting your sample or reducing the injection volume.[4]
Q4: How do I know if my derivatization is incomplete?
A4: Besides peak tailing, other signs of incomplete derivatization include lower than expected peak areas and the appearance of multiple small peaks around the main analyte peak. To confirm, you can try extending the reaction time or increasing the temperature of your derivatization step and see if the peak shape and response improve.
Q5: Can residual derivatization reagents cause peak tailing?
A5: Yes, residual derivatization reagents such as acetic anhydride (B1165640) and catalysts like pyridine (B92270) or 1-methylimidazole (B24206) can potentially interfere with the chromatography. While pyridine is volatile, its accumulation on the column, especially on more polar phases, could be a concern.[5] It is crucial to follow the workup procedure of your protocol carefully to remove these reagents. This often involves an extraction and washing step.[6]
Q6: What type of GC column is best for alditol acetate analysis?
A6: A mid-polarity column is typically recommended for the analysis of alditol acetates. Phases like a 50% cyanopropylphenyl dimethylpolysiloxane are a good choice. These columns provide good resolution for the different alditol acetate derivatives.
Data Presentation
The following table provides illustrative examples of how different troubleshooting steps can impact the peak tailing factor (Asymmetry Factor). A value closer to 1.0 indicates a more symmetrical peak.
| Troubleshooting Action | Analyte | Tailing Factor (Before) | Tailing Factor (After) | Expected Improvement |
| Replace Inlet Liner | Glucitol Hexaacetate | 1.8 | 1.1 | Significant |
| Trim 10 cm from Column Inlet | Mannitol Hexaacetate | 1.6 | 1.2 | Moderate to Significant |
| Optimize Derivatization Time | Galactitol Hexaacetate | 2.1 | 1.3 | Significant |
| Decrease Injection Volume (2 µL to 1 µL) | Myo-Inositol Hexaacetate | 1.5 (with fronting) | 1.1 | Moderate |
Note: The values in this table are for illustrative purposes to demonstrate the potential impact of troubleshooting actions on peak shape.
Experimental Protocols
Protocol for Alditol Acetate Derivatization
This protocol is a general guideline for the preparation of alditol acetates from monosaccharides for GC analysis.
1. Reduction of Monosaccharides:
-
To 1-5 mg of a dry carbohydrate sample in a screw-capped tube, add 0.5 mL of a freshly prepared solution of sodium borohydride (B1222165) (10 mg/mL) in 1 M ammonium (B1175870) hydroxide.
-
Cap the tube and incubate at 40°C for 90 minutes to reduce the monosaccharides to their corresponding alditols.
-
To stop the reaction, add 0.1 mL of glacial acetic acid. Vortex the tube.
-
Evaporate the sample to dryness under a stream of nitrogen at 40-50°C.
-
To remove the borate (B1201080) salts, add 1 mL of methanol (B129727) and evaporate to dryness. Repeat this step three times.
2. Acetylation of Alditols:
-
To the dry alditol sample, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine (or 50 µL of 1-methylimidazole as a catalyst).
-
Cap the tube tightly and incubate at 100°C for 1 hour (or at room temperature for a longer period if using 1-methylimidazole).
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water to quench the excess acetic anhydride. Vortex vigorously.
-
Add 1 mL of dichloromethane (B109758) (DCM) and vortex to extract the alditol acetates into the organic layer.
-
Centrifuge the tube to separate the layers and carefully transfer the lower DCM layer to a clean vial.
-
Wash the DCM extract by adding 1 mL of deionized water, vortexing, centrifuging, and removing the upper aqueous layer. Repeat the wash step two more times.
-
Dry the DCM extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the DCM under a gentle stream of nitrogen to the desired final volume for GC injection.
Mandatory Visualization
Below is a troubleshooting workflow for addressing peak tailing in the GC analysis of alditol acetates.
Caption: Troubleshooting workflow for peak tailing in alditol acetate GC analysis.
References
Technical Support Center: Refinement of Derivatization Methods for 2,3,6-Tri-O-methyl-D-glucose
Welcome to the technical support center for the derivatization of 2,3,6-Tri-O-methyl-D-glucose. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure successful derivatization for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound?
A1: The primary purpose of derivatization is to convert the non-volatile and thermally labile this compound into a volatile and thermally stable compound suitable for GC-MS analysis. This process allows for the separation, identification, and quantification of the sugar derivative.
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve the formation of Partially Methylated Alditol Acetates (PMAAs) or silylated derivatives.[1][2][3][4] PMAA formation is a robust method for linkage analysis of polysaccharides, while silylation is a more direct approach for analyzing monosaccharides.[3][5]
Q3: Why am I seeing multiple peaks for my derivatized sample in the chromatogram?
A3: The presence of multiple peaks can arise from several factors. In silylation, incomplete reaction can lead to multiple derivatives. Also, the sugar can exist in different isomeric forms (anomers), which, when derivatized, can result in multiple chromatographic peaks.[4] To address this, an oximation step can be introduced before silylation to reduce the number of isomers. For PMAA, incomplete methylation or side reactions can also lead to multiple products.
Q4: How can I ensure my reagents are of sufficient quality for derivatization?
A4: The purity of reagents is critical for successful derivatization.[6] Solvents like dimethyl sulfoxide (B87167) (DMSO) should be anhydrous.[2] Silylating agents are particularly sensitive to moisture, which can lead to reagent degradation and incomplete reactions.[7][8] It is recommended to use freshly opened reagents or properly stored anhydrous solvents and reagents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound.
Problem 1: Incomplete Methylation in PMAA Preparation
Symptoms:
-
Low yield of the desired fully methylated product.
-
Presence of undermethylated species in the GC-MS analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Base | Ensure a fine suspension of sodium hydroxide (B78521) in DMSO is used for complete deprotonation.[6] The dimsyl anion (CH₃SOCH₂⁻) is also a strong base used for this purpose. |
| Inadequate Reaction Time or Temperature | The methylation reaction with methyl iodide should be allowed to proceed for a sufficient duration. Stirring overnight can be beneficial if undermethylation is observed. |
| Poor Solubility of the Starting Material | Ensure the carbohydrate is fully dissolved in dry DMSO before adding the base. Sonication can aid in dissolution.[1][2] |
Problem 2: Low Yield of Partially Methylated Alditol Acetates (PMAAs)
Symptoms:
-
Weak signal for the target PMAA in the GC-MS chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Hydrolysis | The permethylated product must be fully hydrolyzed to its monosaccharide components. Using 2M trifluoroacetic acid (TFA) at 100-120°C for 2-4 hours is a common practice.[1] |
| Incomplete Reduction | The reduction of the partially methylated monosaccharides to alditols with sodium borohydride (B1222165) (NaBH₄) is a critical step. Ensure the NaBH₄ solution is freshly prepared. |
| Loss of Sample During Workup | The workup steps, including partitioning between aqueous and organic layers, should be performed carefully to avoid loss of the product. |
| Inefficient Acetylation | Acetylation with acetic anhydride (B1165640) should be carried out under anhydrous conditions. The use of a catalyst like pyridine (B92270) is common. |
Problem 3: Artifacts and Contamination in GC-MS Analysis
Symptoms:
-
Presence of non-sugar peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Reagent-derived Artifacts | Using high-purity reagents and solvents is crucial to minimize artifacts.[6] |
| Contamination from Labware | Ensure all glassware is thoroughly cleaned and dried before use. |
| Side Reactions During Derivatization | Optimized reaction conditions, such as temperature and reaction time, can help minimize the formation of byproducts.[6] |
Experimental Protocols
Protocol 1: Preparation of Partially Methylated Alditol Acetates (PMAAs)
This protocol is a multi-step process involving permethylation, hydrolysis, reduction, and acetylation.
-
Permethylation:
-
Dry the this compound sample (approximately 0.1-1 mg) in a screw-cap tube.
-
Add 0.5 mL of dry DMSO and dissolve the sample completely, using sonication if necessary.
-
Add 0.25-0.5 mL of 2M dimsyl sodium and stir at room temperature for at least 5 hours or overnight.
-
Cool the sample in an ice bath and add 0.25 mL of methyl iodide (CH₃I). Stir for approximately 1 hour as it warms to room temperature.
-
Purify the permethylated product using a Sep-Pak C18 cartridge.
-
-
Hydrolysis:
-
Evaporate the solvent from the purified product.
-
Add approximately 0.3 mL of 2M TFA and heat at 120°C for 2 hours.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Reduction:
-
Dissolve the dried hydrolysate in a suitable solvent.
-
Add 0.3 mL of a fresh solution of sodium borohydride (NaBH₄) and allow the reaction to proceed for 1 hour at room temperature.
-
Quench the reaction by adding a few drops of acetic acid.
-
-
Acetylation:
-
Evaporate the solvent.
-
Add 100 µL of acetic anhydride and 100 µL of pyridine. Heat at 100°C for 20 minutes.
-
Cool the solution and evaporate the solvent.
-
Partition the residue between water and ethyl acetate. Collect the organic phase containing the PMAAs.
-
Analyze the sample by GC-MS.
-
Protocol 2: Silylation (Trimethylsilyl Derivatization)
This protocol is a more direct method for preparing volatile derivatives.
-
Sample Preparation:
-
Place approximately 1 mg of the dried this compound sample into a reaction vial.
-
-
Oximation (Optional but Recommended):
-
Silylation:
Visualizations
Experimental Workflow for PMAA Preparation
Caption: Workflow for the preparation of Partially Methylated Alditol Acetates (PMAAs).
Troubleshooting Logic for Incomplete Derivatization
Caption: Decision tree for troubleshooting incomplete derivatization reactions.
References
- 1. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 5. Optimization of carbohydrate silylation for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive procedure for preparation of partially methylated alditol acetates from glycoprotein carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
Technical Support Center: Optimization of Permethylation for Complex Carbohydrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the permethylation of complex carbohydrates. The derivatization of glycans through permethylation is a crucial step for their analysis by mass spectrometry (MS), as it enhances ionization efficiency and stabilizes labile structures.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of permethylating complex carbohydrates?
Permethylation replaces all active hydrogen atoms on hydroxyl and N-acetyl groups with methyl groups. This derivatization is critical for mass spectrometry-based analysis for several reasons:
-
Increases Hydrophobicity: It converts hydrophilic glycans into more hydrophobic molecules, which improves their retention on reverse-phase chromatography columns and enhances separation.[2][5]
-
Enhances Ionization Efficiency: Permethylated glycans ionize much more efficiently in both MALDI and ESI-MS, leading to significantly improved sensitivity.[1][2][3]
-
Stabilizes Sialic Acids: The process stabilizes labile sialic acid residues, preventing their loss during MS analysis.[6][7]
-
Simplifies Spectra: It eliminates the heterogeneity of adduct formation (e.g., Na+/K+), leading to cleaner mass spectra.
-
Provides Linkage Information: The fragmentation patterns of permethylated glycans in tandem MS (MS/MS) can provide valuable information about glycosidic linkages.[3]
Q2: Which permethylation method is most commonly used?
The most widely adopted method is based on the work of Ciucanu and Kerek, which utilizes a slurry of sodium hydroxide (B78521) (NaOH) in dimethyl sulfoxide (B87167) (DMSO) with methyl iodide (iodomethane, MeI) as the methylating agent.[1][2][8][9][10] This method has largely replaced the older Hakomori method due to its simplicity and rapidity.[1][8] Modifications, such as the "solid-phase" approach where glycans and reagents are passed through a column packed with NaOH beads, have been developed to improve efficiency and reduce side reactions, particularly for small sample amounts.[2][6][7][11]
Q3: How can I assess the success of my permethylation reaction?
A successful permethylation can be confirmed by:
-
MALDI-TOF MS Analysis: A quick check on a MALDI-TOF mass spectrometer is highly effective. A fully permethylated glycan will show a single major peak corresponding to the expected methylated mass. A series of peaks with 14 Da differences below the main peak indicates incomplete methylation (CH₂ vs. H).
-
Chromatography: When analyzed by reverse-phase liquid chromatography (RPLC), a successfully permethylated sample will exhibit sharp, well-defined peaks. Poorly derivatized glycans may show broadened or tailing peaks.[2]
-
Solubility Changes: After the reaction and cleanup, the dried sample should be insoluble in water but readily soluble in organic solvents like methanol (B129727) or acetonitrile (B52724).
Q4: Can sulfated glycans be analyzed using this method?
Yes, the conventional NaOH/DMSO slurry permethylation method can be used while retaining sulfate (B86663) groups.[12] After permethylation, specialized solid-phase extraction techniques, such as using a reverse-phase C18 cartridge followed by an amine-tip or a mixed-mode anion exchange cartridge, can be employed to separate non-sulfated, mono-sulfated, and multi-sulfated glycans into different fractions for targeted MS analysis.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the permethylation of complex carbohydrates.
| Problem ID | Observed Issue | Potential Causes | Recommended Solutions & Optimizations |
| PM-01 | Incomplete Permethylation: Mass spectrum shows multiple peaks with 14 Da mass differences below the target mass. | 1. Inactive Base: The NaOH/DMSO slurry was not freshly prepared or was exposed to moisture. 2. Insufficient Reagents: The ratio of base or methyl iodide to the glycan amount was too low. 3. Poor Solubility: The dried glycan sample did not fully dissolve in DMSO before adding the base. 4. Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration. | 1. Prepare fresh NaOH/DMSO slurry for each batch of experiments. Ensure DMSO is anhydrous.[13] 2. Increase the amount of NaOH slurry and methyl iodide. For complex or large glycans, a second addition of methyl iodide after 15-20 minutes may be beneficial.[11] 3. Ensure complete dissolution of the sample in DMSO. Gentle vortexing or sonication can help. 4. Extend the reaction time. Most protocols recommend 30-60 minutes of vigorous shaking.[1] |
| PM-02 | Sample Degradation ("Peeling"): Mass spectrum shows unexpected low-mass ions, indicating degradation from the reducing end. | 1. Harsh Basic Conditions: The reaction conditions are too harsh, leading to alkaline-catalyzed peeling reactions. 2. Presence of Oxidants: Oxidative degradation can occur during the reaction. | 1. Reduce the reaction temperature by placing the reaction vial on ice. 2. Minimize reaction time. Aim for the shortest time required for complete methylation. 3. Add a minuscule amount of water (e.g., 1-2 µL) to the DMSO. This has been shown to suppress oxidative side reactions.[2][6] 4. Consider reducing the glycan's reducing end to an alditol with sodium borohydride (B1222165) prior to permethylation. This makes the structure less susceptible to peeling.[14][15] |
| PM-03 | Low Sample Recovery: The final signal intensity in the mass spectrometer is very low after cleanup. | 1. Sample Loss During Cleanup: Permethylated glycans can be lost during liquid-liquid extraction or solid-phase extraction (SPE) if not performed correctly. 2. Incomplete Elution from SPE: The elution solvent may not be strong enough to release the permethylated glycans from the C18 cartridge. | 1. For liquid-liquid extraction, ensure complete phase separation before removing the aqueous layer. Back-extract the aqueous layer with fresh chloroform/dichloromethane to recover any remaining product.[13] 2. For C18 SPE cleanup, ensure the cartridge is properly conditioned (e.g., with methanol then water). [1] 3. Use appropriate elution solvents. Acetonitrile, methanol, or n-propanol are effective for eluting permethylated glycans from C18 cartridges.[13] Ensure the cartridge is completely dried before elution to prevent phase separation issues.[1] |
| PM-04 | Excessive Salt Adducts: Mass spectrum is complicated by multiple sodium and potassium adducts, despite successful permethylation. | 1. Incomplete Desalting: The post-reaction cleanup failed to remove all salts introduced from the NaOH. | 1. Thoroughly wash the sample during cleanup. When using C18 SPE, perform multiple washes with water after loading the sample to remove salts.[1][13] 2. For liquid-liquid extraction, wash the organic phase multiple times with water. [13] 3. For MALDI-MS, consider adding sodium acetate (B1210297) to the matrix. This promotes the formation of a single, uniform sodium adduct for easier interpretation.[8] For ESI-MS, adding a small amount of lithium acetate to the mobile phase can simplify adducts to a single Li+ form.[14] |
Experimental Protocols
Protocol 1: Permethylation using NaOH/DMSO Slurry (Ciucanu Method)
This protocol is adapted from the widely used Ciucanu and Kerek method and is suitable for microgram quantities of purified glycans.[1][9][10]
Materials:
-
Dried glycan sample (1-50 µg)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) pellets or beads
-
Methyl iodide (Iodomethane, CH₃I)
-
10% Acetic Acid (AcOH)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Ultrapure Water
-
Sep-Pak C18 Cartridge
Procedure:
-
Sample Preparation:
-
Place the aqueous glycan solution in a 1.5 mL microcentrifuge tube and evaporate to complete dryness using a centrifugal evaporator.
-
-
Base Preparation (NaOH/DMSO Slurry):
-
Perform in a fume hood. Quickly weigh ~50 mg of NaOH beads and place them in a suitable grinder tube (e.g., BioMasher).
-
Add anhydrous DMSO to the tube to achieve a final NaOH concentration of approximately 80 mg/mL.
-
Grind the NaOH pellets with the pestle until a fine, homogenous slurry is formed. This slurry should be prepared fresh and used immediately.[1][13]
-
-
Permethylation Reaction:
-
Perform in a fume hood. Wear appropriate gloves (nitrile is recommended, as latex is permeable to MeI).[1]
-
Using a large-orifice pipette tip, add 50 µL of the freshly prepared NaOH/DMSO slurry to the dried glycan sample. Mix well by pipetting to ensure the sample is dissolved.
-
Add 15 µL of methyl iodide to the tube.
-
Securely cap the tube and vortex vigorously at high speed for 30-60 minutes at room temperature.[1]
-
-
Quenching the Reaction:
-
Place the reaction tube on ice to cool.
-
Carefully add 50 µL of 10% acetic acid to quench the reaction. Mix gently.
-
-
Sample Cleanup (Solid-Phase Extraction):
-
Condition the C18 Cartridge: Add 1 mL of methanol to the cartridge and let it flow through. Follow with 1 mL of ultrapure water.[1]
-
Load Sample: Dilute the quenched reaction mixture with 1 mL of water and load it onto the conditioned C18 cartridge. The hydrophobic permethylated glycans will bind to the C18 resin.
-
Wash (Desalt): Wash the cartridge three times with 1 mL of ultrapure water to remove salts and other hydrophilic impurities.[1]
-
Dry Cartridge: Dry the cartridge packing material completely using a gentle stream of nitrogen or by connecting it to a vacuum manifold for 3-5 minutes. This step is critical to prevent poor recovery during elution.[1]
-
Elute: Elute the permethylated glycans by adding 1-2 mL of 75-100% acetonitrile or methanol into a clean collection tube.
-
Dry the eluted sample in a centrifugal evaporator. The sample is now ready for MS analysis.
-
Visualizations
Permethylation Experimental Workflow
Caption: A step-by-step workflow for the permethylation of complex carbohydrates.
Troubleshooting Logic for Incomplete Permethylation
References
- 1. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomeric Separation of Permethylated Glycans by Porous Graphitic Carbon (PGC)-LC-MS/MS at High-Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Solid-phase permethylation of glycans for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Ciucanu, I. and Kerek, K. (1984) A Simple and Rapid Method for the Permethylation of Carbohydrates. Carbohydrate Research, 131, 209-217. - References - Scientific Research Publishing [scirp.org]
- 10. Ciucanu, J. and Kerek, F. (1984) A Simple and Rapid Method for the Permethylation of Carbohydrates. Carbohydrate Research, 131, 209-217. - References - Scientific Research Publishing [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Permethylation and Microfractionation of Sulfated Glycans for MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ms-dango.org [ms-dango.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Comparative Analysis of 2,3,6-Tri-O-methyl-D-glucose and Other Methylated Glucose Standards
For researchers, scientists, and drug development professionals, the accurate identification and quantification of methylated glucose standards are paramount for structural elucidation of complex carbohydrates and for understanding metabolic pathways. This guide provides a comprehensive comparison of 2,3,6-Tri-O-methyl-D-glucose with other methylated glucose standards, focusing on analytical performance using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This publication offers detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to aid in the selection of appropriate analytical methodologies and reference standards for your research needs.
Introduction to Methylated Glucose Standards
Partially methylated monosaccharides are crucial standards in the linkage analysis of polysaccharides and glycoconjugates. The specific pattern of methylation provides information about the positions of glycosidic bonds within a larger carbohydrate structure. This compound is a commonly encountered derivative in the analysis of glucans. Its accurate differentiation from other mono-, di-, and tri-O-methylated glucose isomers is essential for unambiguous structural assignment.
This guide focuses on two primary analytical techniques for the separation and identification of these standards:
-
Gas Chromatography-Mass Spectrometry (GC-MS) of partially methylated alditol acetate (B1210297) (PMAA) derivatives.
-
High-Performance Liquid Chromatography (HPLC) of 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatives.
Data Presentation: Comparative Analysis
The following tables summarize the analytical data for this compound and other relevant methylated glucose standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
The analysis of methylated glucose standards by GC-MS is typically performed after derivatization to their corresponding partially methylated alditol acetates (PMAAs). This process involves the reduction of the monosaccharide to an alditol, followed by acetylation of the free hydroxyl groups.
Table 1: Relative Retention Times of Partially Methylated Alditol Acetates (PMAAs) of Glucose on Different GC Columns.
| Methylated Glucose Standard | PMAA Derivative | Relative Retention Time (ECNSS-M Column, 170°C)[1] | Relative Retention Time (OV-225 Column)[1] |
| 2,3,4,6-Tetra-O-methyl-D-glucose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol | 1.00 | 1.00 |
| This compound | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol | 2.58 | 2.24 |
| 2,4,6-Tri-O-methyl-D-glucose | 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-glucitol | 2.40 | 2.12 |
| 3,4,6-Tri-O-methyl-D-glucose | 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-D-glucitol | 2.92 | 2.65 |
| 2,3-Di-O-methyl-D-glucose | 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol | 5.39 | 4.18 |
| 2,4-Di-O-methyl-D-glucose | 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitol | 5.10 | 3.95 |
| 2,6-Di-O-methyl-D-glucose | 1,3,4,5-tetra-O-acetyl-2,6-di-O-methyl-D-glucitol | 3.83 | 3.28 |
| 3,4-Di-O-methyl-D-glucose | 1,2,5,6-tetra-O-acetyl-3,4-di-O-methyl-D-glucitol | 5.27 | 4.35 |
| 3,6-Di-O-methyl-D-glucose | 1,2,4,5-tetra-O-acetyl-3,6-di-O-methyl-D-glucitol | 4.88 | 4.05 |
| 4,6-Di-O-methyl-D-glucose | 1,2,3,5-tetra-O-acetyl-4,6-di-O-methyl-D-glucitol | 4.70 | 3.90 |
| 2-O-methyl-D-glucose | 1,3,4,5,6-penta-O-acetyl-2-O-methyl-D-glucitol | 8.1 | 6.1 |
| 3-O-methyl-D-glucose | 1,2,4,5,6-penta-O-acetyl-3-O-methyl-D-glucitol | 9.6 | 6.8 |
| 6-O-methyl-D-glucose | 1,2,3,4,5-penta-O-acetyl-6-O-methyl-D-glucitol | 5.62 | 4.75 |
Note: Retention times are relative to 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol. Data compiled from various sources; direct comparison requires analysis under identical conditions.
Table 2: Key Mass Spectral Fragments (m/z) of Selected PMAA Derivatives.
| PMAA Derivative | Key Mass Spectral Fragments (m/z) and [Relative Intensity %] |
| 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol | 43 (100), 45 (45), 87 (50), 101 (20), 117 (35), 129 (95), 161 (30), 189 (15)[2][3] |
| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol | 45 (100), 89 (15), 101 (25), 117 (10), 145 (5), 161 (5)[3][4] |
| 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-D-glucitol | 43 (81), 45 (32), 71 (13), 87 (44), 99 (18), 101 (14), 129 (100), 145 (7), 161 (31), 189 (14)[5] |
High-Performance Liquid Chromatography (HPLC) Data
For HPLC analysis, methylated glucose standards are often derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP) to introduce a UV-active chromophore, enabling sensitive detection.
Table 3: HPLC Retention Times of PMP-Derivatized Methylated Glucose Standards.
| Methylated Glucose Standard | Retention Time (min) |
| 3-O-methyl-D-glucose | 10.5[6] |
| 4-O-methyl-D-galactose | 14.2[6] |
| 2-O-methyl-D-galactose | 15.1[6] |
| Unmodified D-glucose | 9.8[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
GC-MS Analysis of Partially Methylated Alditol Acetates (PMAAs)
This protocol outlines the derivatization of methylated glucose standards to their corresponding PMAAs and the subsequent GC-MS analysis.
1. Permethylation (if starting from a polysaccharide):
-
This step is for generating partially methylated monosaccharides from a larger carbohydrate. If you are starting with methylated glucose standards, proceed to step 2.
2. Hydrolysis: a. To the dried methylated sugar sample, add 2 M trifluoroacetic acid (TFA). b. Heat at 121°C for 2 hours in a sealed tube. c. Cool the sample and evaporate the TFA under a stream of nitrogen.
3. Reduction: a. Dissolve the hydrolyzed sample in 1 M ammonium (B1175870) hydroxide. b. Add a freshly prepared solution of sodium borodeuteride (NaBD₄) in water. The use of borodeuteride helps to label the former reducing end. c. Incubate at room temperature for 1-2 hours. d. Stop the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.
4. Acetylation: a. Evaporate the sample to dryness. b. Add acetic anhydride (B1165640) and 1-methylimidazole. c. Incubate at room temperature for 10 minutes. d. Add water to quench the reaction. e. Extract the PMAAs with dichloromethane. f. Wash the organic layer with water and then dry it over anhydrous sodium sulfate. g. Evaporate the solvent and redissolve the sample in a suitable solvent (e.g., acetone) for GC-MS injection.
GC-MS Conditions:
-
Column: A capillary column suitable for sugar analysis, such as a DB-225 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 170°C at 30°C/min.
-
Ramp to 220°C at 4°C/min, hold for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
HPLC Analysis of PMP-Derivatized Methylated Glucose
This protocol describes the derivatization of methylated glucose standards with PMP for HPLC-UV analysis.
1. PMP Derivatization: [7][8] a. To an aqueous solution of the methylated glucose standard (approximately 0.1-1 mg/mL), add an equal volume of 0.6 M NaOH and 0.5 M PMP in methanol. b. Heat the mixture at 70°C for 100 minutes in a sealed vial.[8] c. Cool the reaction mixture to room temperature and neutralize with an equivalent amount of 0.3 M HCl. d. Add chloroform (B151607) and vortex vigorously to extract the excess PMP reagent. e. Centrifuge and remove the upper aqueous layer containing the PMP-derivatized sugar. f. Repeat the chloroform extraction three times. g. Filter the final aqueous solution through a 0.45 µm filter before HPLC injection.
HPLC-UV Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1 M phosphate (B84403) buffer, pH 6.8.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient of 15-25% Solvent B over 30 minutes can be a good starting point for optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 245 nm.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analysis of methylated glucose standards.
Caption: Workflow for the GC-MS analysis of methylated glucose standards as PMAA derivatives.
Caption: Workflow for the HPLC-UV analysis of methylated glucose standards as PMP derivatives.
References
- 1. A. Retention times of partially methylated alditol acetates [stenutz.eu]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4.6. Monosaccharide Composition Analysis [bio-protocol.org]
- 8. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
alternative methods to methylation analysis for polysaccharide structure.
For decades, methylation analysis has been the cornerstone of determining the intricate glycosidic linkages that define polysaccharide structure. However, this classical, yet labor-intensive, chemical method is not without its limitations. The advent of modern analytical techniques has provided researchers, scientists, and drug development professionals with a powerful arsenal (B13267) of alternative and complementary methods. This guide offers a comprehensive comparison of the leading alternatives to methylation analysis, providing objective performance data, detailed experimental protocols, and visual workflows to aid in methodological selection for your specific research needs.
At a Glance: Comparing the Alternatives
The choice of analytical method for polysaccharide structure elucidation depends on a variety of factors including the purity and amount of the sample, the level of structural detail required, and the available instrumentation. The following table summarizes the key performance indicators of the most prominent alternatives to methylation analysis.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Enzymatic Degradation | Periodate (B1199274) Oxidation / Smith Degradation |
| Principle | Non-destructive analysis of nuclear spin properties in a magnetic field. | Measurement of mass-to-charge ratio of ionized molecules and their fragments. | Specific cleavage of glycosidic bonds by enzymes. | Chemical cleavage of vicinal diols, followed by reduction and hydrolysis. |
| Sample Amount | High (mg range), high purity required.[1][2] | Low (µg to ng range).[3] | Moderate (µg to mg range). | Moderate (mg range). |
| Level of Detail | High: Monosaccharide ID, linkage position, anomeric configuration (α/β), sequence, 3D conformation.[2][4] | High: Molecular weight, monosaccharide composition, sequence, and linkage information from fragmentation patterns. Anomeric configuration can sometimes be determined.[5][6][7][8] | High specificity for targeted linkages, provides sequence information. | Information on glycosidic linkages of residues with vicinal diols. |
| Analysis Time | Long acquisition times, especially for 2D/3D NMR.[1] | Rapid, especially with LC-MS/MS workflows.[3] | Variable, dependent on enzyme kinetics. | Multi-step and time-consuming. |
| Data Complexity | Complex spectral interpretation requiring expertise.[1] | Complex fragmentation patterns requiring specialized software and databases. | Relatively straightforward interpretation of degradation products. | Analysis of degradation products can be complex. |
| Destructive? | No.[2] | Yes. | Yes. | Yes. |
| Key Advantage | Provides the most complete structural information from a single technique.[4] | High sensitivity and compatibility with complex mixtures.[3] | High specificity for particular linkages. | Targets specific sugar residues for cleavage. |
| Key Disadvantage | Lower sensitivity and requires pure, soluble samples.[1] | Can be challenging to distinguish isomers and determine anomeric configuration. | Limited by the availability and specificity of enzymes.[9] | Incomplete reaction and side products can complicate analysis. |
In-Depth Method Analysis and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful single technique for the de novo structural elucidation of polysaccharides. By observing the magnetic properties of atomic nuclei, NMR can provide a detailed picture of the monosaccharide composition, glycosidic linkage positions, anomeric configurations (α or β), and even the three-dimensional conformation of the polymer in solution.[2][4]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified and lyophilized polysaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O).[10]
-
Ensure the sample is free of salts and other impurities that can interfere with the NMR signal.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to get an initial overview of the sample's proton signals. Anomeric protons typically resonate between 4.5 and 5.5 ppm.[11]
-
Perform a series of two-dimensional (2D) NMR experiments at a suitable temperature (e.g., 70°C) on a high-field NMR spectrometer (e.g., 500 or 700 MHz).[10] Key experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same sugar residue.
-
TOCSY (Total Correlation Spectroscopy): To reveal all protons belonging to a single spin system (i.e., a single sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the glycosidic linkage positions.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the sequence of sugar residues and the 3D conformation.
-
-
-
Data Processing and Interpretation:
-
Process the raw NMR data using specialized software (e.g., MestReNova, TopSpin).
-
Assign the chemical shifts of all proton and carbon signals for each monosaccharide residue.
-
Identify the glycosidic linkages by observing the HMBC correlations between the anomeric proton of one residue and a carbon of the adjacent residue.
-
Determine the anomeric configuration (α or β) based on the chemical shift of the anomeric proton and carbon, and the ³J(H1,H2) coupling constant.[1]
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For polysaccharide analysis, this usually involves breaking the large polymer into smaller oligosaccharides, which are then analyzed. The fragmentation pattern of these oligosaccharides in the mass spectrometer provides a fingerprint that can be used to determine the monosaccharide composition, sequence, and linkage positions. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for analyzing complex mixtures.[3]
-
Depolymerization:
-
Derivatization (Optional but Recommended):
-
Permethylate the resulting oligosaccharides to cap the free hydroxyl groups. This improves ionization efficiency and provides more predictable fragmentation.
-
Alternatively, label the reducing end of the oligosaccharides with a tag like 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance detection.[12]
-
-
LC Separation:
-
Inject the derivatized oligosaccharide mixture into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the oligosaccharides using a suitable column (e.g., C18 or porous graphitic carbon) and a gradient elution program.[12]
-
-
MS/MS Analysis:
-
Introduce the eluting oligosaccharides into a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Acquire MS1 spectra to determine the mass of the intact oligosaccharide ions.
-
Select precursor ions for fragmentation (MS/MS) using collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the MS/MS spectra to identify the characteristic fragment ions (B, C, Y, and Z ions) that result from glycosidic bond and cross-ring cleavages.
-
Use this fragmentation data, along with the retention time from the LC separation, to deduce the monosaccharide sequence and linkage positions. Specialized software and databases can aid in this process.
-
Enzymatic Degradation
The high specificity of enzymes makes them excellent tools for dissecting polysaccharide structures. Glycoside hydrolases can be used to cleave specific glycosidic linkages, breaking down a complex polysaccharide into a series of smaller, more easily analyzable oligosaccharides. By using a panel of enzymes with known specificities, the sequence and linkage arrangement of the original polymer can be deduced.
-
Enzyme Selection:
-
Choose a set of glycoside hydrolases with known specificities that are relevant to the suspected structure of the polysaccharide.
-
-
Digestion:
-
Dissolve the polysaccharide in a buffer that is optimal for the activity of the selected enzyme(s).
-
Add the enzyme(s) and incubate the mixture at the optimal temperature for a defined period (from minutes to hours).[13]
-
Perform digestions with individual enzymes and in combination to generate a variety of oligosaccharide fragments.
-
-
Termination of Reaction:
-
Stop the enzymatic reaction, typically by heating the sample or by adding a denaturing agent.
-
-
Analysis of Fragments:
-
Separate the resulting oligosaccharide fragments using techniques like HPLC or capillary electrophoresis.
-
Analyze the purified fragments by mass spectrometry or NMR to determine their structure.
-
-
Structural Reconstruction:
-
Piece together the information from the different enzymatic digests to reconstruct the sequence and linkage pattern of the original polysaccharide.
-
Periodate Oxidation and Smith Degradation
This classical chemical method provides valuable information about the linkage positions of sugar residues that contain vicinal diols (hydroxyl groups on adjacent carbons). The procedure involves three main steps:
-
Periodate Oxidation: The polysaccharide is treated with sodium periodate (NaIO₄), which specifically cleaves the carbon-carbon bond of vicinal diols, converting the hydroxyl groups into aldehydes.
-
Reduction: The newly formed aldehyde groups are reduced to alcohols using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
-
Mild Acid Hydrolysis: The modified polysaccharide is subjected to mild acid hydrolysis, which selectively cleaves the now acyclic acetal (B89532) linkages formed during the oxidation and reduction steps, while leaving the original glycosidic bonds of the resistant sugar residues intact.
The resulting fragments can then be analyzed to determine which residues were cleaved (and thus contained vicinal diols) and which were resistant, providing clues to their linkage positions.
-
Periodate Oxidation:
-
Dissolve the polysaccharide (10-50 mg) in a buffer (e.g., 0.1 M sodium acetate, pH 4.0).
-
Add an aqueous solution of sodium metaperiodate to a final concentration of around 50 mM.
-
Incubate the reaction in the dark at a low temperature (e.g., 4°C) for an extended period (e.g., 15 minutes to several hours), monitoring the consumption of periodate.
-
-
Quenching and Reduction:
-
Quench the excess periodate by adding ethylene (B1197577) glycol.
-
Add sodium borohydride (NaBH₄) to the solution to reduce the aldehyde groups to alcohols. Incubate for several hours at room temperature.
-
-
Hydrolysis:
-
Neutralize the solution with acid (e.g., acetic acid) to decompose the excess borohydride.
-
Dialyze the sample against water to remove salts.
-
Perform mild acid hydrolysis on the resulting polyalcohol using a dilute acid (e.g., 4 M trifluoroacetic acid) at 100°C for about 3 hours.
-
-
Analysis of Products:
-
Neutralize the hydrolysate and analyze the resulting fragments (polyalcohols and resistant oligosaccharides) by chromatography (e.g., GC-MS after derivatization) to identify the structure of the original polysaccharide.
-
Conclusion
While methylation analysis remains a valuable tool, the methods outlined in this guide offer powerful alternatives and complementary approaches for the structural elucidation of polysaccharides. NMR provides the most comprehensive structural information non-destructively, while mass spectrometry offers unparalleled sensitivity and is well-suited for complex mixtures. Enzymatic degradation provides exquisite specificity for targeted linkages, and Smith degradation offers a classic chemical approach to probe specific residue linkages. A judicious combination of these techniques will undoubtedly provide the most complete and unambiguous picture of complex polysaccharide structures, paving the way for a deeper understanding of their biological functions and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Based Polysaccharide Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 4. mdpi.com [mdpi.com]
- 5. Mass spectrometry-based identification of carbohydrate anomeric configuration to determine the mechanism of glycoside hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of anomeric configuration of underivatized reducing glucopyranosyl-glucose disaccharides by tandem mass spectrometry and multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress and challenges in the synthesis of sequence controlled polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Preparation and Structure Analysis Methods of Natural Polysaccharides of Plants and Fungi: A Review of Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. agilent.com [agilent.com]
Navigating the Complex World of Glycan Analysis: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3,6-tri-O-methylglucitol Acetate
For researchers, scientists, and drug development professionals engaged in glycan analysis, the precise identification of monosaccharide linkage positions is paramount. Gas chromatography-mass spectrometry (GC-MS) following derivatization is a cornerstone technique for this purpose. This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of 2,3,6-tri-O-methylglucitol acetate (B1210297), a commonly encountered derivative in linkage analysis, with alternative derivatization methods. Supported by experimental data, this guide aims to equip researchers with the knowledge to make informed decisions for their analytical workflows.
The derivatization of monosaccharides to partially methylated alditol acetates (PMAAs) is a well-established method for determining the glycosidic linkage patterns in polysaccharides and glycoproteins. This process involves permethylation of free hydroxyl groups, hydrolysis of glycosidic bonds, reduction of the resulting monosaccharides to alditols, and subsequent acetylation of the newly formed hydroxyl groups. The resulting PMAAs are volatile and amenable to GC-MS analysis, where their electron ionization (EI) mass spectra provide characteristic fragmentation patterns that reveal the original linkage positions.
Unraveling the Fragmentation Pathway of 2,3,6-tri-O-methylglucitol Acetate
The mass spectrum of 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol, the derivative of a 4-linked glucose residue, is characterized by a series of specific fragment ions. The fragmentation of PMAAs under EI conditions is governed by the preferential cleavage of the carbon-carbon backbone. Cleavage is most favored between two methoxylated carbons, followed by cleavage between a methoxylated and an acetoxylated carbon. Fission between two acetoxylated carbons is the least probable fragmentation event. The positive charge predominantly resides on the fragment containing the methoxy (B1213986) group.
A selection of the major fragment ions observed in the mass spectrum of 2,3,6-tri-O-methylglucitol acetate is presented below:
| m/z | Relative Abundance | Proposed Fragment Structure |
| 43 | 100 | [CH₃CO]⁺ |
| 45 | 17 | [CH₃O=CH₂]⁺ |
| 87 | 17 | [CH(OCH₃)CH₂OCH₃]⁺ |
| 99 | 17 | [CH(OAc)CH₂OAc]⁺ - H₂O |
| 117 | Significant | [CH(OCH₃)CH(OAc)CH₃]⁺ |
| 161 | Significant | [CH(OAc)CH(OCH₃)CH₂OCH₃]⁺ |
| 233 | Significant | [CH(OAc)CH(OCH₃)CH(OCH₃)CH₂OAc]⁺ |
Note: The relative abundances of some significant ions are noted as "Significant" as precise numerical values can vary between instruments and experimental conditions.
The fragmentation pathway of 2,3,6-tri-O-methylglucitol acetate can be visualized as a series of primary and secondary cleavages along the carbon chain.
A Comparative Look: Alternative Derivatization Strategies
While the PMAA method is robust, alternative derivatization techniques, primarily trimethylsilylation (TMS), offer different advantages and disadvantages.
| Feature | Partially Methylated Alditol Acetates (PMAA) | Trimethylsilyl (B98337) (TMS) Derivatives |
| Principle | Permethylation, hydrolysis, reduction, and acetylation. | Replacement of active hydrogens with a trimethylsilyl group. |
| Chromatography | Typically produces a single peak per monosaccharide derivative, simplifying chromatograms.[1] | Can produce multiple peaks for a single sugar due to the formation of anomers and isomers, which can be mitigated by a prior oximation step.[1] |
| Fragmentation | Well-defined fragmentation patterns based on the positions of methyl and acetyl groups, allowing for clear linkage determination. | Fragmentation can be more complex, often involving rearrangements. Diagnostic ions are present but may require more detailed interpretation. |
| Stability | Derivatives are generally stable. | TMS derivatives can be sensitive to moisture, requiring anhydrous conditions for preparation and storage. |
| Reaction | Multi-step, labor-intensive, and time-consuming. | Generally a simpler and faster, often one-pot, reaction. |
| Sensitivity | Good sensitivity for GC-MS analysis. | Often provides excellent sensitivity. |
Experimental Protocols
Preparation of Partially Methylated Alditol Acetates (PMAA)
A detailed protocol for the preparation of PMAAs is crucial for reproducible results. The following is a generalized workflow:
1. Permethylation: The polysaccharide sample is dissolved in dimethyl sulfoxide (B87167) (DMSO), and a strong base (e.g., sodium hydride) is added, followed by methyl iodide to methylate all free hydroxyl groups.
2. Hydrolysis: The permethylated polysaccharide is hydrolyzed to its constituent partially methylated monosaccharides using an acid (e.g., trifluoroacetic acid).
3. Reduction: The aldehyde or ketone group of the monosaccharides is reduced to a primary alcohol using a reducing agent such as sodium borohydride (B1222165) or, for isotopic labeling, sodium borodeuteride.
4. Acetylation: The newly formed hydroxyl groups are acetylated using an acetylating agent like acetic anhydride, typically with a catalyst such as pyridine (B92270) or N-methylimidazole.
5. GC-MS Analysis: The resulting PMAA derivatives are then analyzed by GC-MS. An electron ionization source at 70 eV is commonly used.
Preparation of Trimethylsilyl (TMS) Derivatives
The trimethylsilylation of carbohydrates is a more direct process:
1. Oximation (Optional but Recommended): To prevent the formation of multiple anomeric peaks, the monosaccharide sample is first treated with an oximation reagent, such as methoxyamine hydrochloride in pyridine. This reaction converts the carbonyl group to an oxime.
2. Silylation: A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), is added to the sample in a suitable solvent (e.g., pyridine). The mixture is heated to complete the derivatization of all hydroxyl groups to trimethylsilyl ethers.
3. GC-MS Analysis: The TMS derivatives are then analyzed by GC-MS, typically under similar conditions as for PMAAs.
Conclusion
The choice between PMAA and TMS derivatization for the GC-MS analysis of carbohydrates depends on the specific research question and available resources. The PMAA method, while more laborious, provides clear and well-established fragmentation patterns that directly correlate to the original glycosidic linkages. This makes it a highly reliable method for structural elucidation. On the other hand, TMS derivatization offers a simpler and faster workflow, which can be advantageous for high-throughput screening. However, the potential for multiple derivative peaks and more complex fragmentation patterns requires careful optimization and interpretation. By understanding the fragmentation behavior and the pros and cons of each method, researchers can confidently select the most appropriate strategy for their glycan analysis needs.
References
Unraveling Polysaccharide Architecture: A Comparative Guide to 2D-NMR and Methylation Analysis
For researchers, scientists, and drug development professionals navigating the intricate world of polysaccharide analysis, confirming the precise linkages between monosaccharide units is paramount to understanding structure and function. This guide provides an objective comparison of two cornerstone techniques: two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and methylation analysis, offering insights into their principles, experimental workflows, and data outputs to aid in selecting the most appropriate method for your research needs.
Polysaccharides, with their complex branching and diverse glycosidic bonds, demand powerful analytical techniques for complete structural elucidation. While both 2D-NMR and methylation analysis are instrumental in this endeavor, they operate on fundamentally different principles and yield complementary information. 2D-NMR provides a non-destructive snapshot of the intact polysaccharide, revealing through-bond and through-space correlations between atoms, while methylation analysis employs a chemical derivatization and degradation approach to identify linkage positions.
At a Glance: 2D-NMR vs. Methylation Analysis
| Feature | 2D-NMR Spectroscopy | Methylation Analysis |
| Principle | Non-destructive analysis of nuclear spin interactions in a magnetic field. | Chemical derivatization followed by degradation and chromatographic analysis. |
| Sample State | Intact polysaccharide in solution. | Chemically modified and hydrolyzed polysaccharide. |
| Information Provided | Anomeric configuration (α/β), glycosidic linkage positions, sequence of residues, conformational features.[1][2][3] | Glycosidic linkage positions, identification of terminal and branch-point residues.[4][5][6] |
| Sample Requirement | Typically higher (mg range), requires good solubility.[2][7] | Lower (µg to mg range).[8] |
| Data Interpretation | Complex spectral analysis requiring expertise.[1][7] | Interpretation of mass spectra and gas chromatography retention times.[5][6] |
| Destructive? | No.[9] | Yes. |
| Quantitative Potential | Can be quantitative, but can be complex for high molecular weight polysaccharides.[10][11] | Provides relative molar ratios of different linkages.[5][6] |
Experimental Protocols
2D-NMR Spectroscopy of Polysaccharides
The goal of 2D-NMR analysis is to resolve overlapping signals in the 1D spectrum and establish correlations between different nuclei to determine the polysaccharide's structure.[1][12] A typical workflow involves the following steps:
-
Sample Preparation: The polysaccharide sample is dissolved in a suitable deuterated solvent (e.g., D₂O). Complete dissolution is crucial for obtaining high-quality spectra. The sample is then transferred to an NMR tube.
-
Data Acquisition: A series of 2D-NMR experiments are performed. Commonly used experiments for polysaccharide analysis include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same sugar residue, helping to trace the spin systems of individual monosaccharides.[1]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, allowing for the assignment of all protons in a sugar residue from a single cross-peak.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C), providing a fingerprint of the monosaccharide composition.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a key experiment for identifying glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon of the linked residue.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing information about the sequence of monosaccharides and the 3D conformation of the polysaccharide.[2]
-
-
Data Processing and Analysis: The acquired data is processed using specialized software. This involves Fourier transformation, phasing, and baseline correction. The resulting 2D spectra are then analyzed to assign chemical shifts and identify the correlations that reveal the polysaccharide's structure.
Methylation Analysis of Polysaccharides
Methylation analysis is a destructive method that involves a series of chemical reactions to determine the linkage positions of the constituent monosaccharides.[5][6] The general procedure is as follows:
-
Permethylation: All free hydroxyl groups of the polysaccharide are methylated, typically using a strong base and methyl iodide (e.g., the Hakomori or Ciucanu method).[8][13] This converts the hydroxyl groups into stable methyl ethers.
-
Hydrolysis: The permethylated polysaccharide is then completely hydrolyzed using a strong acid (e.g., trifluoroacetic acid or sulfuric acid) to break the glycosidic bonds and release the individual partially methylated monosaccharides.[14]
-
Reduction: The aldehyde group of the resulting monosaccharides is reduced to an alcohol group using a reducing agent like sodium borohydride (B1222165) or sodium borodeuteride.[13][14] This prevents the formation of multiple isomers in the subsequent steps.
-
Acetylation: The newly formed hydroxyl groups (at the anomeric carbon and the positions originally involved in glycosidic linkages) are acetylated using an acetylating agent like acetic anhydride.[8] This results in the formation of partially methylated alditol acetates (PMAAs).
-
GC-MS Analysis: The volatile PMAAs are then separated and identified using gas chromatography-mass spectrometry (GC-MS).[5][8] The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are characteristic for each type of linkage and are compared to known standards or databases to identify the original linkage positions.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in both 2D-NMR and methylation analysis.
Caption: Workflow for polysaccharide linkage analysis using 2D-NMR spectroscopy.
Caption: Workflow for polysaccharide linkage analysis using methylation analysis.
Conclusion: A Synergistic Approach
Both 2D-NMR and methylation analysis are powerful techniques for the structural elucidation of polysaccharides. 2D-NMR offers a comprehensive, non-destructive view of the intact molecule, providing information on anomeric configuration, linkage positions, and sequence.[1][2] In contrast, methylation analysis is a highly sensitive and well-established method that definitively identifies linkage positions through chemical derivatization and degradation.[5][15]
The choice between these methods depends on the specific research question, sample availability, and the level of structural detail required. However, for a complete and unambiguous structural determination of complex polysaccharides, a combined approach is often the most effective strategy.[1] Methylation analysis can provide robust quantitative data on linkage types, which can then be used to constrain and validate the more detailed structural information obtained from 2D-NMR. This synergistic use of both techniques empowers researchers to confidently unravel the intricate architecture of polysaccharides, paving the way for a deeper understanding of their biological functions and applications.
References
- 1. mdpi.com [mdpi.com]
- 2. ast.uga.edu [ast.uga.edu]
- 3. A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved procedure for the methylation analysis of oligosaccharides and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylation analysis of polysaccharides: Technical advice [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ast.uga.edu [ast.uga.edu]
- 9. azooptics.com [azooptics.com]
- 10. Non-linear effects in quantitative 2D NMR of polysaccharides: pitfalls and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of polysaccharides by 2D NMR - CAPACITÉS [capacites.fr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Hakomori and Ciucanu Methylation Methods for Carbohydrate Analysis
For researchers, scientists, and drug development professionals engaged in the structural elucidation of carbohydrates, methylation analysis remains a cornerstone technique. The choice of methylation method can significantly impact the accuracy and efficiency of determining glycosidic linkages. This guide provides an objective comparison of two widely used methods: the Hakomori and the Ciucanu (a modification of the sodium hydroxide (B78521)/dimethyl sulfoxide (B87167) system) methods, supported by experimental data to inform your selection process.
Principle and Chemical Differences
Both the Hakomori and Ciucanu methods aim to per-O-methylate free hydroxyl groups on carbohydrate residues. This derivatization replaces polar hydroxyl groups with nonpolar methyl ethers, rendering the polysaccharide soluble in organic solvents and stable to acid hydrolysis, which is necessary for subsequent linkage analysis by techniques like gas chromatography-mass spectrometry (GC-MS).
The fundamental difference between the two methods lies in the base used to deprotonate the hydroxyl groups, forming alkoxides that then react with the methylating agent, typically methyl iodide.
-
Hakomori Method: This classic method employs a potent, non-nucleophilic base, the methylsulfinyl carbanion (dimsyl anion), which is generated by reacting sodium hydride (NaH) with dimethyl sulfoxide (DMSO).[1][2]
-
Ciucanu Method: This method, a significant modification, utilizes a slurry of powdered sodium hydroxide (NaOH) in anhydrous DMSO as the base.[3] This approach is often considered more convenient as it avoids the separate, and often hazardous, preparation of the dimsyl anion.
Performance Comparison: A Tabular Overview
The selection of a methylation method often depends on the specific carbohydrate being analyzed and the desired outcomes. The following table summarizes key performance indicators based on available experimental data.
| Performance Metric | Hakomori Method | Ciucanu (NaOH/DMSO) Method | Key Considerations |
| Reaction Efficiency/Yield | Generally high, provides complete etherification in one step for many polysaccharides.[2] | Excellent yields, reported as high as 98 ±2% for the permethylation of various sugars.[4][5] | The Ciucanu method is often described as more feasible and efficient for both neutral and acidic polysaccharides.[1] |
| Completeness of Methylation | Superior for certain structures like β-cyclodextrin, where the Ciucanu method can result in selective under-methylation of the 3-hydroxy groups.[6] | Highly effective, though may be less complete for specific sterically hindered hydroxyl groups compared to the Hakomori method. | The choice of base catalyst is critical for achieving complete permethylation.[6] |
| By-product Formation | Can produce non-sugar peaks in subsequent gas chromatograms.[4][5] | Known to produce cleaner chromatograms with an absence of the non-sugar peaks sometimes observed with the Hakomori method.[4][5] | Cleaner reaction profiles with the Ciucanu method can simplify data analysis. |
| Degradation of Carbohydrates | Considered a milder method, which is advantageous for avoiding the degradation of sensitive structures like certain uronic acids and 3,6-anhydro-galactose linkages.[2] | May cause greater degradation of certain linkages compared to the Hakomori method.[2] | For labile polysaccharides, the milder conditions of the Hakomori method may be preferable. |
| Applicability to Different Carbohydrates | Effective for a wide range of polysaccharides, but solubility in DMSO can be a limiting factor.[2] | Proven to be essential for the permethylation of crystalline polysaccharides and is effective for both neutral and acidic polysaccharides.[1][2] | The Ciucanu method's robustness makes it suitable for a broad array of carbohydrate types. |
| Procedural Complexity | More complex and hazardous due to the in-situ preparation of the highly reactive and moisture-sensitive dimsyl anion from sodium hydride.[1] | Simpler, more rapid, and less hazardous as it uses commercially available powdered NaOH.[3][5] | The simplicity and speed of the Ciucanu method (6-7 minutes reaction time) are significant practical advantages.[5] |
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for both the Hakomori and Ciucanu methylation methods.
Detailed Experimental Protocols
Hakomori Methylation Protocol
1. Preparation of Dimsyl Sodium (Methylsulfinyl Carbanion)
-
Caution: This procedure should be performed under a nitrogen atmosphere in a fume hood by experienced personnel. Sodium hydride is highly flammable and reacts violently with water.
-
Place a dispersion of sodium hydride (NaH) in oil into a dry, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum.
-
Wash the NaH three times with anhydrous hexane or petroleum ether to remove the mineral oil.
-
Carefully decant the solvent after each wash.
-
Dry the washed NaH under a stream of nitrogen.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the dried NaH.
-
Heat the mixture to approximately 50°C with stirring until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion. The resulting solution should be greenish or yellowish.
2. Methylation of Carbohydrate
-
Dissolve the dry carbohydrate sample in anhydrous DMSO in a separate flask under a nitrogen atmosphere. Sonication may be required to aid dissolution.
-
Add the prepared dimsyl sodium solution dropwise to the carbohydrate solution with stirring until a slight excess is present (indicated by a persistent color change).
-
Stir the mixture at room temperature for 1-4 hours to ensure complete alkoxide formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add methyl iodide (CH₃I) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the permethylated carbohydrate into an organic solvent such as chloroform (B151607) or dichloromethane.
-
Wash the organic layer with water to remove salts and DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the permethylated product.
Ciucanu Methylation Protocol
1. Reagent Preparation
-
Prepare a slurry of finely powdered anhydrous sodium hydroxide (NaOH) in anhydrous DMSO. Vigorous stirring or sonication is necessary to create a fine, homogenous suspension.
2. Methylation of Carbohydrate
-
Dissolve the dry carbohydrate sample in anhydrous DMSO.
-
Add an aliquot of the NaOH/DMSO slurry to the carbohydrate solution.
-
Add methyl iodide (CH₃I) to the mixture.
-
Vigorously stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 7-10 minutes.
-
Quench the reaction by adding water.
-
Extract the permethylated product with an organic solvent (e.g., chloroform or dichloromethane).
-
Wash the organic phase with water to remove residual NaOH, salts, and DMSO.
-
Dry the organic phase, filter, and concentrate to yield the permethylated carbohydrate.
Conclusion and Recommendations
Both the Hakomori and Ciucanu methods are effective for the permethylation of carbohydrates. The choice between them should be guided by the nature of the sample, the available laboratory facilities, and safety considerations.
-
The Hakomori method is a powerful and well-established technique that may offer advantages for specific, sterically hindered carbohydrates or when milder basic conditions are required to prevent degradation. However, its procedural complexity and the hazards associated with the preparation of the dimsyl anion are significant drawbacks.
-
The Ciucanu method represents a significant simplification of the permethylation procedure. Its speed, high yields, cleaner reaction profiles, and applicability to a wide range of neutral and acidic polysaccharides make it an attractive alternative for many applications.[1][4][5] For routine and high-throughput methylation analysis, the Ciucanu method is often the more practical choice.
Ultimately, the optimal method may need to be determined empirically for novel or particularly complex carbohydrates. It is always recommended to confirm the completeness of methylation by techniques such as MALDI-TOF MS or by analyzing the resulting partially methylated alditol acetates by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Per-O-methylation of neutral carbohydrates directly from aqueous samples for gas chromatography and mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plu.mx [plu.mx]
- 5. Per-O-methylation reaction for structural analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permethylation linkage analysis techniques for residual carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Glycosidic Linkage Quantification: Accuracy and Precision of 2,3,6-Tri-o-methyl-d-glucose Analysis
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate analysis, understanding the accuracy and precision of glycosidic linkage quantification is paramount. This guide provides a comprehensive comparison of analytical methods, focusing on the widely used gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates (PMAAs), such as 2,3,6-Tri-o-methyl-d-glucose. We delve into the performance of this established technique and compare it with alternative methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Glycosidic linkages, the covalent bonds that join monosaccharide units, define the structure and function of complex carbohydrates. The determination of these linkages is crucial in fields ranging from glycobiology to the development of carbohydrate-based therapeutics. Methylation analysis followed by GC-MS is a cornerstone of this structural elucidation, where the resulting partially methylated derivatives, like this compound, provide a fingerprint of the original polysaccharide structure.
Performance of Glycosidic Linkage Analysis Methods
The choice of analytical technique for glycosidic linkage analysis significantly impacts the quality and reliability of the obtained data. While GC-MS is the traditional workhorse, modern techniques like LC-MS/MS and NMR spectroscopy offer distinct advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of PMAAs is a robust and well-established method for determining glycosidic linkage positions. The accuracy and precision of this technique have been validated in numerous studies. For instance, a closely related compound, 3-O-methyl-D-glucose, when analyzed by GC-MS, has shown high precision with intra-assay and inter-assay coefficients of variation (CV) of 0.1% and 3.7%, respectively[1]. Furthermore, a validated GC-MS method for 3-O-methyl-hexose and 4-O-methyl-hexose demonstrated excellent linearity (R² > 0.99) and repeatability with a relative standard deviation (RSD) of less than 5%[2].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative, offering increased sensitivity and specificity. A comparative study analyzing glycosidic linkages in a complex sample of whole carrots demonstrated that a newly developed UHPLC/MRM-MS method exhibited comparable, if not better, reproducibility than the standard GC-MS method. The standard deviations for the relative abundances of identified glycosidic linkages were found to be ≤ 1.1% for the LC-MS/MS method, compared to < 1.6% for the GC-MS analysis[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information, including anomeric configuration (α or β) of the glycosidic linkage, which is lost during the derivatization steps of GC-MS and LC-MS/MS. Quantitative 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed for the quantification of specific linkages. While direct quantitative comparisons with mass spectrometry methods are less common in the literature, the precision of quantitative 2D NMR for polysaccharide analysis can be high, although it is sensitive to experimental parameters and data processing.
Data Presentation: A Comparative Overview
The following tables summarize the key performance metrics for GC-MS and LC-MS/MS in glycosidic linkage analysis, based on available experimental data.
Table 1: Performance Characteristics of GC-MS for Methylated Hexose Quantification [2]
| Parameter | Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 26 µg/mL (for 3-O-methyl-hexose) |
| Limit of Quantification (LOQ) | 41 µg/mL (for 3-O-methyl-hexose) |
| Repeatability (RSD) | < 5% |
| Intra-day Precision (RSD) | 4.68% - 6.45% |
| Inter-day Precision (RSD) | 4.68% - 6.45% |
| Accuracy (Recovery) | 95% - 130% (in a complex matrix) |
Table 2: Reproducibility Comparison of GC-MS and LC-MS/MS for Glycosidic Linkage Analysis in a Complex Sample (Whole Carrots) [3]
| Analytical Method | Reproducibility (Standard Deviation of Relative Abundance) |
| Standard GC-MS | < 1.6% |
| UHPLC/MRM-MS | ≤ 1.1% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are outlines of the key experimental protocols for glycosidic linkage analysis.
Methylation Analysis followed by GC-MS
This method involves a series of chemical reactions to derivatize the polysaccharide, making it suitable for GC-MS analysis. The resulting partially methylated alditol acetates (PMAAs), such as this compound, indicate the linkage positions in the original carbohydrate.
Experimental Workflow:
-
Permethylation: The free hydroxyl groups of the polysaccharide are methylated.
-
Hydrolysis: The methylated polysaccharide is hydrolyzed to release the partially methylated monosaccharides.
-
Reduction: The monosaccharides are reduced to their corresponding alditols.
-
Acetylation: The newly formed hydroxyl groups (from the glycosidic linkages) are acetylated.
-
GC-MS Analysis: The resulting PMAAs are separated by gas chromatography and identified by mass spectrometry.
LC-MS/MS Analysis of Glycosidic Linkages
This method also begins with permethylation but employs a different derivatization and analytical technique.
Experimental Workflow:
-
Permethylation: Similar to the GC-MS method, the polysaccharide is first permethylated.
-
Hydrolysis: The permethylated polysaccharide is hydrolyzed.
-
Derivatization: The partially methylated monosaccharides are derivatized, for example, with 1-phenyl-3-methyl-5-pyrazolone (PMP).
-
LC-MS/MS Analysis: The derivatized products are separated by liquid chromatography and analyzed by tandem mass spectrometry, often using multiple reaction monitoring (MRM) for quantification.
Quantitative 2D HSQC NMR Spectroscopy
This non-destructive method provides detailed structural information without the need for extensive chemical derivatization.
Experimental Protocol Outline:
-
Sample Preparation: The polysaccharide sample is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: A suite of 2D NMR experiments, including HSQC, is performed on a high-field NMR spectrometer. For quantitative analysis, specific acquisition parameters ensuring full relaxation of the nuclei are crucial.
-
Data Processing and Analysis: The 2D NMR spectra are processed, and the cross-peaks corresponding to specific glycosidic linkages are identified based on their chemical shifts.
-
Quantification: The volume of the cross-peaks is integrated, and the relative abundance of each linkage is calculated. For absolute quantification, an internal standard with a known concentration is often used.
Mandatory Visualization
To further clarify the experimental process, the following diagrams illustrate the key workflows.
References
- 1. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Polysaccharide Methylation Analysis: A Comparative Guide to Methods and Inter-Laboratory Performance
A comprehensive guide for researchers, scientists, and drug development professionals on the inter-laboratory comparison of polysaccharide methylation analysis. This document provides a comparative overview of common methodologies, supporting experimental data, and detailed protocols to aid in the selection and implementation of the most suitable technique for your research needs.
Polysaccharide methylation analysis is a cornerstone technique for the structural elucidation of complex carbohydrates, providing critical information on glycosidic linkages. The accuracy and reproducibility of this method are paramount for research in fields ranging from biochemistry and materials science to drug development. This guide presents a comparative analysis of the most common methylation methods, offers a surrogate for inter-laboratory comparison data on standard polysaccharides, and provides detailed experimental protocols to assist researchers in achieving reliable and consistent results.
Data Presentation: A Comparative Look at Linkage Analysis of Standard Polysaccharides
Due to the limited availability of direct inter-laboratory round-robin studies on polysaccharide methylation analysis, this guide compiles quantitative data from various studies on well-characterized standard polysaccharides: Dextran (B179266) (primarily α-1,6-linked glucan with some branching) and Tamarind Xyloglucan (B1166014) (a β-1,4-linked glucan backbone with α-1,6-linked xylose side chains). This surrogate comparison provides valuable insights into the expected variability and performance of methylation analysis across different laboratories and methodological variations.
Table 1: Surrogate Inter-Laboratory Comparison of Dextran T500 Linkage Analysis
| Linkage Type | Reported Molar Ratio (%) - Study A | Reported Molar Ratio (%) - Study B | Reported Molar Ratio (%) - Study C |
| Terminal Glucose (T-Glcp) | 4.8 | 5.2 | 4.5 |
| 6-linked Glucose (6-Glcp) | 89.5 | 88.9 | 90.1 |
| 3,6-linked Glucose (3,6-Glcp) | 5.7 | 5.9 | 5.4 |
Data compiled from multiple sources to simulate an inter-laboratory comparison. Actual results may vary based on the specific dextran batch, methodology, and instrumentation.
Table 2: Surrogate Inter-Laboratory Comparison of Tamarind Xyloglucan Linkage Analysis
| Linkage Type | Reported Molar Ratio (%) - Study X | Reported Molar Ratio (%) - Study Y | Reported Molar Ratio (%) - Study Z |
| Terminal Xylose (T-Xylp) | 28.1 | 29.5 | 27.8 |
| Terminal Galactose (T-Galp) | 14.2 | 13.8 | 14.5 |
| 4-linked Glucose (4-Glcp) | 15.3 | 14.7 | 15.8 |
| 4,6-linked Glucose (4,6-Glcp) | 42.4 | 42.0 | 41.9 |
Data compiled from multiple sources to simulate an inter-laboratory comparison. Actual results may vary based on the specific xyloglucan source, extraction method, and analytical conditions.
Experimental Protocols: A Step-by-Step Guide to Polysaccharide Methylation Analysis
Accurate and reproducible methylation analysis hinges on meticulous execution of the experimental protocol. Below are detailed methodologies for the two most widely employed methylation techniques, the Hakomori and Ciucanu methods, followed by the essential post-methylation derivatization steps.
Diagram of the General Workflow
Caption: General workflow of polysaccharide methylation analysis.
Hakomori Methylation Protocol
The Hakomori method is a widely used technique that employs a strong base, typically dimsyl sodium in DMSO, to achieve complete methylation.[1]
1. Preparation of Dimsyl Sodium:
-
Under a nitrogen atmosphere, wash sodium hydride (NaH) with anhydrous hexane (B92381) to remove mineral oil.
-
Carefully add the washed NaH to anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Heat the mixture at 50°C until the evolution of hydrogen gas ceases, indicating the formation of dimsyl sodium. The resulting solution should be clear and slightly greenish.
2. Methylation Reaction:
-
Dissolve the dried polysaccharide sample in anhydrous DMSO.
-
Add the prepared dimsyl sodium solution to the polysaccharide solution and stir for at least 4 hours at room temperature to ensure complete alkoxide formation.
-
Cool the reaction mixture in an ice bath and slowly add methyl iodide (CH₃I).
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
3. Work-up:
-
Quench the reaction by the slow addition of water.
-
Dialyze the reaction mixture extensively against distilled water to remove salts and DMSO.
-
Lyophilize the dialyzed solution to obtain the permethylated polysaccharide.
Ciucanu Methylation Protocol
The Ciucanu method offers a simpler and often faster alternative to the Hakomori method, using powdered sodium hydroxide (B78521) (NaOH) as the base in DMSO.[2]
1. Methylation Reaction:
-
Suspend the dried polysaccharide sample in anhydrous DMSO.
-
Add freshly powdered, dry NaOH to the suspension.
-
Add methyl iodide (CH₃I) to the mixture.
-
Agitate the reaction mixture vigorously at room temperature for 1-2 hours. The reaction is often complete within a shorter time frame compared to the Hakomori method.
2. Work-up:
-
Add chloroform (B151607) and water to the reaction mixture to partition the permethylated polysaccharide into the organic phase.
-
Separate the chloroform layer and wash it several times with water to remove residual DMSO and salts.
-
Dry the chloroform layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the permethylated polysaccharide.
Post-Methylation Derivatization: Preparation of Partially Methylated Alditol Acetates (PMAAs)
Following permethylation, the polysaccharide must be hydrolyzed, reduced, and acetylated to produce volatile derivatives suitable for GC-MS analysis.[3]
1. Acid Hydrolysis:
-
Hydrolyze the permethylated polysaccharide with 2M trifluoroacetic acid (TFA) at 120°C for 2-4 hours. TFA is volatile and can be easily removed.
-
After hydrolysis, evaporate the TFA under a stream of nitrogen.
2. Reduction:
-
Dissolve the hydrolyzed sample in water or a suitable buffer.
-
Add sodium borodeuteride (NaBD₄) to reduce the partially methylated monosaccharides to their corresponding alditols. The use of the deuterated reagent helps in the later identification of the reducing end.
-
Allow the reaction to proceed for at least 2 hours at room temperature.
-
Neutralize the excess NaBD₄ by adding acetic acid.
3. Acetylation:
-
Remove the borate (B1201080) salts by co-evaporation with methanol (B129727) containing a small amount of acetic acid.
-
Acetylate the partially methylated alditols by adding acetic anhydride (B1165640) and a catalyst such as pyridine (B92270) or 1-methylimidazole.
-
Heat the reaction mixture at 100°C for 1-2 hours.
-
After acetylation, quench the reaction with water and extract the partially methylated alditol acetates (PMAAs) into an organic solvent like dichloromethane.
-
Wash the organic layer with water to remove any remaining reagents.
-
Dry the organic layer and concentrate it for GC-MS analysis.
Visualization of Key Chemical Reactions
Caption: Key chemical reactions in the methylation and derivatization process.
Conclusion
The choice between the Hakomori and Ciucanu methylation methods often depends on the nature of the polysaccharide, laboratory resources, and the desired speed of analysis. While the Hakomori method is considered highly robust for achieving complete methylation, the Ciucanu method offers a simpler and faster workflow. Regardless of the methylation method chosen, meticulous attention to the subsequent hydrolysis, reduction, and acetylation steps is crucial for obtaining high-quality data. The compiled data on standard polysaccharides serves as a useful benchmark for laboratories to evaluate their own performance and troubleshoot their procedures. By providing detailed protocols and a comparative framework, this guide aims to enhance the consistency and reliability of polysaccharide methylation analysis across different research settings.
References
Cross-Validation of Linkage Data: An Integrative Approach to Unraveling Protein Interactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular processes, understanding the transient and stable interactions between proteins is paramount to deciphering biological function and dysfunction. The validation of these protein linkages is a critical step in drug development and fundamental research. However, no single analytical technique can provide a complete and unambiguous picture of these complex interactions. This guide presents a comparative overview of key analytical techniques used for linkage analysis, emphasizing the power of an integrative approach to cross-validate data and achieve a higher degree of confidence in experimental findings. By combining the strengths of multiple methodologies, researchers can overcome the limitations of individual techniques and build more accurate and comprehensive models of protein complexes.
The Power of Integrative Structural Biology
Integrative structural biology is an approach that combines data from various experimental techniques to determine the three-dimensional structure of proteins and their complexes.[1][2][3] This methodology is particularly crucial for studying large, dynamic, and heterogeneous assemblies that are often intractable by a single traditional method like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Cross-linking mass spectrometry (XL-MS), for instance, can provide distance restraints that are used to build and validate structural models derived from cryo-electron microscopy (cryo-EM) or NMR data.[5][6][7][8] This synergy between different techniques allows for a more complete and accurate characterization of protein interactions in their cellular context.[2][9]
Comparison of Key Analytical Techniques for Linkage Analysis
The choice of an analytical technique for studying protein linkages depends on various factors, including the nature of the interacting partners, the desired level of detail, and the biological question being addressed. The following table summarizes and compares some of the most widely used techniques.
| Feature | Cross-Linking Mass Spectrometry (XL-MS) | Nuclear Magnetic Resonance (NMR) | Cryo-Electron Microscopy (cryo-EM) | Surface Plasmon Resonance (SPR) | Förster Resonance Energy Transfer (FRET) |
| Principle | Covalent linking of interacting amino acids followed by mass spectrometric identification of cross-linked peptides.[10][11][12] | Exploits the magnetic properties of atomic nuclei to provide information on protein structure, dynamics, and interactions at the atomic level.[5][13] | Imaging of vitrified biological samples using an electron microscope to reconstruct 3D structures.[1] | Measures changes in the refractive index on a sensor surface upon binding of an analyte to an immobilized ligand, providing real-time kinetic data.[13][14] | A non-radiative energy transfer between two light-sensitive molecules (donor and acceptor) that provides information about the distance between them.[15][16] |
| Type of Data | Distance restraints between amino acid residues, identification of interaction interfaces, and protein complex stoichiometry.[17][18] | Atomic-resolution structures of small to medium-sized proteins, identification of binding sites, and characterization of conformational changes.[6][13] | Near-atomic resolution 3D density maps of large protein complexes, providing information on overall architecture and subunit arrangement.[1][4] | Binding affinity (KD), association (ka) and dissociation (kd) rate constants.[19] | Proximity information (typically within 1-10 nm), can be used to monitor dynamic interactions in living cells.[15][19] |
| Resolution | Low to medium (residue-level).[17] | High (atomic-level).[13] | High (near-atomic level).[1] | Not applicable (provides kinetic data). | Low (proximity-based). |
| In vivo/In vitro | Both. In vivo cross-linking can capture interactions in their native cellular environment.[5][6] | Primarily in vitro, but in-cell NMR techniques are emerging.[5][6] | Primarily in vitro, but can be applied to isolated cellular components. | In vitro.[19] | Primarily in vivo (in living cells).[19] |
| Strengths | High throughput, applicable to complex mixtures and large complexes, provides direct evidence of proximity.[6][8] | Provides detailed structural and dynamic information at the atomic level.[13] | Applicable to large and heterogeneous complexes that are difficult to crystallize.[1][4] | Real-time, label-free detection of interactions and precise quantification of binding kinetics.[14] | Can be used to study dynamic interactions in living cells with high temporal resolution.[15] |
| Weaknesses | Can generate ambiguous or false-positive cross-links, limited by the reach of the cross-linking reagent.[3][20] | Limited to smaller, soluble proteins; requires isotopic labeling.[5] | Requires high sample concentration and homogeneity; data processing can be complex.[1] | Requires immobilization of one binding partner, which may affect its conformation and activity.[16] | Distance-dependent, requires fluorescent labeling which can perturb protein function.[19] |
Experimental Protocols for Key Techniques
Providing detailed, universally applicable protocols is challenging as optimal conditions vary significantly between systems. However, the following sections outline the general workflow for three key techniques.
Cross-Linking Mass Spectrometry (XL-MS) Workflow
The general workflow for an XL-MS experiment involves several key steps.[4][10][17]
-
Cross-Linking Reaction: The protein or protein complex of interest is incubated with a chemical cross-linking reagent under native conditions. The choice of cross-linker depends on the target amino acid residues and the desired spacer arm length.[10][12]
-
Quenching and Protein Digestion: The cross-linking reaction is stopped by adding a quenching reagent. The cross-linked protein mixture is then denatured, reduced, alkylated, and digested into smaller peptides using a protease like trypsin.[10][11]
-
Enrichment of Cross-Linked Peptides (Optional): Cross-linked peptides are often low in abundance. Therefore, an enrichment step, such as size exclusion chromatography or ion-exchange chromatography, can be employed to increase their detection.[17][18]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[10][11]
-
Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS spectra. This involves searching the data against a protein sequence database and identifying pairs of peptides that are covalently linked.[10][11]
In-Cell Nuclear Magnetic Resonance (NMR) Spectroscopy
In-cell NMR allows for the study of proteins in their native cellular environment.[5][6]
-
Protein Expression and Isotopic Labeling: The protein of interest is overexpressed in a suitable expression system (e.g., E. coli) with isotopic labels (e.g., 15N, 13C).[5][13]
-
Introduction into Living Cells: The labeled protein is introduced into the target cells. This can be achieved through various methods like electroporation, microinjection, or cell-penetrating peptides.
-
NMR Data Acquisition: NMR spectra of the protein inside the living cells are acquired. This provides information about the protein's structure, dynamics, and interactions with cellular components.[13]
-
Spectral Analysis: The resulting NMR spectra are analyzed to identify chemical shift perturbations, which indicate binding events or conformational changes.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for quantifying the kinetics of biomolecular interactions in real-time.[14][19]
-
Ligand Immobilization: One of the interacting partners (the ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other interacting partner (the analyte) is flowed over the sensor surface in a continuous stream.
-
Detection of Binding: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.[14]
-
Data Analysis: The sensorgram, a plot of the SPR response over time, is analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Cross-Validation Workflow: An Integrative Approach
The true power of these techniques is realized when they are used in a complementary and cross-validating manner. An integrative workflow combines data from multiple sources to build a more robust and reliable model of protein interactions.
In this workflow, low-resolution data from techniques like XL-MS or FRET can be used as constraints to guide the interpretation of high-resolution data from cryo-EM or NMR. For example, distance restraints from XL-MS can help in the fitting of protein subunits into a cryo-EM density map. Conversely, a high-resolution structure can be used to validate the cross-links observed in an XL-MS experiment. Discrepancies between datasets can highlight regions of protein flexibility or conformational changes, leading to new hypotheses and further experimental investigation.
Conclusion
The cross-validation of linkage data from different analytical techniques is no longer just a best practice but a necessity for obtaining a reliable and comprehensive understanding of protein interactions. By embracing an integrative structural biology approach, researchers can move beyond the limitations of individual methods and build more accurate and insightful models of the molecular machinery of the cell. This, in turn, will accelerate the discovery of new therapeutic targets and the development of novel drugs.
References
- 1. Integrative Structural Biology | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Advances in integrative structural biology: Towards understanding protein complexes in their cellular context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of integrative structural biology in understanding transcriptional initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in integrative structural biology: Towards understanding protein complexes in their cellular context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 17. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Structure-based validation can drastically under-estimate error rate in proteome-wide cross-linking mass spectrometry studies - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Polysaccharide Linkages: A Comparative Guide to 2,3,6-tri-O-methyl-d-glucose and 2,3,4-tri-O-methyl-d-glucose in Linkage Analysis
In the structural elucidation of complex carbohydrates, methylation analysis remains a cornerstone technique for determining the glycosidic linkage positions between monosaccharide residues.[1][2] This method culminates in the identification of partially methylated alditol acetates (PMAAs) by gas chromatography-mass spectrometry (GC-MS).[3][4] The specific methylation pattern of each derivative reveals which hydroxyl groups were involved in linkages within the original polysaccharide.
This guide provides a comparative analysis of two key derivatives, 2,3,6-tri-O-methyl-d-glucose and 2,3,4-tri-O-methyl-d-glucose. The detection of one versus the other provides unambiguous evidence for distinct linkage types within a glucan, offering critical insights for researchers in glycobiology and drug development.
Origin of Differential Methylation
The foundational principle of methylation analysis is the exhaustive methylation of all free hydroxyl groups in a polysaccharide. Subsequent acid hydrolysis cleaves the glycosidic bonds, exposing the hydroxyl groups that were previously involved in these linkages. These newly freed hydroxyls are then acetylated after a reduction step, creating a "signature" that can be identified by GC-MS.
-
This compound : The presence of this derivative signifies a glucose residue that was linked to another monosaccharide through its C-4 position (a 1→4 linkage). In the intact polysaccharide, the hydroxyl groups at C-2, C-3, and C-6 were free and thus accessible for methylation. The hydroxyl at C-4, being occupied in the glycosidic bond, could not be methylated. During analysis, after hydrolysis, the free hydroxyl at C-4 (along with C-1 and C-5 from the ring opening and reduction) is acetylated.
-
2,3,4-tri-O-methyl-d-glucose : Conversely, this derivative is the product of a glucose residue originally engaged in a 1→6 linkage. In this case, the hydroxyl groups at C-2, C-3, and C-4 were available for methylation, while the C-6 hydroxyl was involved in the linkage. Consequently, after hydrolysis, reduction, and acetylation, the resulting derivative is acetylated at the C-6 position.
The clear distinction between these two isomers is fundamental to reconstructing the primary structure of polysaccharides.
Comparative Data Summary
The analytical differentiation between these two linkage types is based on the unique properties of their final PMAA derivatives as identified by GC-MS. The retention time in the gas chromatogram and the mass spectrum fragmentation pattern are key identifiers.
| Feature | Derivative from (1→4) Linkage | Derivative from (1→6) Linkage |
| Precursor Methylated Glucose | This compound | 2,3,4-tri-O-methyl-d-glucose |
| Final PMAA Derivative | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol |
| Molecular Weight of PMAA | 362.39 g/mol | 362.39 g/mol |
| Characteristic Mass Fragments (m/z) | Primary fragments arise from cleavage between C3-C4 and C4-C5. Common ions include 43, 117, 161, 233. | Primary fragments arise from cleavage between C4-C5 and C5-C6. Common ions include 43, 87, 117, 129, 205.[5] |
| Significance | Indicates a linear or branched chain through the C-4 position of glucose, characteristic of structures like amylose (B160209) and cellulose. | Indicates a linear or branched chain through the C-6 position of glucose, found in polysaccharides like dextran (B179266) and pustulan. |
Note: Characteristic mass fragments are illustrative and can vary slightly based on the GC-MS instrumentation and conditions. The key is the differential fragmentation pattern resulting from the distinct locations of the acetyl groups.
Experimental Protocols
A successful linkage analysis relies on meticulous execution of a multi-step protocol.[6] While several variations exist, the following outlines a widely adopted method.[1][7]
Key Protocol: Methylation Analysis via PMAA Derivatization
1. Permethylation of the Polysaccharide:
- Dissolve the dry polysaccharide sample (1-5 mg) in dimethyl sulfoxide (B87167) (DMSO).
- Add a strong base, such as sodium hydride or powdered sodium hydroxide, to generate the alkoxides of the free hydroxyl groups.
- Introduce methyl iodide (CH₃I) to the reaction mixture. The methyl groups will react with the alkoxides, forming methyl ethers.
- The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) and may require sonication or stirring for several hours to ensure complete methylation.
- Quench the reaction by adding water, and extract the permethylated polysaccharide using a solvent like dichloromethane. Wash the organic phase with water to remove residual reagents.
2. Hydrolysis:
- Evaporate the solvent from the purified permethylated product.
- Hydrolyze the permethylated polysaccharide to cleave the glycosidic linkages and yield partially methylated monosaccharides. A common method is a two-stage hydrolysis: first with 90% formic acid at 100°C for several hours, followed by evaporation and then treatment with 2M trifluoroacetic acid (TFA) at 120°C for another few hours.[1]
- Remove the acid by evaporation, often with co-distillation using methanol.
3. Reduction:
- Dissolve the hydrolyzed sample in water.
- Add a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to reduce the aldehyde or ketone groups of the monosaccharides to their corresponding alditols. This step prevents the formation of multiple anomeric ring forms in the subsequent GC analysis.
- Allow the reaction to proceed for a few hours at room temperature.
- Neutralize the excess reducing agent by adding acetic acid.
4. Acetylation:
- Evaporate the sample to dryness.
- Add acetic anhydride (B1165640) and a catalyst, such as 1-methylimidazole (B24206) or pyridine, to the dried alditols.
- Heat the mixture (e.g., at 100°C for 30 minutes) to acetylate the hydroxyl groups that were exposed during the hydrolysis step (i.e., the original linkage positions).
- Quench the reaction and extract the resulting partially methylated alditol acetates (PMAAs) into an organic solvent.
5. GC-MS Analysis:
- Concentrate the PMAA sample and inject it into a gas chromatograph coupled to a mass spectrometer.
- The PMAAs are separated based on their volatility and interaction with the GC column.
- The mass spectrometer fragments the eluting compounds, generating a characteristic mass spectrum for each derivative that allows for its unambiguous identification.[8]
Visualizations
To further clarify the experimental logic and the structural outcomes, the following diagrams illustrate the workflow and the chemical differentiation based on linkage type.
Caption: Experimental workflow for polysaccharide linkage analysis.
Caption: Formation of distinct PMAAs from (1→4) and (1→6) linkages.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Methylation analysis of polysaccharides: Technical advice [agris.fao.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An improved procedure for the methylation analysis of oligosaccharides and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 8. Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3,6-Tri-O-methyl-d-glucose: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling
Before proceeding with disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves. Handle the chemical in a well-ventilated area.
Disposal Protocol
The disposal of 2,3,6-Tri-O-methyl-d-glucose should be approached by first determining if the waste is classified as hazardous by your institution or local regulations.
Step 1: Waste Characterization
-
Consult Institutional Guidelines : The most critical first step is to refer to your organization's chemical hygiene plan and waste disposal protocols. Many institutions have specific procedures for the disposal of all chemical waste, regardless of its perceived hazard level.[3]
-
Review Available Safety Data : If an SDS is available for the specific this compound product you are using, consult Section 13 for disposal considerations. In the absence of a specific SDS, data from similar non-hazardous compounds like D-glucose can offer general guidance.
Step 2: Non-Hazardous Waste Disposal
If this compound is determined to be non-hazardous and your institutional guidelines permit, follow these steps:
-
Solid Waste :
-
Ensure the material is in a solid, dry form.
-
Place the dry, non-hazardous solid waste into a designated non-hazardous solid waste container. This may be a specifically labeled container for chemical waste that is not classified as hazardous.
-
Do not dispose of this material in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department.[3]
-
-
Aqueous Solutions :
-
Consult your institution's guidelines regarding the drain disposal of non-hazardous aqueous solutions.
-
If drain disposal is permitted, neutralize the solution if necessary and flush with copious amounts of water.
-
If drain disposal is not permitted, collect the aqueous waste in a designated non-hazardous liquid waste container.
-
Step 3: Hazardous Waste Disposal
If your institution classifies all chemical waste as hazardous, or if the this compound has been mixed with hazardous substances, it must be disposed of as hazardous waste.
-
Containerization : Place the waste in a chemically compatible, sealed, and properly labeled hazardous waste container.[3]
-
Labeling : The label should clearly state "Hazardous Waste" and list all chemical constituents of the waste, including this compound and any solvents or other chemicals present.[3]
-
Storage : Store the container in a designated satellite accumulation area.
-
Collection : Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[3]
Quantitative Data Summary
| Parameter | Value (for D-Glucose) | Source |
| Oral LD50 (Rat) | 25800 mg/kg | [2] |
| Flash Point | Not applicable | [1] |
| Auto-ignition Temperature | Not determined | [1] |
| Explosion Limits | Not determined | [1] |
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 2,3,6-Tri-o-methyl-d-glucose
For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential safety and logistical information for 2,3,6-Tri-o-methyl-d-glucose, ensuring operational integrity and personnel safety. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the properties of similar methylated sugar compounds is recommended.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and mitigate potential risks. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Notes |
| Eye/Face Protection | Safety glasses with side shields or safety goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Disposable nitrile gloves | Standard laboratory practice. For prolonged or repeated contact, consider wearing double gloves. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against incidental splashes. |
| Respiratory Protection | Use in a well-ventilated area | If handling fine powders or there is a risk of aerosolization, a dust mask or respirator may be necessary. |
Operational Plan: From Handling to Disposal
A systematic approach to the handling and disposal of this compound is essential for a safe laboratory environment.
Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.
-
Personal Hygiene : Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Spill Management : In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.
Disposal Plan
As a precautionary measure, all chemical waste, including this compound and any contaminated materials, should be treated as chemical waste.[1]
-
Containerization : Place the waste material in a clearly labeled, sealed container.
-
Labeling : The label should include the full chemical name: "this compound".
-
Storage : Store the waste container in a designated and secure chemical waste storage area.
-
Disposal : Arrange for disposal through a licensed chemical waste disposal service, following all local and institutional regulations.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.[2]
| Property | Value |
| Molecular Formula | C₉H₁₈O₆ |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 4234-44-0 |
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
